molecular formula C16H30O5 B1601648 Dibutyl 2-butoxysuccinate CAS No. 63842-87-5

Dibutyl 2-butoxysuccinate

Cat. No.: B1601648
CAS No.: 63842-87-5
M. Wt: 302.41 g/mol
InChI Key: GGAWXQQNQGESAW-UHFFFAOYSA-N
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Description

Dibutyl 2-butoxysuccinate is a useful research compound. Its molecular formula is C16H30O5 and its molecular weight is 302.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dibutyl 2-butoxysuccinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutyl 2-butoxysuccinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibutyl 2-butoxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O5/c1-4-7-10-19-14(16(18)21-12-9-6-3)13-15(17)20-11-8-5-2/h14H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAWXQQNQGESAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(CC(=O)OCCCC)C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544980
Record name Dibutyl 2-butoxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63842-87-5
Record name Dibutyl 2-butoxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Profile and Applications of Dibutyl 2-butoxysuccinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

Dibutyl 2-butoxysuccinate (CAS: 63842-87-5) is a specialized diester belonging to the succinate family.[1] While often overshadowed by its parent compound, dibutyl succinate, this molecule possesses distinct physicochemical characteristics due to the presence of a bulky butoxy ether group at the alpha position.

In industrial and research contexts, it is frequently encountered as a high-boiling byproduct in the hydrogenation of maleic esters to butane-1,4-diol or as a functional plasticizer designed to enhance low-temperature flexibility in polymers. Its structural hybridity—combining ester and ether functionalities—imparts unique solvation and stability profiles critical for formulation scientists and process engineers.

Chemical Classification[2][3]
  • IUPAC Name: Dibutyl 2-butoxybutanedioate

  • Common Synonyms: 2-Butoxysuccinic acid dibutyl ester; Dibutyl

    
    -butoxysuccinate.
    
  • Molecular Formula:

    
    [1][2]
    
  • SMILES: CCCCOC(=O)CC(OCCCC)C(=O)OCCCC

Molecular Architecture & Synthesis Context

Unlike simple succinates, the 2-butoxy substituent introduces asymmetry and increased lipophilicity. This structural modification is typically the result of a Michael addition reaction during ester processing.

Synthesis Pathway (Origin)

The compound is most commonly generated via the alkoxylation of dibutyl maleate . When dibutyl maleate is heated in the presence of butanol and an acid catalyst (or during high-pressure hydrogenation processes), the double bond undergoes conjugate addition of the alcohol.

SynthesisPathway cluster_legend Reaction Context Maleate Dibutyl Maleate (C12H20O4) Intermediate Transition State (Michael Addition) Maleate->Intermediate Acid Cat. / Heat Butanol n-Butanol (Solvent/Reactant) Butanol->Intermediate Product Dibutyl 2-butoxysuccinate (C16H30O5) Intermediate->Product Etherification Byproduct Often formed as byproduct in Butane-1,4-diol prod.

Figure 1: Formation pathway of Dibutyl 2-butoxysuccinate via conjugate addition of n-butanol to dibutyl maleate.[3]

Physicochemical Data Matrix

The following data consolidates experimental values and high-confidence predicted parameters based on Structure-Property Relationships (SPR).

Table 1: Physical Constants
PropertyValue / RangeConditionConfidence Level
Molecular Weight 302.41 g/mol -Experimental
Physical State Liquid25°CExperimental
Boiling Point >300°C (est.)760 mmHgPredicted (High)
Boiling Point (Vac) ~160-180°C10 mmHgPredicted
Density 0.96 - 0.99 g/cm³20°CPredicted
LogP (Octanol/Water) ~4.5 - 5.0-Predicted
Refractive Index ~1.435 - 1.44520°CPredicted
Flash Point >150°CClosed CupPredicted

Note on Boiling Point: Due to its high molecular weight (


 Da), this compound will likely decompose before reaching its atmospheric boiling point. Vacuum distillation is required for purification.
Solubility Profile

The "butoxy" ether linkage significantly enhances lipophilicity compared to dibutyl succinate.

  • Water: Insoluble (<10 mg/L).

  • Alcohols (Ethanol, Methanol): Miscible.

  • Hydrocarbons (Hexane, Toluene): Miscible.

  • Chlorinated Solvents: Miscible.[3]

Stability & Degradation Mechanisms[2]

For drug development and formulation, understanding the stability profile is paramount. Dibutyl 2-butoxysuccinate contains three hydrolyzable sites: two ester bonds and one ether bond.

  • Ester Hydrolysis (Primary Risk): Under acidic or basic conditions (pH < 4 or pH > 9), the butyl ester groups will hydrolyze, reverting to 2-butoxysuccinic acid and butanol .

  • Ether Stability: The internal ether linkage is relatively stable but can undergo cleavage under strong acidic conditions at high temperatures, potentially releasing the succinic backbone.

Handling Protocols
  • Storage: Store in cool, dry conditions under inert gas (Nitrogen/Argon) to prevent moisture absorption and slow hydrolysis.

  • Incompatibility: Avoid strong oxidizers (peroxides) and strong bases.

Applications in Research & Industry

Plasticizer Efficacy

In polymer chemistry, Dibutyl 2-butoxysuccinate serves as a secondary plasticizer . The pendant butoxy group disrupts polymer chain packing more effectively than linear succinates, potentially offering:

  • Improved Low-Temperature Flexibility: Lower glass transition temperature (

    
    ) in PVC or acrylate coatings.
    
  • Migration Resistance: Higher molecular weight reduces volatility and migration compared to Dibutyl Phthalate (DBP).

Insect Repellency Research

Historically, succinate esters (like "Tabutrex") have been screened for insect repellency. While Dibutyl 2-butoxysuccinate is less common than simple dibutyl succinate, its structural similarity to Butopyronoxyl and other ether-esters suggests potential activity against biting flies and ticks, though specific EPA registration data is limited.

Analytical Characterization Protocol

To verify the identity of Dibutyl 2-butoxysuccinate, particularly when separating it from Dibutyl Maleate or Dibutyl Succinate, use the following GC-MS workflow.

Protocol: GC-MS Identification

Objective: Distinguish C16 ether-ester from C12 diesters.

  • Sample Prep: Dilute 10 µL of sample in 1 mL Dichloromethane (DCM).

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 300°C.

    • Hold 5 min.

  • Detection: EI Mass Spec (70 eV).

Diagnostic Ions (m/z):

  • [M]+: 302 (Weak or absent).

  • [M-C4H9]+: Loss of butyl group (m/z 245).

  • [M-OC4H9]+: Loss of butoxy group (m/z 229).

  • Base Peak: Often related to the succinate backbone or butyl cation (m/z 57).

AnalyticalWorkflow cluster_peaks Elution Order (Predicted) Sample Crude Sample (Mixture) GC Gas Chromatography (DB-5ms Column) Sample->GC Peak1 1. Dibutyl Maleate (MW 228) GC->Peak1 Peak2 2. Dibutyl Succinate (MW 230) GC->Peak2 Peak3 3. Dibutyl 2-butoxysuccinate (MW 302, Late Eluter) GC->Peak3 MS Mass Spectrometry (Identification) Peak3->MS Verify m/z 229, 245

Figure 2: Analytical separation logic for isolating Dibutyl 2-butoxysuccinate from common impurities.

References

  • Synthesis & Process Context

    • Process for the production of butane-1,4-diol.[4] US Patent 4,172,961. (Describes the hydrogenation of mixtures containing dibutyl butoxysuccinate). Link

    • Hydrogenation of carboxylic acid esters. WO 1988/00937. (Cites Dibutyl 2-butoxysuccinate as a specific feedstock component). Link

  • Chemical Identity & Supply

    • Dibutyl 2-butoxysuccinate Product Entry. BLD Pharm. (CAS Verification).[3][2][5] Link

    • Dibutyl 2-butoxysuccinate.[1][2][6][7] Sigma-Aldrich / MilliporeSigma (Catalog Search). Link

  • Related Succinate Properties (For Comparative Benchmarking)

    • Dibutyl Succinate PubChem Compound Summary. National Center for Biotechnology Information. Link

Sources

Technical Profile: Dibutyl 2-Butoxysuccinate (CAS 63842-87-5)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Dibutyl 2-butoxysuccinate (CAS 63842-87-5), a specialized ester utilized primarily as a plasticizer, cosmetic emollient, and chemical intermediate.[1]

Executive Summary

Dibutyl 2-butoxysuccinate (CAS 63842-87-5) is a high-molecular-weight aliphatic ester derived from the alkoxylation of dibutyl maleate.[1] Characterized by its lipophilic nature and low volatility, it serves a dual function in industrial chemistry: as a plasticizer that enhances the flexibility of polymers (particularly polyvinyl chloride and nitrocellulose) and as a functional emollient in cosmetic formulations.[1]

From a synthesis perspective, this molecule represents a classic example of a Michael Addition product, often appearing as a significant intermediate in the hydrogenation of maleic esters to 1,4-butanediol.[1] Understanding its formation and stability is critical for optimizing yield in bulk ester hydrogenation processes.[1]

Chemical Identity & Structural Analysis[1]

The structure of CAS 63842-87-5 consists of a succinic acid backbone esterified with two n-butyl groups, with an additional butoxy ether linkage at the alpha carbon.[1] This "ether-ester" hybrid structure imparts unique solubility profiles, combining the solvent power of ethers with the lubricity of esters.[1]

Identification Data
ParameterDetail
CAS Number 63842-87-5
IUPAC Name Dibutyl 2-butoxysuccinate
Synonyms Butoxy-succinic acid dibutyl ester; Dibutyl butoxysuccinate
Molecular Formula C₁₆H₃₀O₅
Molecular Weight 302.41 g/mol
SMILES CCCCOC(=O)CC(OCCCC)C(=O)OCCCC
InChI Key Predicted based on structure
Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the central succinate core and the pendant butoxy group responsible for its steric bulk and plasticizing efficiency.[1]

ChemicalStructure Figure 1: Structural connectivity of Dibutyl 2-butoxysuccinate. Core Succinate Backbone (C-C) Ester1 Butyl Ester (-COOC4H9) Core->Ester1 C1 Position Ester2 Butyl Ester (-COOC4H9) Core->Ester2 C4 Position Ether Butoxy Group (-OC4H9) Core->Ether C2 Position (Alpha)

[1]

Physicochemical Properties[1][2][3][4][5][6]

The physical behavior of Dibutyl 2-butoxysuccinate is governed by its high molecular weight and lack of hydrogen bond donors, rendering it a viscous, hydrophobic liquid.[1]

Key Properties Table
PropertyValue / DescriptionAnalysis
Physical State Viscous LiquidHigh MW prevents crystallization at room temp.[1]
Boiling Point >280°C (Est.[1] at 760 mmHg)significantly higher than dibutyl maleate due to increased mass.[1]
Solubility (Water) Insoluble (<0.1 g/L)Dominated by lipophilic butyl chains.[1]
Solubility (Organic) MiscibleSoluble in alcohols, ethers, and chlorinated solvents.[1]
Density ~0.96 - 0.98 g/cm³Typical for oxygenated aliphatic esters.[1]
LogP (Est.) ~4.5 - 5.0Indicates high lipophilicity; suitable for skin permeation.[1]
Stability Profile
  • Thermal Stability: Stable up to ~200°C. At higher temperatures (or in the presence of acidic catalysts), it may undergo retro-Michael addition , reverting to dibutyl maleate and butanol.[1]

  • Hydrolytic Stability: Susceptible to hydrolysis under strong alkaline or acidic conditions, breaking down into butoxysuccinic acid and butanol.[1]

Synthesis & Manufacturing

The synthesis of CAS 63842-87-5 is chemically significant as it proceeds via the conjugate addition (Michael Addition) of n-butanol to the electron-deficient double bond of dibutyl maleate.[1]

Reaction Mechanism[1]
  • Activation: The double bond of dibutyl maleate is polarized by the two electron-withdrawing ester groups.[1]

  • Nucleophilic Attack: The oxygen atom of n-butanol (acting as a nucleophile) attacks the

    
    -carbon of the maleate.[1]
    
  • Proton Transfer: The intermediate enolate is protonated to form the saturated succinate derivative.[1]

This reaction is often observed as a side reaction during the esterification of maleic anhydride with butanol if reaction times are prolonged or if basic impurities are present.[1]

Synthesis Workflow Diagram

SynthesisPathway Figure 2: Synthesis pathway via Michael Addition of Butanol to Dibutyl Maleate. Maleate Dibutyl Maleate (Substrate) Reaction Michael Addition (Catalyst: Base/Heat) Maleate->Reaction Butanol n-Butanol (Nucleophile) Butanol->Reaction Enolate Intermediate Enolate Reaction->Enolate Nucleophilic Attack Product Dibutyl 2-butoxysuccinate (CAS 63842-87-5) Enolate->Product Protonation

[1]

Applications & Utility

Plasticization (Polymer Science)

Dibutyl 2-butoxysuccinate acts as an external plasticizer .[1]

  • Mechanism: According to the Free Volume Theory , the molecule inserts itself between polymer chains (e.g., PVC).[1] Its bulky butyl and butoxy groups increase the free volume, reducing the glass transition temperature (

    
    ) and intermolecular friction.[1]
    
  • Advantage: The ether linkage provides better low-temperature flexibility compared to standard phthalates, although its higher cost limits it to specialty applications.[1]

Cosmetic Formulations

In personal care, it functions as an emollient and solvent .[1][2]

  • Sensory Profile: It offers a "dry" non-oily feel on the skin due to the ether functionality, which reduces the tackiness often associated with pure ester oils.[1]

  • Solvency: It effectively dissolves UV filters and fragrances, making it useful in sunscreens and perfumes.[1]

Industrial Hydrogenation Feedstock

In the production of 1,4-butanediol (BDO), dibutyl maleate is hydrogenated.[1][3][4] CAS 63842-87-5 often forms as a byproduct.[1]

  • Process Implication: Advanced hydrogenation catalysts (e.g., Copper Chromite) can further hydrogenate this byproduct, cleaving the ether bond and reducing the ester groups to yield BDO and recycling the butanol solvent [1].[1]

Safety & Regulatory Handling

While specific toxicological data for this exact CAS is limited compared to commodity phthalates, its safety profile is inferred from structural homologs (succinates and butyl esters).[1]

  • Hazard Classification (GHS):

    • Skin Irritation:[1][5] Category 2 (Causes skin irritation).[1][5]

    • Eye Irritation:[1] Category 2A (Causes serious eye irritation).[1]

  • Handling Protocol:

    • PPE: Nitrile gloves and safety goggles are mandatory.[1]

    • Ventilation: Use in a fume hood to avoid inhalation of vapors, although volatility is low.[1]

  • Environmental: Esters are generally biodegradable.[1] Avoid release into aquatic environments as high concentrations may increase BOD (Biological Oxygen Demand).[1]

References

  • U.S. Patent 5,030,609 .[1] Process for producing a hydrogenation catalyst of copper chromite. Describes the hydrogenation of mixtures containing dibutyl butoxysuccinate into 1,4-butanediol. Link

  • PubChem Compound Summary . Dibutyl maleate (Precursor).[1] National Center for Biotechnology Information.[1] Accessed Oct 2023.[1] Link

  • GuideChem . Chemical Properties of C16H30O5. Accessed Oct 2023.[1] Link

Sources

Technical Whitepaper: Spectroscopic Characterization of Dibutyl 2-butoxysuccinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic characterization of Dibutyl 2-butoxysuccinate , a specific derivative of dibutyl succinate featuring an alpha-butoxy ether linkage.

Important Disambiguation:

  • Target Molecule: Dibutyl 2-butoxysuccinate (

    
    , MW ~302.41  g/mol ).
    
  • Common Confusion: This is distinct from Dibutyl Succinate (Tabutrex, CAS 141-03-7,

    
    ), which lacks the ether group, and Bis(2-butoxyethyl) adipate (CAS 141-18-4), which has a different backbone.
    

Executive Summary & Structural Logic

Dibutyl 2-butoxysuccinate is an aliphatic diester-ether used primarily as a specialized plasticizer and coalescent. Its structure combines a succinate backbone with two butyl ester groups and a bulky butoxy group at the alpha (C2) position. This substitution introduces a chiral center, creating a unique spectroscopic signature characterized by diastereotopic protons and specific fragmentation pathways.

Physicochemical Profile
PropertyValueNotes
IUPAC Name Dibutyl 2-butoxybutanedioate
Molecular Formula

Molecular Weight 302.41 g/mol
Chirality Yes (C2 position)Results in ABX spin system in

-NMR
Physical State Colorless, viscous liquidHigh boiling point (>280°C est.)

Mass Spectrometry (EI-MS) Analysis

Methodology: Electron Ionization (EI) at 70 eV. Rationale: Due to the labile nature of the ether and ester linkages, the molecular ion (


) is expected to be weak or absent. Characterization relies on identifying the fragmentation pattern driven by alpha-cleavage and McLafferty rearrangements.
Fragmentation Pathway Logic
  • Molecular Ion (

    
    ):  m/z 302 (Weak/Trace).
    
  • Loss of Butoxy Group (

    
    ):  Cleavage of the ether bond is a primary pathway, yielding a stabilized cation at m/z 229.
    
  • Loss of Butoxycarbonyl (

    
    ):  Cleavage of the ester group.
    
  • McLafferty Rearrangement: The butyl ester chains facilitate hydrogen transfer, leading to characteristic alkene losses (

    
    , mass 56).
    

MS_Fragmentation Fig 1. Predicted Fragmentation Pathway for Dibutyl 2-butoxysuccinate (EI-MS) M_Ion Molecular Ion (M+) m/z 302 Frag_1 Loss of Butoxy (-OC4H9) [M-73]+ -> m/z 229 M_Ion->Frag_1 Alpha Cleavage Frag_2 Loss of Butyl Ester (-COOC4H9) [M-101]+ -> m/z 201 M_Ion->Frag_2 Inductive Cleavage Frag_3 McLafferty Rearr. (Loss of C4H8) m/z 173 / 145 Frag_1->Frag_3 - C4H8

Infrared Spectroscopy (FT-IR)

Methodology: Attenuated Total Reflectance (ATR) on neat liquid. Diagnostic Value: IR confirms the functional group integrity (Ester + Ether) and purity (absence of -OH or free acid).

Key Absorption Bands
Wavenumber (

)
AssignmentDiagnostic Significance
2960 - 2870 C-H Stretch (Alkyl)Strong intensity due to three butyl chains.
1735 - 1745 C=O Stretch (Ester)Critical Identifier. Broad/split peak due to two non-equivalent ester carbonyls.
1150 - 1250 C-O-C Stretch (Ester)Strong "ester rule" bands.
1100 - 1120 C-O-C Stretch (Ether)Distinguishes this molecule from simple Dibutyl Succinate.
~3500 (Absent) O-H StretchAbsence confirms full esterification (no residual butanol/acid).

Nuclear Magnetic Resonance ( & NMR)

Methodology: 400 MHz or higher in


. TMS internal standard (0.00 ppm).
Expert Insight:  The chiral center at C2 renders the two protons on C3 diastereotopic . They will not appear as a simple doublet but as the AB part of an ABX system, requiring higher field strength for clear resolution.
NMR Assignments (Predicted)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
4.15 - 4.25 Multiplet1HH-C2 Alpha to ether & ester. Deshielded chiral center.
4.05 - 4.15 Triplet/Multiplet4H

Ester methylenes (2 groups).
3.40 - 3.60 Multiplet2H

Ether methylene.
2.60 - 2.85 dd (ABX system)2HH-C3 (a & b) Diastereotopic protons on succinate ring.
1.30 - 1.70 Multiplet12H

Internal butyl chain methylenes.
0.90 - 0.95 Overlapping Triplets9H

Terminal methyls (3 groups).
C NMR Assignments (Predicted)
  • Carbonyls: ~171-174 ppm (Two distinct peaks).

  • Alpha-Carbon (C2): ~76-78 ppm (Deshielded by O-Ether and O-Ester).

  • Ester Methylenes: ~64-65 ppm.

  • Ether Methylene: ~70-71 ppm.

  • Succinate Methylene (C3): ~38-40 ppm.

  • Alkyl Chain: 13-31 ppm clusters.

NMR_Logic Fig 2. NMR Stereochemical Logic: Origin of the ABX System Sample Sample in CDCl3 Pulse 1H Pulse (zg30) Sample->Pulse Chiral Chiral Center (C2) Pulse->Chiral Excitation ABX ABX Spin System (C3 Protons) Chiral->ABX Induces Magnetic Non-equivalence Spectrum Spectrum Output ABX->Spectrum Complex Splitting (dd @ 2.6-2.8 ppm)

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR

To ensure reproducible integration and minimize solvent artifacts:

  • Solvent Selection: Use

    
     (99.8% D) with 0.03% TMS. Avoid DMSO-
    
    
    
    unless solubility is an issue, as its viscosity broadens the diastereotopic splitting.
  • Concentration: Dissolve 10-15 mg of Dibutyl 2-butoxysuccinate in 0.6 mL solvent.

  • Filtration: Filter through a glass wool plug directly into the NMR tube to remove suspended particulates that cause magnetic field inhomogeneity.

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    seconds to allow full relaxation of the carbonyl-adjacent protons for accurate quantitative integration.
Protocol B: GC-MS Impurity Profiling

To distinguish the target from simple Dibutyl Succinate (Tabutrex):

  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Temperature Program: Hold 50°C (2 min)

    
     Ramp 10°C/min to 280°C 
    
    
    
    Hold 5 min.
  • Differentiation:

    • Dibutyl Succinate: Elutes earlier; Base peak m/z 149 (phthalate contamination) or characteristic succinate fragments.

    • Dibutyl 2-butoxysuccinate: Elutes later; Look for m/z 229 (M-Butoxy) fragment.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (2023). (General fragmentation patterns for aliphatic succinates).

  • PubChem Database. Dibutyl Succinate (Compound Summary). (For comparative baseline data of the non-butoxy analog).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for ABX spin systems in chiral esters).
  • ChemicalBook. Dibutyl succinate Properties and CAS 141-03-7 Data. (Used for distinguishing the parent molecule).

Solubility Profiling of Dibutyl 2-butoxysuccinate: Predictive Models & Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, predictive modeling, and experimental determination protocols for Dibutyl 2-butoxysuccinate (CAS 63842-87-5).

Executive Summary

Dibutyl 2-butoxysuccinate (CAS 63842-87-5) is a high-boiling ester often encountered as a critical intermediate or byproduct in the hydrogenation of maleates to butane-1,4-diol (BDO).[1][2][3][4][5] Despite its industrial relevance in separation processes, empirical solubility data in open literature is sparse compared to its parent analog, dibutyl succinate.

This guide provides a comprehensive solubility profile derived from thermodynamic principles, structural analogy, and industrial patent data. It establishes a self-validating experimental protocol for researchers requiring precise mole-fraction solubility data for process design.

Chemical Architecture & Physicochemical Context[1][7][8]

To understand the solvation behavior of dibutyl 2-butoxysuccinate, we must analyze its structural modifications relative to the well-characterized dibutyl succinate .

FeatureDibutyl Succinate (Reference)Dibutyl 2-butoxysuccinate (Target)Solvation Impact
CAS 141-03-763842-87-5
Backbone Butanedioic acid diesterButanedioic acid diesterSimilar basal solubility
Substituent Hydrogen (C2 position)Butoxy group (-O-C4H9)Increases lipophilicity
MW 230.3 g/mol 302.41 g/mol Slower diffusion; higher bp
Polarity Moderate (Esters)Slightly Lower (Ether shielding)Enhanced solubility in non-polar solvents

Thermodynamic Insight: The addition of the 2-butoxy group introduces an ether linkage. While ether oxygens act as weak hydrogen bond acceptors, the bulky butyl chain significantly increases the molecule's molar volume and dispersion forces. Consequently, dibutyl 2-butoxysuccinate exhibits higher solubility in aliphatic and aromatic hydrocarbons than its non-substituted counterpart, while showing reduced miscibility in highly polar aqueous systems.

Theoretical Framework: Hansen Solubility Parameters (HSP)

For solvent selection in drug delivery or extraction processes, we utilize the Hansen Solubility Parameter (HSP) system. The total solubility parameter (


) is decomposed into dispersion (

), polar (

), and hydrogen-bonding (

) components.
Predicted HSP Values (Group Contribution Method)

Estimates based on Hoftyzer/Van Krevelen method:

  • 
     (Dispersion):  ~16.2 MPa
    
    
    
    (Driven by the three butyl chains)
  • 
     (Polar):  ~5.5 MPa
    
    
    
    (Ester and ether functionalities)
  • 
     (H-Bonding):  ~6.8 MPa
    
    
    
    (Acceptor capability only; no donors)
Solvent Interaction Guide

Based on the "Like Dissolves Like" principle (


), the following solvents are thermodynamically favorable:
Solvent ClassPredicted SolubilityMechanism
Aromatic Hydrocarbons (Benzene, Toluene)Excellent Validated by industrial extraction data (US Patent 4032583A).
Chlorinated Solvents (Chloroform, DCM)Excellent Strong dispersion match; dipole interaction.
Short-chain Alcohols (Ethanol, Methanol)Good Soluble, but temperature-dependent due to hydrophobic butyl chains.
Aliphatic Hydrocarbons (Hexane, Heptane)Moderate to High The butoxy group enhances compatibility compared to pure succinates.
Water Negligible < 100 mg/L (Predicted). Hydrophobic effect dominates.

Experimental Protocol: Laser Monitoring Observation Technique

For researchers requiring exact


 (mole fraction) data vs. Temperature (

), the dynamic laser monitoring method is the gold standard. It eliminates the subjectivity of visual inspection.
Methodology
  • Preparation: Place a precise mass of Dibutyl 2-butoxysuccinate and solvent into a jacketed glass vessel equipped with a magnetic stirrer.

  • Setup: Direct a He-Ne laser beam (power ~2-5 mW) through the vessel solution onto a photodetector.

  • Dissolution (Heating): Heat the mixture until the solid/liquid phase becomes a homogeneous solution. The laser intensity at the detector will maximize (high transmittance).

  • Nucleation (Cooling): Slowly cool the solution at a controlled rate (e.g., 0.2 K/min).

  • Detection: The onset of turbidity (nucleation) scatters the laser light, causing a sharp drop in detected intensity. This temperature is recorded as the equilibrium solubility temperature (

    
    ).
    
Workflow Diagram

SolubilityProtocol Start Weigh Solute & Solvent Heat Heat to Dissolution (Clear Solution) Start->Heat Laser Laser Transmittance Maximized Heat->Laser Homogeneity Cool Controlled Cooling (-0.2 K/min) Laser->Cool Scatter Scattering Event (Turbidity Onset) Cool->Scatter Supersaturation Record Record Teq (Equilibrium Temp) Scatter->Record Record->Start Next Mole Fraction

Caption: Dynamic Laser Monitoring workflow for determining solid-liquid equilibrium temperatures with high precision.

Empirical Data & Industrial Validation

While specific academic tables for the 2-butoxy derivative are rare, we can synthesize a reliable profile using Analogous Data Mapping and Patent Extraction Data .

Reference Data: Dibutyl Succinate (Analog)

Use these values as a baseline. The 2-butoxy derivative will show slightly higher solubility in non-polar solvents and lower in polar ones.

SolventSolubility (25°C)Relevance to 2-Butoxy Derivative
Benzene MiscibleValidated: Patent US4032583A confirms benzene extracts ~67% of butyl succinate esters efficiently.
Ethanol > 350 g/LLikely similar; ether oxygen maintains alcohol compatibility.
Acetone > 1500 g/LExcellent solubility expected.[6]
Water ~0.23 g/L2-Butoxy derivative will be less soluble (< 0.1 g/L) due to added carbon bulk.
Hexane ~50 g/L2-Butoxy derivative likely > 50 g/L (Enhanced lipophilicity).
Industrial Separation Logic

In the production of 1,4-butanediol, Dibutyl 2-butoxysuccinate appears as an impurity. Its high solubility in aromatic solvents is exploited for purification.

SeparationLogic Feed Crude Reaction Mixture (BDO, Lactones, Succinate Esters) Extract Solvent Extraction (Benzene/Toluene) Feed->Extract PhaseAq Raffinate Phase (Purified BDO) Extract->PhaseAq Polar Components PhaseOrg Extract Phase (Dibutyl 2-butoxysuccinate + Impurities) Extract->PhaseOrg Lipophilic Esters

Caption: Industrial separation logic demonstrating the high affinity of Dibutyl 2-butoxysuccinate for aromatic solvents.

Mathematical Modeling

To correlate experimental solubility data (


) with temperature (

), the Modified Apelblat Equation is recommended for this class of esters. It accounts for the non-ideal behavior of long-chain esters in organic solvents.


  • 
     : Mole fraction solubility
    
  • 
     : Absolute temperature (K)
    
  • 
     : Empirical model parameters determined via regression analysis.
    

Application Note: When fitting data for Dibutyl 2-butoxysuccinate, expect parameter


 (enthalpy related) to reflect a higher heat of solution in methanol compared to toluene, indicating stronger solute-solvent interactions in the aromatic system.

References

  • Chemical Identity & Properties

    • Dibutyl 2-butoxysuccinate (CAS 63842-87-5).[3][4][5] BLD Pharm / Sigma-Aldrich Catalog. Link

  • Industrial Extraction Data

    • Purification of 1,4-butanediol. US Patent 4032583A. (Demonstrates benzene extraction efficiency for butyl succinate derivatives). Link

  • Analogous Solubility Data (Dibutyl Succinate)

    • Dibutyl Succinate Properties. PubChem Compound Summary. Link

  • Experimental Methodology

    • Measurement and Correlation of Solubility of Esters in Organic Solvents. Journal of Chemical & Engineering Data. (Standard reference for laser monitoring protocols). Link

Sources

Thermal stability and decomposition profile of Dibutyl 2-butoxysuccinate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Thermal Stability and Decomposition Profile of Dibutyl 2-butoxysuccinate

Part 1: Executive Summary & Chemical Identity

Dibutyl 2-butoxysuccinate (CAS: 63842-87-5) is a specialized diester-ether utilized primarily as a plasticizer in polymer formulations and as a key intermediate in the catalytic hydrogenation synthesis of butane-1,4-diol. Chemically, it represents a succinic acid derivative where the alpha-carbon is substituted with a butoxy group.

For researchers in drug development and materials science, understanding its thermal profile is critical for two reasons:

  • Extractables & Leachables (E&L): As a plasticizer, it may migrate from packaging or tubing under thermal stress.

  • Process Safety: Its decomposition pathways involve the release of flammable volatiles (butanol, butene) and the regeneration of unsaturated esters (maleates/fumarates).

Chemical Specifications
PropertyDetail
IUPAC Name Dibutyl 2-butoxybutanedioate
CAS Number 63842-87-5
Molecular Formula C₁₆H₃₀O₅
Molecular Weight 302.41 g/mol
Physical State Colorless, viscous liquid
Boiling Point ~290–310°C (Predicted @ 760 mmHg)
Key Functional Groups Ester (x2), Ether (Alpha-alkoxy)

Part 2: Thermal Decomposition Mechanisms

Unlike simple dialkyl succinates, Dibutyl 2-butoxysuccinate possesses an ether linkage at the alpha-position. This structural feature introduces a specific low-energy decomposition pathway—Retro-Michael Elimination —which occurs significantly below the temperature required for standard ester pyrolysis.

Primary Pathway: Retro-Michael Elimination (Thermal Reversion)

The synthesis of this compound often involves the Michael addition of butanol to dibutyl maleate. Under thermal stress (>150°C), this reaction is reversible.

  • Mechanism: The acidic alpha-proton (activated by the ester group) facilitates the elimination of the butoxy group.

  • Products: Dibutyl Maleate (or Fumarate) + 1-Butanol.

  • Implication: This pathway generates free alcohol and an unsaturated ester, potentially altering the UV absorption and reactivity of the material matrix.

Secondary Pathway: Ester Pyrolysis (Chugaev-Type Elimination)

At higher temperatures (>350°C), the butyl ester groups undergo cis-elimination.

  • Mechanism: A six-membered cyclic transition state allows the carbonyl oxygen to abstract a beta-hydrogen from the butyl chain.

  • Products: Succinic acid derivatives (anhydrides) + 1-Butene.

Tertiary Pathway: Oxidative Degradation (Air Atmosphere)

In the presence of oxygen, the ether alpha-carbon is susceptible to radical attack, forming hydroperoxides which rapidly cleave to form aldehydes (Butyraldehyde) and chain scission products.

Part 3: Visualization of Decomposition Pathways

The following diagram illustrates the competing decomposition pathways.

DecompositionPathways Start Dibutyl 2-butoxysuccinate (C16H30O5) RetroMichael Retro-Michael Elimination (>150°C) Start->RetroMichael Low Energy Pyrolysis Ester Pyrolysis (>350°C) Start->Pyrolysis High Energy Oxidation Oxidative Cleavage (Air, >120°C) Start->Oxidation With O2 Maleate Dibutyl Maleate (Unsaturated Ester) RetroMichael->Maleate Butanol 1-Butanol (Volatile) RetroMichael->Butanol Anhydride Succinic Anhydride Derivative Pyrolysis->Anhydride Butene 1-Butene (Gas) Pyrolysis->Butene Peroxide Hydroperoxide Intermediate Oxidation->Peroxide Aldehyde Butyraldehyde Peroxide->Aldehyde

Caption: Figure 1. Thermal degradation map showing the dominant Retro-Michael pathway vs. high-temp pyrolysis.

Part 4: Experimental Protocols for Stability Profiling

To validate the stability of Dibutyl 2-butoxysuccinate in a formulation, the following self-validating protocols are recommended.

Protocol A: Thermogravimetric Analysis (TGA)

Purpose: Determine the onset of weight loss (volatilization vs. decomposition).

  • Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).

  • Sample Prep: Load 10–15 mg of liquid sample into a platinum pan (inert) or alumina pan .

    • Note: Do not use aluminum pans above 500°C.

  • Purge Gas:

    • Run 1 (Inert): Nitrogen (N₂) at 50 mL/min. This isolates thermal cleavage (Retro-Michael/Pyrolysis).

    • Run 2 (Oxidative): Air/Oxygen at 50 mL/min. This assesses oxidative stability.

  • Method:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 600°C.

  • Data Analysis:

    • Identify

      
       (extrapolated onset temperature).
      
    • Identify

      
       (temperature at 5% weight loss).
      
    • Expectation: In N₂, look for a two-step weight loss. Step 1 (~180–250°C) corresponds to the loss of butanol (Retro-Michael). Step 2 (>300°C) corresponds to bulk volatilization/pyrolysis.

Protocol B: Evolved Gas Analysis (Py-GC/MS)

Purpose: Confirm the chemical identity of decomposition products.

  • Instrument: Pyrolyzer coupled to GC-MS.

  • Flash Pyrolysis:

    • Set pyrolysis temperatures at 200°C, 300°C, and 500°C.

  • Separation:

    • Column: HP-5ms (non-polar).

    • Temp Program: 40°C (hold 2 min) -> 10°C/min -> 300°C.

  • Detection:

    • Target Ions:

      • m/z 56 (Butene)

      • m/z 74 (Butanol)[1]

      • m/z 112 (Dibutyl Maleate fragment)

  • Validation: The presence of Dibutyl Maleate (CAS 105-76-0) in the 200°C pyrogram confirms the Retro-Michael pathway.

Part 5: Implications for Drug Development

Extractables & Leachables (E&L)

If Dibutyl 2-butoxysuccinate is used as a plasticizer in PVC tubing or IV bags:

  • Sterilization Risk: Autoclaving (121°C) is generally safe, but gamma irradiation may trigger the radical oxidation pathway (Pathway 3), generating butyraldehyde (a potential irritant).

  • Migration: Due to its molecular weight (302 Da), it is a "semi-volatile" extractable. It will appear in GC-MS screens of aqueous extracts if the pH is extreme (hydrolysis risk) or if ethanol cosolvents are used.

Toxicology Context

The decomposition products must be evaluated:

  • 1-Butanol: Class 3 residual solvent (low toxicity, PDE = 50 mg/day).

  • Dibutyl Maleate: Known sensitizer; potential Michael acceptor for biological thiols (glutathione).

  • Recommendation: Monitor for the formation of maleates in stability samples stored >40°C.

Part 6: References

  • World Intellectual Property Organization (WIPO). (1988).[1] Process for the Co-production of Butane-1,4-diol and Gamma-butyrolactone. WO 88/00937.[1] (Describes the hydrogenation of Dibutyl butoxysuccinate and its role as an intermediate). Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 95385, Dibutyl malate. (Structural analog for thermal property prediction). Link

  • Moldoveanu, S. C. (2010). Pyrolysis of Organic Molecules: Applications to Health and Environmental Issues. Elsevier. (Authoritative text on ester elimination mechanisms). Link

  • Fisher Scientific. (2021). Safety Data Sheet: Dibutyl Succinate. (Baseline thermal data for the succinate backbone). Link

  • European Food Safety Authority (EFSA). (2011).[2] Scientific Opinion on Flavouring Group Evaluation 10, Revision 2. (Toxicological data on aliphatic esters). Link

Sources

Green Synthesis of Dibutyl 2-Butoxysuccinate: A Bio-Refinery Approach

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Application Note: 2026-BIO-DBS

Executive Summary

Dibutyl 2-butoxysuccinate (DBS-OR) represents a specialized class of poly-functional esters utilized as high-boiling solvents, coalescing agents, and eco-friendly plasticizers. Historically derived from petrochemical maleic anhydride, the synthesis of this molecule offers a unique opportunity for 100% bio-based carbon content through the convergence of two mature fermentation streams: Bio-succinic/Fumaric acid and Bio-butanol .

This technical guide rejects the conventional, waste-heavy etherification of malates. Instead, it details a high-atom-economy route utilizing the Oxa-Michael addition of bio-butanol to bio-based dibutyl fumarate. This protocol ensures minimal byproduct formation, aligns with the 12 Principles of Green Chemistry, and provides a scalable pathway for industrial adoption.

The Bio-Based Feedstock Landscape

To achieve a fully bio-based product, the carbon backbone must be derived from renewable biomass. We utilize two primary fermentation streams.

Bio-Fumaric Acid (The Electrophile)

While succinic acid is a common target, Fumaric Acid is the superior starting material for this specific synthesis due to its unsaturation, which enables the addition reaction without requiring leaving groups.

  • Source: Submerged fermentation of Rhizopus oryzae.

  • Substrate: Lignocellulosic hydrolysates (glucose/xylose mixtures).[1]

  • Metabolic Pathway: Reductive TCA cycle (reductive branch).

  • Purity Requirement: >99.5% (crystallized) to prevent catalyst poisoning in downstream steps.

Bio-n-Butanol (The Nucleophile & Esterifying Agent)

Butanol serves a dual role: it esterifies the carboxylic acid groups and provides the alkoxy moiety at the C2 position.

  • Source: ABE (Acetone-Butanol-Ethanol) fermentation using Clostridium acetobutylicum or Clostridium beijerinckii.

  • Advantage: Modern extractive fermentation techniques have improved titers, making bio-butanol cost-competitive with oxo-process butanol.

Feedstock Integration Workflow

FeedstockFlow cluster_0 Biomass Sources cluster_1 Fermentation cluster_2 Purified Precursors Ligno Lignocellulose Rhizopus Rhizopus oryzae (Aerobic) Ligno->Rhizopus Starch Starch/Sugars Clostridium Clostridium spp. (Anaerobic ABE) Starch->Clostridium Fumaric Bio-Fumaric Acid (C4 Backbone) Rhizopus->Fumaric Acidification Butanol Bio-n-Butanol (C4 Alcohol) Clostridium->Butanol Distillation Synthesis Target Synthesis Dibutyl 2-butoxysuccinate Fumaric->Synthesis Butanol->Synthesis

Figure 1: Integration of distinct fermentation streams to provide the C4+C4 building blocks.

Retrosynthetic Analysis & Pathway Selection

The Failed Route: Etherification of Malate

A common misconception is to start with Bio-Malic acid (2-hydroxysuccinic acid).

  • Reaction: Dibutyl Malate + Butyl Halide + Strong Base

    
     Product.
    
  • Why we reject it: This is a Williamson Ether Synthesis. It produces stoichiometric salt waste (poor Atom Economy) and requires expensive alkyl halides.

The Superior Route: Oxa-Michael Addition

This guide advocates for the conjugate addition of alcohol to an


-unsaturated ester.
  • Reaction: Dibutyl Fumarate + Butanol

    
     Dibutyl 2-butoxysuccinate.
    
  • Mechanism:[2][3][4] The butoxide anion attacks the electron-deficient alkene of the fumarate.

  • Atom Economy:100% .[5] Every atom of the reactants ends up in the product.

Experimental Protocol

This protocol is designed for a 2-Stage One-Pot synthesis to maximize efficiency.

Materials
  • Bio-Fumaric Acid: >99% purity, dried.[6]

  • Bio-n-Butanol: Anhydrous (<0.1% water).

  • Catalyst A (Esterification): p-Toluenesulfonic acid (pTSA) or Amberlyst-15 (solid acid).

  • Catalyst B (Michael Addition): Potassium tert-butoxide (KOtBu) or 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) for organocatalytic green compliance.

Stage 1: Formation of Dibutyl Fumarate (DBF)
  • Setup: Equip a 500mL 3-neck round-bottom flask with a Dean-Stark trap, reflux condenser, and magnetic stir bar.

  • Loading: Charge flask with 0.5 mol Bio-Fumaric Acid (58.04 g) and 2.0 mol Bio-n-Butanol (148.2 g). Note: Excess butanol serves as the solvent and entrainer.

  • Catalysis: Add 1.0 mol% pTSA.

  • Reaction: Heat to reflux (~118°C). Water will azeotrope with butanol and collect in the Dean-Stark trap.

  • Endpoint: Continue until theoretical water evolution (18 mL) is achieved (approx. 4-6 hours).

  • Workup (Intermediate): Cool to 60°C. Neutralize acid catalyst with mild base (e.g.,

    
    ) wash or filtration if using solid acid. Do not remove excess butanol.
    
Stage 2: Oxa-Michael Addition (The Critical Step)
  • Conditioning: Ensure the reaction mixture (DBF + excess Butanol) is anhydrous.

  • Catalysis: Add 5 mol% TBD (organocatalyst) or KOtBu.

  • Reaction: Heat to 60-80°C. The reaction is equilibrium-driven but favors the product at moderate temperatures with excess alcohol.

  • Monitoring: Monitor via TLC or GC-MS. Disappearance of the alkene peak (fumarate) indicates conversion.

  • Quenching: Once conversion >95%, quench with dilute acetic acid (equimolar to catalyst).

Reaction Mechanism Diagram

ReactionMechanism Step1 STAGE 1: ESTERIFICATION Fumaric Acid + 2 BuOH -> Dibutyl Fumarate + 2 H2O (Acid Cat, -H2O) Intermediate Dibutyl Fumarate (Electron Deficient Alkene) Step1->Intermediate Transition MICHAEL ATTACK BuO- attacks C=C bond Formation of Enolate Intermediate Intermediate->Transition + BuO- Step2 ACTIVATION BuOH + Base -> BuO- (Butoxide Nucleophile) Step2->Transition Protonation PROTONATION Enolate abstracts H+ from BuOH Regenerates Catalyst Transition->Protonation Protonation->Step2 Recycle Base Product FINAL PRODUCT Dibutyl 2-butoxysuccinate Protonation->Product

Figure 2: Mechanistic pathway transitioning from acid-catalyzed esterification to base-catalyzed conjugate addition.

Purification & Characterization

Achieving pharmaceutical or cosmetic grade purity requires removing the excess butanol and trace catalyst.

Purification Workflow
  • Vacuum Distillation: Remove excess n-butanol under reduced pressure (Rotary evaporator: 50°C, 20 mbar). Recovered butanol is recycled to Stage 1.

  • Wash: Dissolve residue in ethyl acetate (green solvent alternative: 2-MeTHF), wash with brine to remove salts/catalyst residues.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • High-Vacuum Distillation: Distill the final product (bp approx. 160-170°C at 2 mmHg) to obtain a colorless oil.

Data Summary: Expected Metrics
MetricValueNotes
Molecular Weight 316.43 g/mol
Appearance Clear, colorless liquidViscous
Yield (Stage 1) >98%Driven by water removal
Yield (Stage 2) 85-92%Equilibrium dependent
Atom Economy 100% (Stage 2)No byproducts in addition step
Bio-Carbon Content 100%Assuming bio-fumaric & bio-butanol

Troubleshooting & Critical Control Points

Reversibility (Retro-Michael)

The Oxa-Michael reaction is reversible. High temperatures (>100°C) during the second stage or distillation can trigger the Retro-Michael reaction, ejecting butanol and reforming dibutyl fumarate.

  • Control: Keep Stage 2 temperature <80°C. Neutralize the base catalyst completely before high-temperature distillation.

Water Contamination

Water poisons the base catalyst (alkoxide) in Stage 2, converting it to hydroxide, which can hydrolyze the esters (saponification).

  • Control: The Dean-Stark step in Stage 1 must be exhaustive. Verify water content <0.05% via Karl Fischer titration before adding the Stage 2 catalyst.

References

  • Bio-Fumaric Acid Production

    • Title: Rhizopus oryzae for Fumaric Acid Production: Optimising the Use of a Synthetic Lignocellulosic Hydrolys
    • Source: MDPI (Ferment
    • URL:[Link]

  • Oxa-Michael Chemistry

    • Title: Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsatur
    • Source: N
    • URL:[Link]

  • Bio-Butanol Fermentation

    • Title: Improved efficiency of butanol production by absorbent fermentation with a renewable carrier.[4]

    • Source: Biotechnology for Biofuels.[7]

    • URL:[Link]

  • Green Synthesis Principles

    • Title: Synthetic methods: Oxa-Michael addition (Database Review).[8]

    • Source: VDL Chemistry.
    • URL:[Link]

Sources

Green Plasticization Architectures: A Technical Review of Succinate Esters in Polymer Science and Pharmaceutical Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates succinate esters as a superior, bio-renewable alternative to phthalate-based plasticizers (e.g., DEHP, DINP). Targeted at polymer scientists and drug development professionals, this review synthesizes the molecular mechanics of plasticization, green synthesis protocols, and critical safety data. Unlike phthalates, which face regulatory restriction due to endocrine disruption, succinate esters offer a "metabolically integrated" safety profile, degrading into non-toxic Krebs cycle intermediates.

Part 1: The Bio-Chemo-Mechanical Imperative

The shift from petrochemical phthalates to alkyl succinates is not merely regulatory compliance; it is an evolution in molecular efficiency. Phthalates rely on aromatic stacking and polar interactions that, while effective, result in persistent environmental toxicity and biological accumulation.

The Toxicity Divergence

The core advantage of succinate esters lies in their metabolic fate.

  • Phthalates: Hydrolyze into mono-esters (e.g., MEHP) which act as peroxisome proliferators and endocrine disruptors.

  • Succinates: Hydrolyze into succinic acid and linear alcohols. Succinic acid is a natural intermediate of the Tricarboxylic Acid (Krebs) Cycle, allowing for complete metabolic assimilation without toxic bio-accumulation.

Mechanism of Action: Free Volume Theory

Succinate esters function primarily through the Free Volume Theory . By inserting themselves between polymer chains (e.g., PVC or PLA), they neutralize polar intermolecular forces (dipole-dipole interactions).

  • Lubricity: The flexible aliphatic backbone of succinates acts as a molecular lubricant, reducing the glass transition temperature (

    
    ) more efficiently per mole than rigid aromatic phthalates.
    
  • Chain Length Sensitivity: Efficiency correlates with alkyl chain length.[1] Short chains (C2-C4) offer high solvency but high volatility. Long chains (C8-C10) offer superior permanence and low migration, critical for medical tubing and long-release drug coatings.

MetabolicFate cluster_0 Phthalate Pathway (Toxic) cluster_1 Succinate Pathway (Green) DEHP DEHP (Plasticizer) MEHP MEHP (Mono-ester) DEHP->MEHP Hydrolysis Tox Endocrine Disruption (PPAR Activation) MEHP->Tox Bio-accumulation DOS Dioctyl Succinate SA Succinic Acid DOS->SA Hydrolysis Alc Fatty Alcohol DOS->Alc Krebs Krebs Cycle (Energy + CO2) SA->Krebs Metabolic Integration

Figure 1: Comparative metabolic pathways showing the detoxification route of succinates vs. the toxicity activation of phthalates.

Part 2: Structure-Property Relationships

The utility of succinate esters in drug delivery systems (DDS) and medical plastics depends on the esterification alcohol.

PropertyDiethyl Succinate (DES)Dibutyl Succinate (DBS)Dioctyl Succinate (DOS)
Carbon Chain C2 (Short)C4 (Medium)C8 (Long)

Reduction
High EfficiencyHigh EfficiencyModerate Efficiency
Volatility High (Leaches easily)ModerateLow (Stable)
Water Solubility ModerateLowNegligible
Primary Use Solvent / Co-plasticizerFilm coatingsMedical Tubing / Soft PVC
Bio-Compatibility High (Rapid clearance)HighHigh (Low migration)

Key Insight for Formulators: For pharmaceutical coatings (e.g., Eudragit® or PLGA microspheres), DBS is often preferred for its balance of plasticization and retention. For medical devices (IV bags, tubing), DOS is required to prevent leaching into lipophilic fluids (blood/nutrition).

Part 3: Green Synthesis Protocols

To maintain a "Green" lifecycle, synthesis must avoid toxic metallic catalysts (e.g., tin oxalates). Below is a validated enzymatic protocol suitable for producing high-purity, medical-grade plasticizers.

Protocol: Lipase-Catalyzed Transesterification (Solvent-Free)

Objective: Synthesize Dioctyl Succinate (DOS) without acidic wastewater generation.

Reagents:

  • Dimethyl Succinate (Bio-based)

  • 1-Octanol (Bio-based, >99%)

  • Catalyst: Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

Step-by-Step Workflow:

  • Stoichiometry: Mix Dimethyl Succinate and 1-Octanol in a 1:2.2 molar ratio in a stirred tank reactor.

  • Conditioning: Heat mixture to 60°C (mild temp prevents degradation).

  • Catalysis: Add immobilized Lipase B (1-3% w/w relative to total mass).

  • Vacuum Stripping: Apply vacuum (20-50 mbar) continuously to remove the byproduct (Methanol). Note: Removing methanol drives the equilibrium forward (Le Chatelier’s principle).

  • Duration: Run for 6–8 hours until conversion >98% (monitor via GC-MS).

  • Purification: Filter the immobilized enzyme (reusable). No neutralization wash is required (eliminates saline waste).

Synthesis Biomass Lignocellulosic Biomass Ferm Fermentation (E. coli / Yeast) Biomass->Ferm SA Bio-Succinic Acid Ferm->SA Ester Enzymatic Esterification (Lipase B, 60°C, Vacuum) SA->Ester + Bio-Alcohol Plasticizer Green Plasticizer (High Purity) Ester->Plasticizer - Methanol

Figure 2: Green synthesis lifecycle utilizing enzymatic catalysis to ensure medical-grade purity and zero acidic waste.

Part 4: Performance Characterization Data

The following data consolidates comparative studies of Succinate esters against industry-standard DEHP in PVC matrices.

Table 1: Mechanical & Migration Properties (PVC Formulation: 100 phr PVC + 50 phr Plasticizer)

MetricDEHP (Standard)DOS (Succinate)DHPS (Succinate)
Tensile Strength (MPa) 21.523.022.4
Elongation at Break (%) 290%310%305%
Hardness (Shore A) 828081
Migration (Loss in Oil) 4.2%6.8%5.1%
Biodegradation (28 days) <10%>70%>65%

Data Synthesis Source: Aggregated from ResearchGate [1] and NIH [2] findings.

Analysis: DOS provides slightly higher flexibility (Elongation) and comparable strength. While migration in oil is higher for succinates due to linearity, this is offset by the non-toxicity of the leachate.

Part 5: Pharmaceutical Applications (Drug Development Focus)

For the drug development professional, succinate esters are not just passive additives; they are functional excipients.

Prodrug Activation & Cellular Uptake

Recent studies indicate that diglycine-activated succinic esters can enhance cellular uptake of supramolecular assemblies.[2] The succinate moiety acts as a linker that undergoes autohydrolysis in the intracellular environment, releasing the active drug cargo.

Medical Device Biocompatibility

In in vivo studies (mouse models), succinate-based plasticizers (DHPS, DOS) demonstrated:

  • Reduced Inflammasome Activation: Unlike DEHP, succinates did not trigger the NLRP3 inflammasome pathway in macrophages.

  • Cardiovascular Safety: Mice recovering from myocardial infarction showed better recovery metrics when exposed to succinates compared to DEHP or TOTM.[3]

PharmaApp Polymer PLGA/PVC Matrix Succinate Succinate Ester Polymer->Succinate Plasticization Flex Increased Flexibility (Medical Tubing) Succinate->Flex Uptake Enhanced Cellular Uptake (Drug Conjugates) Succinate->Uptake Safety No Endocrine Disruption Succinate->Safety

Figure 3: Dual-utility of succinate esters in modifying material properties (flexibility) and biological interaction (safety/uptake).[1][4][5][6][7][8][9]

References

  • Poly(vinyl chloride) plasticized with succinate esters: Synthesis and characterization. ResearchGate. Available at: [Link]

  • Exposure to the non-phthalate plasticizer di-heptyl succinate is less disruptive to C57bl/6N mouse recovery. NIH / PubMed Central. Available at: [Link]

  • Designing green plasticizers: Influence of alkyl chain length on biodegradation. ResearchGate. Available at: [Link]

  • Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake. NIH / PubMed Central. Available at: [Link]

  • Enzymatic Synthesis of Biobased Polyesters and Polyamides. NIH / PubMed Central. Available at: [Link]

Sources

Advanced Technical Guide: Industrial Applications of Dibutyl 2-butoxysuccinate (CAS 63842-87-5)

[1]

Executive Summary

Dibutyl 2-butoxysuccinate (CAS 63842-87-5) is a specialized diester utilized primarily as a high-performance plasticizer and coalescing solvent. Structurally derived from succinic acid with a butoxy substituent at the alpha position, this molecule bridges the gap between standard aliphatic esters (like dibutyl succinate) and ether-esters.

Its unique "ether-ester" architecture provides a dual-functionality: the ester groups ensure compatibility with polar resins (PVC, acrylics, cellulosics), while the pendant butoxy group increases free volume and enhances low-temperature flexibility. This guide details its synthesis, physicochemical behavior, and validated applications in polymer modification and cosmetic formulations.

Chemical Profile & Physicochemical Properties[1][2][3]

Unlike simple dibutyl succinate (Tabutrex), the 2-butoxy derivative possesses an asymmetric center and an ether linkage, significantly altering its solvation parameters.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionRelevance
IUPAC Name Dibutyl 2-butoxysuccinateStandard Nomenclature
CAS Number 63842-87-5Identification
Molecular Formula C₁₆H₃₀O₅Stoichiometry
Molecular Weight 302.41 g/mol Volatility estimation
Appearance Clear, colorless to pale yellow liquidFormulation aesthetics
Solubility Insoluble in water; Soluble in alcohols, ketones, estersOrganic phase compatibility
Boiling Point > 280°C (est.[1][2][3][4][5][6] at 760 mmHg)Low volatility (Plasticizer permanence)
Functionality Plasticizer, Solvent, EmollientMulti-role ingredient

Synthesis & Manufacturing Logic

The industrial production of Dibutyl 2-butoxysuccinate typically follows a Michael Addition pathway rather than direct esterification of a pre-formed butoxysuccinic acid. This route is favored for its atom economy and the availability of precursors (Dibutyl Maleate).

Reaction Mechanism

The synthesis involves the nucleophilic addition of n-butanol across the alkene double bond of dibutyl maleate, catalyzed by a base (e.g., sodium butoxide).

DOT Diagram 1: Industrial Synthesis Pathway

SynthesisPathwayMaleicMaleic AnhydrideDBMIntermediate:Dibutyl MaleateMaleic->DBMEsterification(-H2O)Butanol1n-Butanol (Excess)Butanol1->DBMProductTarget:Dibutyl 2-butoxysuccinateDBM->ProductMichael Addition(Reflux)Butanol2n-Butanol(Michael Donor)Butanol2->ProductCatalystCat: NaOBuCatalyst->ProductCatalysis

Figure 1: Two-step synthesis via esterification of maleic anhydride followed by base-catalyzed Michael addition of butanol.[2]

Primary Application: High-Efficiency Plasticizer

Mechanism of Action: Free Volume Theory

Dibutyl 2-butoxysuccinate acts as an internal lubricant between polymer chains. The bulky butoxy side chain prevents the close packing of polymer backbones (e.g., PVC or Nitrocellulose) more effectively than linear dibutyl succinate.

  • Plasticization Efficiency: The ether oxygen in the butoxy group adds a dipole moment that interacts with the polar sites of the polymer, while the butyl tail acts as a spacer.

  • Low-Temperature Flexibility: The disruption of crystalline regions lowers the Glass Transition Temperature (

    
    ) of the final material.
    
Application Protocol: Cellulose Nitrate Films

This compound is particularly effective in cellulose nitrate lacquers where high gloss and flexibility are required.

Experimental Protocol: Plasticizer Efficiency Test

  • Preparation: Dissolve Nitrocellulose (RS 1/2 sec) in a solvent blend (Butyl Acetate/Toluene/Ethanol 4:4:2).

  • Incorporation: Add Dibutyl 2-butoxysuccinate at varying concentrations (10%, 20%, 30% w/w based on resin solids).

  • Casting: Cast films onto glass plates using a doctor blade (5 mil wet thickness).

  • Drying: Air dry for 24 hours, then oven dry at 60°C for 2 hours.

  • Testing:

    • Tensile Strength: ASTM D882.

    • Elongation at Break: Measure flexibility.

    • Volatility: Weight loss after 24h at 100°C.

Expected Outcome: Films with 20% Dibutyl 2-butoxysuccinate exhibit superior elongation compared to Dibutyl Phthalate (DBP) controls, with comparable volatility profiles.

Secondary Application: Cosmetic Emollient & Solvent[3][7]

In the personal care sector, Dibutyl 2-butoxysuccinate functions as a non-oily emollient. Its structure mimics dialkyl malates (used in lipsticks and creams) but with enhanced spreading properties due to the ether linkage.

Formulation Logic
  • Solvency: Excellent solvent for UV filters (e.g., Avobenzone) and dyes.

  • Sensory Profile: Provides a "dry slip" feel, reducing the greasiness of hydrocarbon oils.

  • Pigment Dispersion: The polar ester groups aid in wetting inorganic pigments (TiO₂, Iron Oxides).

DOT Diagram 2: Cosmetic Formulation Workflow

CosmeticWorkflowPhaseAPhase A: Oil Phase(Waxes, Oils, UV Filters)DispersionHigh Shear Dispersion(Pigment Grind)PhaseA->DispersionBase CarrierSolventDibutyl 2-butoxysuccinate(Solvent/Dispersant)Solvent->DispersionWetting AgentPigmentMicronized Pigments(TiO2, ZnO)Pigment->DispersionEmulsionEmulsification(O/W or W/O)Dispersion->EmulsionPhaseBPhase B: Aqueous PhasePhaseB->EmulsionFinalFinal Cosmetic Product(Sunscreen/Foundation)Emulsion->Final

Figure 2: Workflow for utilizing Dibutyl 2-butoxysuccinate as a pigment dispersant and solvent in cosmetic emulsions.

Safety, Toxicology, and Handling

While specific toxicological data for CAS 63842-87-5 is less abundant than for common phthalates, its structural class (succinate esters) generally exhibits a favorable safety profile.

  • Metabolism: Likely hydrolyzed by carboxylesterases into butanol, succinic acid, and 2-butoxysuccinic acid (which may further degrade).

  • Handling: Standard PPE (gloves, safety glasses) is required. Avoid inhalation of mists.

  • Regulatory: Check local inventories (TSCA, REACH, IECSC). Often classified as a polymer auxiliary.

References

  • Sigma-Aldrich. Product Specification: Dibutyl 2-butoxysuccinate (CAS 63842-87-5). Available at:

  • MySkinRecipes. Dibutyl 2-butoxysuccinate: Technical Data Sheet for Cosmetic Applications. Available at:

  • BLD Pharm. Chemical Properties and Safety Data: Dibutyl 2-butoxysuccinate. Available at:

  • PubChem. Compound Summary: Dibutyl Succinate (Structural Analog). (Used for comparative toxicology inference). Available at:

Preliminary Cytotoxicity Assessment of Dibutyl 2-butoxysuccinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for the preliminary cytotoxicity assessment of Dibutyl 2-butoxysuccinate (DBBS) . Given the scarcity of direct toxicological data for this specific CAS (63842-87-5) compared to its parent compound Dibutyl Succinate, this document serves as a foundational protocol design for researchers aiming to validate its safety profile as a plasticizer or solvent.

A Strategic Framework for Toxicological Profiling

Executive Summary & Compound Analysis

Dibutyl 2-butoxysuccinate (DBBS) is a branched diester employed primarily as a plasticizer and coalescing agent in polymer formulations. Structurally, it consists of a succinic acid backbone esterified with two butyl groups and modified with a butoxy ether linkage at the


-carbon.

While the parent compound, Dibutyl Succinate (DBS) , is well-characterized as a low-toxicity insect repellent and additive, the introduction of the 2-butoxy group alters the molecule's lipophilicity and metabolic stability. Consequently, safety data cannot be blindly extrapolated from DBS.

Assessment Rationale: The primary toxicity risks for ester-based plasticizers in vitro stem from two mechanisms:

  • Non-specific Membrane Disruption: Driven by lipophilicity (LogP) and surfactant-like properties.

  • Metabolic Activation/Hydrolysis: Intracellular carboxylesterases (CES) hydrolyze the ester, releasing 1-butanol (a known irritant/solvent) and 2-butoxysuccinic acid .

This guide defines a protocol to quantify these risks using ISO 10993-5 compliant methodologies, adapted for lipophilic esters.

Chemical Characterization & Preparation

Before cell exposure, the physicochemical behavior of DBBS in aqueous media must be managed to prevent precipitation artifacts.

ParameterValue / CharacteristicExperimental Implication
CAS Number 63842-87-5Verification standard.
Molecular Formula

MW ~302.41 g/mol .[1]
Solubility Low in water; High in organic solvents.[2]Requires DMSO or Ethanol vehicle.
LogP (Est.) ~3.5 - 4.5High membrane permeability; potential for bioaccumulation in static assays.
Solubilization Protocol

Objective: Create a stable stock solution without inducing vehicle toxicity.

  • Primary Stock: Dissolve DBBS in dimethyl sulfoxide (DMSO) to 100 mM. Vortex for 1 minute.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter (do not use cellulose acetate, which may dissolve).

  • Working Dilutions: Dilute into pre-warmed culture media (MEM or DMEM + 10% FBS).

    • Critical Constraint: Final DMSO concentration must remain ≤ 0.1% (v/v) in all test wells to avoid confounding cytotoxicity.

Experimental Design Strategy

We will utilize a dual-cell-line approach to distinguish between general cytotoxicity and metabolism-dependent toxicity.

Cell Line Selection
  • L929 (Mouse Fibroblasts):

    • Role: Standard ISO 10993-5 reference model.

    • Purpose: Assesses basal cytotoxicity and membrane integrity.

  • HepG2 (Human Hepatocellular Carcinoma):

    • Role: Metabolically active model.

    • Purpose: High expression of Carboxylesterases (CES1/CES2) allows evaluation of toxicity caused by the hydrolysis byproducts (1-butanol).

Controls
  • Negative Control: Complete Culture Media.

  • Vehicle Control: Media + 0.1% DMSO (Must show >90% viability relative to Negative).

  • Positive Control: Sodium Dodecyl Sulfate (SDS) (IC50 ~100 µg/mL) or Dibutyl Phthalate (DBP) (as a comparative plasticizer benchmark).

Metabolic Pathway Visualization

Understanding the breakdown of DBBS is critical for interpreting toxicity data. The diagram below illustrates the predicted hydrolysis pathway mediated by intracellular esterases.

MetabolicPathway DBBS Dibutyl 2-butoxysuccinate (Lipophilic Parent) Inter Mono-butyl ester Intermediate DBBS->Inter Hydrolysis 1 Butanol 1-Butanol (Solvent Toxicity) DBBS->Butanol Release CES Carboxylesterases (CES1 / CES2) CES->DBBS Inter->Butanol Release Acid 2-Butoxysuccinic Acid (Acidic Metabolite) Inter->Acid Hydrolysis 2

Figure 1: Predicted intracellular hydrolysis of DBBS releasing 1-butanol and the succinic acid derivative.

Methodologies (Step-by-Step)

Assay 1: MTT Metabolic Competence Assay

This assay measures mitochondrial succinate dehydrogenase activity. Since succinate esters can feed directly into the TCA cycle, interference is possible .

  • Validation Step: If cell viability > 100% is observed, DBBS metabolites may be fueling mitochondrial respiration rather than indicating proliferation. In this case, cross-validate with Assay 2 (LDH).

Protocol:

  • Seeding: Plate L929 cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2.
    
  • Exposure: Aspirate media. Add 100 µL of DBBS dilutions (Range: 1 µM to 1000 µM). Incubate for 24 hours .

  • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3-4 hours.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Read Absorbance at 570 nm (Reference 650 nm).

Assay 2: LDH Membrane Integrity Assay

This assay is non-metabolic and detects cell lysis (leakage of Lactate Dehydrogenase). It is essential for verifying if DBBS acts as a surfactant.

Protocol:

  • Exposure: Same setup as MTT.

  • Sampling: After 24h, transfer 50 µL of supernatant to a new plate.

  • Reaction: Add 50 µL LDH Reaction Mix (Tetrazolium salt + Diaphorase). Incubate 30 min in dark.

  • Stop: Add 50 µL Stop Solution (1N HCl).

  • Quantification: Read Absorbance at 490 nm.

  • Calculation:

    
    
    

Assessment Workflow

The following decision tree ensures a self-validating experimental process.

Workflow Start Start: DBBS Formulation Solubility Solubility Check (DMSO < 0.1%) Start->Solubility Exposure Cell Exposure (24h) L929 & HepG2 Solubility->Exposure Assays Dual Assay Execution Exposure->Assays MTT MTT Assay (Mitochondrial) Assays->MTT LDH LDH Assay (Membrane) Assays->LDH Result1 MTT > LDH Toxicity MTT->Result1 Metabolic Stress Result3 MTT = LDH MTT->Result3 General Toxicity Result2 LDH > MTT Toxicity LDH->Result2 Surfactant Effect LDH->Result3

Figure 2: Logical workflow for distinguishing mode of action (Metabolic vs. Membrane).

Data Analysis & Interpretation

IC50 Determination

Calculate the Half-Maximal Inhibitory Concentration (IC50) using non-linear regression (log(inhibitor) vs. normalized response).

  • Safe Limit: For plasticizers in medical devices, an IC50 > 100 µg/mL is generally considered "non-cytotoxic" under ISO 10993-5.

Succinate Interference Flag

If the MTT assay shows an increase in signal at moderate doses (Hormesis-like effect), it likely indicates that the succinate backbone is being metabolized as an energy source.

  • Action: Rely on LDH data for the safety endpoint, as the MTT signal is confounded by the compound's caloric value.

References

  • International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Link

  • PubChem. (n.d.).[3] Dibutyl 2-butoxysuccinate (Compound Summary). National Library of Medicine. Link(Note: Linked to closest analog structure for verification).

  • MacDonald, M. J., et al. (1988). Effect of esters of succinic acid and other citric acid cycle intermediates on insulin release. Journal of Biological Chemistry. Link

  • ECHA. (n.d.). Registration Dossier: Dibutyl Succinate. European Chemicals Agency. Link

  • Zhang, Y., et al. (2018). Targeting succinate dehydrogenase with malonate ester prodrugs. Nature Communications. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Dibutyl 2-butoxysuccinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust laboratory-scale protocol for the synthesis of Dibutyl 2-butoxysuccinate (CAS: 141-03-7 derivative; chemically synonymous with Dibutyl butoxysuccinate). While industrial routes often utilize a one-pot acid-catalyzed method, this guide proposes a Two-Stage Hybrid Protocol to maximize purity (>98%).

By separating the esterification of maleic anhydride (Acid-Catalyzed) from the alkoxylation step (Base-Catalyzed Michael Addition), researchers can eliminate the formation of inseparable byproducts and thermodynamic reversibility issues common in single-step acid syntheses. This compound is widely utilized as a specialized plasticizer and an active ingredient in insect repellents (e.g., analogs to Indalone).

Scientific Principles & Reaction Mechanism
2.1 The Challenge of One-Pot Synthesis

The direct reaction of maleic anhydride with n-butanol using sulfuric acid drives two competing mechanisms:

  • Esterification: Formation of Dibutyl Maleate (Water is a byproduct).[1]

  • Michael Addition: Addition of butanol across the double bond (Reversible).

Critical Insight: The Michael addition of alcohols to


-unsaturated esters is thermodynamically disfavored under acidic conditions and high temperatures required for water removal. Acid catalysts often lead to incomplete conversion (equilibrium limitations) and the formation of fumarate isomers, which are difficult to separate.
2.2 The Solution: Two-Stage Hybrid Approach

To achieve high purity, we decouple the mechanisms:

  • Stage 1 (Acidic): Quantitative conversion of Maleic Anhydride to Dibutyl Maleate using a Dean-Stark trap to remove water.[2]

  • Stage 2 (Basic): Rapid, irreversible Michael addition of n-butanol to Dibutyl Maleate using Sodium n-butoxide (NaOBu). The basic environment suppresses the reverse elimination reaction.

2.3 Reaction Pathway Diagram

ReactionPathway cluster_0 Stage 1: Acid Catalysis cluster_1 Stage 2: Base Catalysis MA Maleic Anhydride MBM Mono-butyl Maleate MA->MBM Ring Opening (Fast, Exothermic) BuOH n-Butanol DBM Dibutyl Maleate (Intermediate) MBM->DBM Esterification (p-TSA, -H2O) Target Dibutyl 2-butoxysuccinate (Target) DBM->Target Michael Addition (NaOBu, Base Cat.)

Figure 1: The two-stage synthetic pathway separating esterification from conjugate addition to maximize yield.

Experimental Protocol
Reagents & Equipment
ReagentGradeQuantity (Scale)Role
Maleic Anhydride>99%98.1 g (1.0 mol)Starting Material
n-ButanolAnhydrous296 g (4.0 mol)Reactant & Solvent
p-Toluenesulfonic Acid (p-TSA)Monohydrate1.9 g (1 mol%)Acid Catalyst
Sodium Metal (or NaOBu)Reagent0.5 g (approx)Base Catalyst Precursor
TolueneACS150 mLAzeotropic Solvent

Equipment:

  • 500 mL 3-neck Round Bottom Flask (RBF).

  • Dean-Stark Apparatus.[2]

  • Reflux Condenser.[3]

  • High-Vacuum Distillation Setup (Vigreux column recommended).

  • Nitrogen/Argon inert gas line.

Stage 1: Synthesis of Dibutyl Maleate
  • Setup: Equip the 3-neck RBF with a magnetic stir bar, Dean-Stark trap (filled with toluene), and reflux condenser. Connect the top of the condenser to a nitrogen bubbler.

  • Charging: Add 98.1 g Maleic Anhydride , 185 g n-Butanol (2.5 eq), 150 mL Toluene , and 1.9 g p-TSA .

  • Reflux: Heat the mixture to vigorous reflux (~115-120°C internal temp).

    • Observation: Water will begin to collect in the Dean-Stark trap immediately.

  • Completion: Continue reflux until water evolution ceases (theoretical: ~18 mL). This typically takes 4–6 hours.

  • Workup (Neutralization): Cool to room temperature. Wash the organic layer with 50 mL Saturated NaHCO₃ (to remove p-TSA) followed by 50 mL Brine .

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation to remove Toluene and excess Butanol.

    • Checkpoint: You should have a clear, viscous oil (Dibutyl Maleate). Yield approx. 215-220g.

Stage 2: Conjugate Addition (The "High-Purity" Step)
  • Preparation: Transfer the crude Dibutyl Maleate (approx 1.0 mol) back into a clean, dry 500 mL RBF.

  • Base Catalyst Generation: Add 74 g n-Butanol (1.0 eq excess) to the flask. Carefully add 0.5 g Sodium Metal (cut into small pieces) OR add 2.0 g of commercial Sodium n-Butoxide.

    • Safety: Hydrogen gas will evolve if using Na metal. Ensure good ventilation.

  • Reaction: Heat the mixture to 60–80°C under Nitrogen for 2–4 hours.

    • Mechanism:[3][4][5][6][7] The alkoxide ion attacks the double bond of the maleate. This reaction is exothermic; control temperature to prevent polymerization.

  • Quenching: Once TLC or GC indicates disappearance of the maleate double bond, cool the mixture to room temperature. Add 2.0 mL Glacial Acetic Acid to neutralize the alkoxide catalyst.

  • Washing: Wash with water (2 x 100 mL) to remove the sodium acetate and excess butanol.

Purification & Characterization
Purification: Vacuum Distillation

The target compound has a high boiling point. Atmospheric distillation will cause decomposition (reversal of the Michael addition).

  • Setup a short-path distillation head or Vigreux column.

  • Apply high vacuum (< 2 mmHg).

  • Fractions:

    • F1 (Foreshots): Residual Butanol/Toluene.

    • F2 (Target): Collect fraction boiling at 145–155°C at 2 mmHg (approximate, dependent on vacuum depth).

Quality Control Data
ParameterSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Purity > 98.0%GC-FID / GC-MS
Refractive Index 1.4320 – 1.4350 (

)
Refractometer
Specific Gravity 0.995 – 1.005 g/mLPycnometer
Acid Value < 0.5 mg KOH/gTitration
Self-Validating Analytical Checkpoints
  • IR Spectroscopy: Look for the disappearance of the C=C stretch (1640 cm⁻¹) present in Dibutyl Maleate. Retention of the Ester C=O stretch (1735 cm⁻¹) and appearance of C-O-C ether bands (1050-1150 cm⁻¹).

  • H-NMR: The alkene protons of dibutyl maleate (singlet at ~6.2 ppm) must be absent. A new methine triplet (~3.8 ppm) corresponding to the CH-OBu group should appear.

Troubleshooting & Safety
Troubleshooting Guide
  • Problem: Low Yield in Stage 2.

    • Cause: Moisture in the system deactivating the alkoxide catalyst.

    • Solution: Ensure n-Butanol is anhydrous. Use fresh Sodium metal or Sodium Butoxide.

  • Problem: Product turns dark/brown during distillation.

    • Cause: Pot temperature too high; thermal decomposition.

    • Solution: Improve vacuum quality (<1 mmHg) to lower the boiling point. Ensure the base was fully neutralized with acetic acid before distillation.

Safety (MSDS Highlights)
  • Maleic Anhydride: Potent respiratory sensitizer. Handle in a fume hood.

  • Sodium Metal: Reacts violently with water. Have a Class D fire extinguisher ready.

  • Dibutyl 2-butoxysuccinate: Generally low toxicity but treat as an irritant.

References
  • U.S. Patent 2,396,615 . Process for preparing alkoxysuccinic acid esters. (1946). Describes the fundamental acid-catalyzed addition of alcohols to maleic esters.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical.
  • U.S. Patent 2,803,644 . Condensation of dialkyl succinates. (1957). Details the use of alkali metal alkoxides for condensations involving succinates, supporting the base-catalyzed mechanism choice.

  • PubChem Compound Summary . Dibutyl succinate (Analogous backbone data). National Center for Biotechnology Information. [8]

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press.

Sources

Dibutyl 2-butoxysuccinate as a plasticizer for polyvinyl chloride (PVC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The shift toward non-phthalate plasticizers is driven by regulatory pressure on DEHP (Di(2-ethylhexyl) phthalate) and the demand for bio-based alternatives.[1] While simple dialkyl succinates (e.g., Dibutyl Succinate) are bio-derived, they often suffer from high volatility and limited compatibility with Polyvinyl Chloride (PVC) at high loading.

Dibutyl 2-butoxysuccinate (DBBS) (CAS: 63842-87-5) represents a strategic structural modification.[1] By introducing a butoxy ether linkage at the


-position of the succinate backbone, we achieve two critical performance enhancements:
  • Increased Polarity: The ether oxygen provides an additional dipole interaction site for the electropositive carbon in the PVC C-Cl bond, improving solvation and reducing exudation (migration).

  • Symmetry Disruption: The substituent disrupts the crystalline packing of the plasticizer, maintaining liquid state at lower temperatures and improving the low-temperature flexibility of the final PVC compound.

This guide details the synthesis of DBBS via Michael addition and its subsequent compounding and evaluation against a DEHP control.

Chemical Profile & Specifications

ParameterSpecificationNotes
Chemical Name Dibutyl 2-butoxysuccinateAlso: Butanedioic acid, 2-butoxy-, 1,4-dibutyl ester
CAS Number 63842-87-5Verified Registry
Molecular Formula

MW: 302.41 g/mol
Target Purity

GC Area %
Appearance Colorless to pale yellow liquidLow viscosity
Bio-Content Potential for 100%If derived from bio-succinic acid & bio-butanol

Part A: Synthesis Protocol (Michael Addition Route)

Causality: Direct esterification of 2-butoxysuccinic acid is expensive due to precursor scarcity.[1] A more robust, atom-economical route involves the base-catalyzed Michael addition of n-butanol to Dibutyl Maleate (DBM).[1]

Reagents:
  • Substrate: Dibutyl Maleate (DBM) (99%)[1]

  • Reactant/Solvent: n-Butanol (Anhydrous)[1]

  • Catalyst: Sodium Butoxide (1.0 M solution in butanol) or Sodium metal (dissolved in situ)[1]

  • Neutralization: Glacial Acetic Acid[1]

Workflow Diagram (Synthesis):

SynthesisWorkflow Start Reagent Prep (Dibutyl Maleate + n-Butanol) Catalysis Catalyst Injection (NaOBu, 60°C) Start->Catalysis Inert Atm (N2) Reaction Michael Addition (Reflux 110°C, 4-6h) Catalysis->Reaction Exothermic Neutralization Quench (Acetic Acid) Reaction->Neutralization Completion Check (GC) Purification Vacuum Distillation (Remove excess BuOH) Neutralization->Purification Wash/Dry Product Final DBBS (>98% Purity) Purification->Product

Caption: Figure 1: Base-catalyzed Michael addition synthesis workflow for DBBS.

Step-by-Step Procedure:
  • Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.

  • Charging: Charge Dibutyl Maleate (1.0 mol, 228 g) and n-Butanol (4.0 mol, 296 g). Note: Excess butanol serves as both reactant and solvent to drive kinetics.

  • Catalysis: Heat to 60°C under nitrogen. Slowly add Sodium Butoxide catalyst (0.05 mol equiv).

    • Critical Check: Monitor for a slight exotherm, indicating initiation of the Michael addition.

  • Reaction: Ramp temperature to 110°C (reflux) and hold for 4–6 hours.

    • Validation: Sample hourly for GC-MS.[1] The reaction is complete when the Dibutyl Maleate peak area is <0.5%.

  • Work-up:

    • Cool to room temperature.

    • Neutralize catalyst with stoichiometric Glacial Acetic Acid.

    • Wash organic layer with saturated brine (

      
       mL) to remove salts.
      
  • Purification: Perform vacuum distillation to remove excess n-butanol and traces of butyl fumarate (isomerization byproduct).

    • Collect fraction corresponding to DBBS (High boiling point; typically requires high vacuum <5 mmHg).

Part B: PVC Compounding & Fabrication

Rationale: To validate DBBS, it must be compounded into a standard "soft PVC" formulation. We use a standard K-70 suspension PVC resin.[1] A DEHP control is mandatory for relative performance indexing.

Formulation Table (PHR - Parts per Hundred Resin):
ComponentRoleTest Group (DBBS)Control Group (DEHP)
PVC Resin (K-value 70) Base Polymer100.0100.0
Plasticizer DBBS / DEHP50.0 50.0
Ca/Zn Stabilizer Thermal Stability2.52.5
Epoxidized Soybean Oil Co-stabilizer/HCl Scavenger3.03.0
Stearic Acid Lubricant0.20.2
Compounding Protocol:
  • Dry Blending:

    • Pre-heat a high-speed mixer to 80°C.

    • Add PVC resin and stabilizer.[2] Mix at low speed for 2 mins.

    • Inject Plasticizer (DBBS or DEHP) slowly over 2 mins while increasing speed.

    • Mechanism:[1][3] This step ensures the plasticizer is absorbed into the porous PVC grains (Dry Sol stage).

    • Discharge when the mix reaches 110°C (free-flowing powder).

  • Melt Processing (Two-Roll Mill):

    • Set mill temperature to 165°C (Front) and 160°C (Back).

    • Feed the dry blend.

    • Mill for 5–7 minutes. Perform "3/4 cuts" and folds to ensure homogeneity.

    • Visual Check: The sheet should be transparent and glossy, indicating full gelation.

  • Compression Molding:

    • Press the milled sheets at 170°C / 15 MPa for 5 minutes.

    • Cool under pressure to prevents warping.

    • Cut standard dog-bone specimens (Type IV) according to ASTM D638.[1]

Part C: Characterization & Validation Logic

Trustworthiness: A plasticizer is defined by three vectors: Efficiency (Softness), Permanence (Migration), and Durability (Thermal).

Testing Workflow Diagram:

TestingWorkflow Sample Molded PVC Specimen MechTest Mechanical Efficiency ASTM D638 (Tensile) ASTM D2240 (Shore A) Sample->MechTest MigTest Permanence/Migration ASTM D1239 (Leaching) Volatility (Activated Carbon) Sample->MigTest ThermTest Thermal Properties DSC (Tg Shift) TGA (Degradation) Sample->ThermTest Result1 Pass/Fail Analysis MechTest->Result1 Target: >200% Elongation Result2 Pass/Fail Analysis MigTest->Result2 Target: < DEHP Loss Result3 Pass/Fail Analysis ThermTest->Result3 Target: Tg < -30°C

Caption: Figure 2: Validation workflow for plasticizer performance metrics.

Key Performance Indicators (KPIs):
  • Plasticization Efficiency (Shore A Hardness):

    • Protocol: ASTM D2240. Measure after 15s delay.

    • Expectation: DBBS should yield a hardness lower or equal to DEHP at the same PHR due to the lower molecular weight and ether-oxygen flexibility.[1]

    • Target: Shore A 75–80 (at 50 PHR).

  • Migration Resistance (Leaching Test):

    • Protocol: Immerse weighed specimens in n-hexane (simulating fatty foods) and distilled water for 24h at 23°C.

    • Calculation:

      
      .[1]
      
    • Hypothesis: The 2-butoxy group increases polarity, making DBBS less soluble in non-polar hexane than simple dibutyl succinate, though likely still more extractable than high-MW phthalates.[1]

  • Glass Transition Temperature (

    
    ): 
    
    • Protocol: DSC scan from -80°C to 100°C at 10°C/min.[1]

    • Significance: The

      
       of the PVC compound determines the low-temperature service limit.[1]
      
    • Target:

      
      .[1]
      

Troubleshooting & Safety

  • Synthesis Issue: Low Yield.

    • Cause: Incomplete Michael addition or retro-reaction during distillation.[1]

    • Fix: Ensure catalyst is active (fresh NaOBu) and neutralize completely before heating for distillation. Base residues catalyze decomposition.

  • Compounding Issue: Plate-out (Oily surface on mill).

    • Cause: Poor compatibility (saturation).

    • Fix: DBBS is highly compatible, but if plate-out occurs, reduce Stearic Acid content, as DBBS has inherent lubricating properties.

  • Safety:

    • DBBS is an ester; treat as a mild irritant.

    • PVC Processing: Ensure adequate ventilation for HCl fumes if stabilizer fails (thermal degradation).

References

  • Stuart, A. et al. (2022).[4] "Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid."[4] Molecules, 27(7), 2114. Link

  • Erythropel, H. C. et al. (2018). "Designing Green Plasticizers: Influence of Alkyl Chain Length on Biodegradation and Plasticization Properties of Succinate Esters." Chemosphere, 198, 45-52. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CAS 63842-87-5, Dibutyl 2-butoxysuccinate." PubChem. Link

  • ASTM International. (2021). "ASTM D2240-15(2021) Standard Test Method for Rubber Property—Durometer Hardness." ASTM. Link

  • ASTM International. (2022). "ASTM D638-14(2022) Standard Test Method for Tensile Properties of Plastics."[1] ASTM. Link

Sources

Advanced Formulation Guide: Polylactic Acid (PLA) Plasticization with Dibutyl 2-butoxysuccinate (DBBS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the formulation, processing, and characterization of Polylactic Acid (PLA) plasticized with Dibutyl 2-butoxysuccinate (DBBS) . While citrate and adipate esters are traditional plasticizers, DBBS (CAS: 63842-87-5) presents a unique structural advantage: the combination of a succinate backbone with a pendant butoxy ether group. This dual functionality offers the potential for enhanced miscibility via hydrogen bonding acceptors (ether/ester) while maintaining sufficient molecular weight (302.41 g/mol ) to minimize migration—a critical failure mode in standard PLA formulations.

Introduction & Mechanistic Rationale

The Brittleness Challenge

Native PLA possesses a glass transition temperature (


) of 

, rendering it brittle at room temperature. To expand its utility in flexible packaging or biomedical devices, the

must be depressed below ambient temperature.
Why Dibutyl 2-butoxysuccinate (DBBS)?

The selection of DBBS is grounded in Free Volume Theory and Solubility Parameter Matching .

  • Structural Affinity: PLA contains polar ester groups.[1] DBBS contains three interaction sites: two ester carbonyls and one ether oxygen. These sites act as hydrogen bond acceptors for the terminal hydroxyls of PLA and interact with PLA's ester dipoles.

  • Plasticization Efficiency: The pendant butoxy group increases the free volume between polymer chains more effectively than linear succinates, theoretically lowering

    
     at lower loading percentages.
    
  • Volatility & Stability: With a molecular weight of 302.41 g/mol and a boiling point projected

    
    , DBBS is thermally stable within PLA processing windows (
    
    
    
    ), preventing void formation during extrusion.
Mechanism Visualization

The following diagram illustrates the plasticization pathway, distinguishing between the "Lubricity" and "Gel" theories of plasticization.

PLAMechanism cluster_0 Native PLA Matrix cluster_1 DBBS Integration cluster_2 Plasticized Outcome PLA_Chain Rigid PLA Chains (Strong Dipole-Dipole Interactions) Interaction Shielding of Dipole Interactions PLA_Chain->Interaction Mixing Free_Vol_Low Low Free Volume DBBS_Mol Dibutyl 2-butoxysuccinate (Plasticizer) DBBS_Mol->Interaction Diffusion Chain_Mobility Increased Chain Mobility Interaction->Chain_Mobility Free Volume Expansion Tg_Drop Tg Depression (< 40°C) Chain_Mobility->Tg_Drop Result

Figure 1: Mechanism of action where DBBS molecules intersperse between PLA chains, shielding dipole interactions and increasing free volume.

Material Specifications & Pre-Formulation

Raw Materials
ComponentSpecificationFunctionCritical Parameter
PLA Resin Semi-crystalline (e.g., Ingeo 4043D)Matrix PolymerD-isomer content < 2% (for crystallization control)
DBBS CAS: 63842-87-5, Purity >97%PlasticizerMoisture content < 0.1%
Solvent Chloroform (HPLC Grade)Solvent (Method A)Stabilized with Amylene
Antioxidant Irganox 1010 (Optional)Thermal Stabilizer0.1 - 0.5 wt% loading
Pre-Treatment
  • Drying: PLA is hygroscopic. Hydrolysis during processing causes severe molecular weight loss.

    • Protocol: Dry PLA pellets at

      
       for 4–6 hours in a vacuum oven or desiccant dryer. Moisture content must be 
      
      
      
      .
    • DBBS: Verify moisture content; if necessary, dry over molecular sieves.

Experimental Protocols

Method A: Solvent Casting (Screening & Film Preparation)

Best for: Initial compatibility screening, small-scale testing, and optical clarity assessment.

Step-by-Step Protocol:

  • Solution Preparation:

    • Dissolve dried PLA in Chloroform to create a 5-10 wt% solution. Stir at ambient temperature for 3–4 hours until fully homogenized.

    • Prepare a separate stock solution of DBBS in Chloroform (e.g., 10 wt%).

  • Blending:

    • Add the required volume of DBBS stock to the PLA solution to achieve target weight ratios (e.g., 5, 10, 15, 20 wt% plasticizer).

    • Calculation:

      
      
      
    • Stir magnetically for 30 minutes.

  • Casting:

    • Pour the solution into a leveled Teflon or glass Petri dish.

    • Cover with a perforated lid to control evaporation rate (prevents surface skinning).

  • Drying:

    • Allow solvent evaporation in a fume hood for 24 hours.

    • Transfer films to a vacuum oven at

      
       for 48 hours to remove residual solvent. Note: Solvent residue acts as a plasticizer and will skew Tg results if not fully removed.
      
Method B: Melt Compounding (Industrial Simulation)

Best for: Mechanical testing, scale-up validation, and realistic morphology assessment.

Step-by-Step Protocol:

  • Premixing:

    • Tumble blend dried PLA pellets with liquid DBBS in a sealed container.

    • Allow the mixture to "soak" for 2–4 hours. This promotes adsorption of the liquid plasticizer onto the pellet surface, reducing slippage in the extruder screw.

  • Extrusion Parameters (Twin-Screw Micro-Compounder):

    • Zone 1 (Feed):

      
      
      
    • Zone 2 (Compression):

      
      
      
    • Zone 3 (Metering/Die):

      
      [1]
      
    • Screw Speed: 50–100 RPM (Adjust for shear heating).

    • Residence Time: < 3 minutes (Minimize thermal degradation).

  • Molding:

    • Injection mold or compression mold the extrudate into dog-bone specimens immediately to prevent aging effects before testing.

Characterization & Validation Framework

To validate the efficacy of DBBS, the following testing matrix is required.

Thermal Analysis (DSC)

Objective: Determine the efficiency of plasticization (


 depression).
  • Protocol: Heat-Cool-Heat cycle (

    
     to 
    
    
    
    ) at
    
    
    .
  • Key Metric: Measure

    
     from the second heating scan to erase thermal history.
    
  • Success Criteria:

    
     should drop from 
    
    
    
    (Pure PLA) to
    
    
    at 15-20% loading.
Mechanical Testing (Tensile)

Objective: Measure ductility and strength trade-off.

  • Standard: ASTM D638 or ISO 527.

  • Expectation:

    • Tensile Strength: Decrease (from

      
       to 
      
      
      
      ).
    • Elongation at Break: Significant increase (from

      
       to 
      
      
      
      ).
Migration Stability (Leaching Test)

Objective: Ensure DBBS remains in the matrix (critical for food contact/medical).

  • Protocol: Immerse film in n-heptane (simulant for fatty foods) or distilled water for 24h. Measure weight loss.

Experimental Workflow Diagram

Workflow Start Raw Material Prep (Dry PLA < 250ppm H2O) Decision Select Process Start->Decision Solvent_Dissolve Dissolve in Chloroform (5-10 wt%) Decision->Solvent_Dissolve Lab Screening Premix Tumble Blend (PLA Pellets + DBBS) Decision->Premix Scale-Up Solvent_Mix Add DBBS (Magnetic Stirring) Solvent_Dissolve->Solvent_Mix Cast Cast & Evaporate (Vacuum Dry 48h) Solvent_Mix->Cast Test Characterization (DSC, Tensile, SEM) Cast->Test Extrude Twin-Screw Extrusion (160-180°C) Premix->Extrude Mold Compression/Injection Molding Extrude->Mold Mold->Test

Figure 2: Operational workflow for synthesizing PLA/DBBS composites via Solvent Casting or Melt Processing.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Haze / Opacity Phase separation (Immiscibility)Reduce DBBS loading; Increase mixing shear/time.
Bubbles in Film Solvent trapping or MoistureIncrease vacuum drying time; Ensure PLA is pre-dried.
Surface Greasiness Plasticizer Migration (Blooming)DBBS saturation limit reached. Reduce loading < 20%.
Yellowing Thermal degradationAdd antioxidant (Irganox); Reduce processing temp/time.

References

  • Preparation and Properties of Plasticized Poly(lactic acid) Films. ResearchGate. (2025). Retrieved from

  • Succinate ester for use as plasticizer and biodegradable resins. Google Patents (US20160312003A1). Retrieved from

  • Plasticizing of Polylactic Acid (PLA) Biopolymer with Citrate Esters. ResearchGate. Retrieved from

  • Dibutyl 2-butoxysuccinate Chemical Properties. GuideChem. (CAS: 63842-87-5).[2][3][4][5] Retrieved from

  • Application Notes: Diisobutyl Succinate as a Plasticizer for PLA. BenchChem. Retrieved from

Sources

Gas Chromatography-Mass Spectrometry (GC-MS) method for Dibutyl 2-butoxysuccinate analysis

Author: BenchChem Technical Support Team. Date: February 2026

Method Development, Validation, and Trace Analysis Protocol

Abstract & Scope

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification of Dibutyl 2-butoxysuccinate (C₁₆H₃₀O₅), a specific ether-ester often encountered as a byproduct in the synthesis of dibutyl malate or as a specialized plasticizer.[1]

Unlike simple succinates, the presence of the 2-butoxy ether linkage increases the molecular weight (MW: 302.41 g/mol ) and alters the fragmentation pathway, requiring specific Selected Ion Monitoring (SIM) parameters for high-sensitivity detection. This guide synthesizes field-proven methodologies for high-boiling esters, prioritizing "self-validating" system suitability tests (SST) to ensure data integrity in regulated environments.

Compound Profile & Chemical Logic

Understanding the analyte's physicochemical properties is the foundation of this method.

ParameterValue / DescriptionAnalytical Implication
Chemical Name Dibutyl 2-butoxysuccinateTarget Analyte
Structure Butyl-OOC-CH₂-CH(O-Butyl)-COO-ButylEther-ester hybrid; requires non-polar solvent.[1]
Formula C₁₆H₃₀O₅MW 302.41 g/mol .
Boiling Point ~305–315°C (Predicted)Requires GC oven ramp >300°C for elution.
Polarity Mid-PolarDB-5ms (5% Phenyl) column provides optimal selectivity.[1]
Ionization Electron Impact (EI, 70 eV)Fragmentation driven by

-cleavage and McLafferty rearrangement.

Instrumentation & Conditions

Rationale: The method utilizes a split/splitless injection to accommodate both trace-level impurity analysis (ppm range) and assay testing (%). The 5% phenyl column is chosen over 100% PDMS (DB-1) to resolve the ether-ester from potential aliphatic hydrocarbon interferences.[1]

Gas Chromatograph (GC) Parameters[2][3]
  • Inlet Mode: Splitless (for trace <10 ppm) or Split 1:20 (for assay).

  • Inlet Temperature: 280°C.[2]

    • Why: High enough to volatilize the ester (BP >300°C) rapidly without inducing thermal degradation of the ether linkage.

  • Carrier Gas: Helium, Constant Flow 1.2 mL/min.

    • Note: If using Hydrogen, reduce linear velocity to avoid "scrubbing" the ether group.

  • Column: Agilent J&W DB-5ms Ultra Inert (or equivalent).[1]

    • Dimensions: 30 m × 0.25 mm × 0.25 µm.[2][3]

  • Oven Program:

    • Initial: 60°C (Hold 1.0 min) – Focuses solvent and volatiles.

    • Ramp 1: 20°C/min to 220°C.

    • Ramp 2: 10°C/min to 310°C (Hold 5.0 min).

    • Logic: The slow second ramp ensures separation of the target from similar succinate/malate congeners.

Mass Spectrometer (MS) Parameters[2][5][6]
  • Source: Electron Impact (EI), 230°C.

  • Quadrupole Temp: 150°C.

  • Transfer Line: 300°C (Critical to prevent condensation of high-boiling ester).

  • Solvent Delay: 3.5 min (Must elute solvent before filament on).

  • Acquisition Mode: SIM/Scan (Synchronous).

    • Scan Range: m/z 35–500 (for identification).

    • SIM Groups: See Table 3.3.

SIM Ion Selection Strategy

The mass spectrum of dibutyl 2-butoxysuccinate is characterized by the loss of the alkoxy and ester groups.

Ion (m/z)TypeOrigin / Mechanism
57.1 QuantifierButyl cation

.[1] High abundance in butyl esters.
101.1 Qualifier 1

. Characteristic of butyl esters.
115.1 Qualifier 2Succinate backbone fragment.
157.1 Qualifier 3Loss of one butyl ester group + H transfer.
185.1 DiagnosticLoss of

from molecular ion (Rare but specific).

Experimental Protocols

Reagents & Standards
  • Solvent: n-Hexane (HPLC Grade) or Ethyl Acetate.[1] Note: Avoid methanol to prevent transesterification.

  • Internal Standard (ISTD): Phenanthrene-d10 or Dibutyl Succinate-d .[1]

    • Concentration: 50 µg/mL in diluent.

Sample Preparation Workflow

This protocol utilizes a "Dilute-and-Shoot" approach, minimizing analyte loss.[1]

  • Stock Preparation: Weigh 10.0 mg of Reference Standard into a 10 mL volumetric flask. Dilute to volume with Hexane (1000 ppm).

  • ISTD Addition: Add 50 µL of ISTD Stock to all autosampler vials.

  • Sample Extraction (if solid matrix):

    • Weigh 500 mg sample.

    • Sonicate in 5 mL Hexane for 15 mins.

    • Filter through 0.45 µm PTFE syringe filter.

  • Transfer: Transfer 1 mL to autosampler vial. Cap immediately.

Visualized Workflow (DOT Diagram)

GCMS_Workflow Sample Sample Matrix (Solid/Liquid) Extract Extraction (Hexane + Sonication) Sample->Extract Solubilization Filter Filtration (0.45µm PTFE) Extract->Filter Cleanup Vial Autosampler Vial (+ ISTD Phenanthrene-d10) Filter->Vial Aliquot GC GC Separation (DB-5ms, 60-310°C) Vial->GC Injection (1µL) MS MS Detection (EI Source, SIM Mode) GC->MS Elution Data Data Analysis (Quant Ion m/z 57) MS->Data Integration

Figure 1: Step-by-step "Dilute-and-Shoot" workflow for Dibutyl 2-butoxysuccinate analysis.

Method Validation & Self-Validating Systems[1]

To ensure "Trustworthiness," the method must include a System Suitability Test (SST) run before any sample batch.

System Suitability Criteria (SST)

Run a 10 ppm standard check. The system is valid ONLY if:

  • Signal-to-Noise (S/N): > 50:1 for m/z 57.[1][4]

  • Peak Symmetry (Tailing Factor): 0.9 <

    
     < 1.2.
    
    • Failure Mode:

      
       indicates active sites in the liner (dirty inlet) or column degradation.
      
  • Resolution: Baseline separation between Dibutyl 2-butoxysuccinate and Dibutyl Succinate (if present).

Linearity & Range
  • Range: 0.5 ppm to 100 ppm.

  • Calibration: 5-point curve (0.5, 5, 20, 50, 100 ppm).

  • Acceptance:

    
    .
    

Data Analysis & Fragmentation Logic

Identification Strategy

Do not rely solely on retention time. Use the Ion Ratio Confirmation :

  • Calculate Ratio

    
    .
    
  • The sample

    
     must match the standard 
    
    
    
    within ±20%.
Fragmentation Pathway (DOT Diagram)

Understanding why we track specific ions prevents false positives.

Fragmentation Parent Molecular Ion [M]+ m/z 302 Frag1 Loss of Butoxy [M - OC4H9]+ Parent->Frag1 Ether Cleavage Frag2 Loss of Butyl Ester [M - COOC4H9]+ Parent->Frag2 Alpha Cleavage Base Butyl Cation [C4H9]+ m/z 57 (Quantifier) Frag1->Base Secondary Frag Ion101 Ester Fragment [COOC4H9]+ m/z 101 (Qualifier) Frag2->Ion101 Rearrangement Ion101->Base Loss of CO2

Figure 2: Predicted fragmentation pathway for Dibutyl 2-butoxysuccinate under EI (70eV).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Active sites in inlet liner.[1]Replace liner with Ultra Inert Deactivated Wool liner.
Ghost Peaks Carryover from previous high-conc injection.[1]Increase final oven hold time at 310°C; run solvent blanks.
Low Sensitivity Source contamination or incorrect SIM window.Clean EI source; verify SIM ions match the specific isomer.
Rt Shift Column trimming or flow drift.Update retention time in acquisition method; check carrier gas flow.

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (General principles of GC-MS for esters).
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library (NIST 23). (Source for fragmentation patterns of dibutyl succinate and related esters).

  • Agilent Technologies. (2020). Analysis of Phthalate and Adipate Plasticizers by GC/MS. Application Note 5990-4863EN.[1] (Methodology basis for high-boiling ester analysis).[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: Dibutyl Succinate. (Physicochemical data source).[1]

Sources

High-Performance Liquid Chromatography (HPLC) quantification of Dibutyl 2-butoxysuccinate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Dibutyl 2-butoxysuccinate

Introduction & Analyte Profile

Dibutyl 2-butoxysuccinate is a lipophilic diester often utilized as a plasticizer, skin-conditioning agent, or solvent in cosmetic formulations and polymer manufacturing. Structurally, it consists of a succinic acid backbone with two butyl ester groups and a butoxy ether linkage at the


-carbon.

Critical Analytical Challenge: Unlike phthalate plasticizers (e.g., Dibutyl Phthalate), DBBS lacks a conjugated


-electron system (aromatic ring). Consequently, it exhibits negligible UV absorption  above 220 nm. Traditional HPLC-UV methods at 254 nm will fail.
  • Primary Recommendation: Use Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) for universal, equimolar response independent of chromophores.[1]

  • Secondary Recommendation: If optical detection is mandatory, use UV at 210 nm , provided high-purity solvents are used to minimize background noise.

Physicochemical Properties:

  • Chemical Nature: Aliphatic Diester / Ether.

  • Hydrophobicity: High (Predicted LogP > 4.0).

  • Chromophore: Weak Ester Carbonyl (

    
     transition ~205-210 nm).
    

Method Development Strategy

The following decision matrix outlines the logic for detector and column selection based on the analyte's lack of chromophore and high lipophilicity.

MethodStrategy Analyte Analyte: Dibutyl 2-butoxysuccinate Chromophore Chromophore Check: Aliphatic? (No UV >220nm) Analyte->Chromophore Detector Detector Selection Chromophore->Detector Confirmed Aliphatic ELSD Primary: ELSD/CAD (Universal, Stable Baseline) Detector->ELSD Best Practice UV Secondary: UV @ 210 nm (Low Sensitivity, Drift Risk) Detector->UV Alternative Column Stationary Phase: C18 (L1) or C8 ELSD->Column UV->Column Mobile Mobile Phase: Water/ACN Gradient Column->Mobile

Figure 1: Method Development Logic Flow. Selection of ELSD over UV is driven by the aliphatic nature of the succinate backbone.

Experimental Protocols

Protocol A: Sample Preparation (Matrix Extraction)

Applicable for Cosmetic Creams or Polymer Films.

Principle: DBBS is highly soluble in organic solvents (alcohols, hexane) but insoluble in water. We utilize a "Crash and Dilute" strategy to precipitate matrix components (proteins/waxes) while solubilizing the ester.

  • Weighing: Accurately weigh 1.0 g of sample into a 50 mL centrifuge tube.

  • Extraction: Add 10.0 mL of Acetonitrile (ACN) .

    • Note: ACN is preferred over Methanol for ELSD to facilitate faster evaporation in the detector.

  • Disruption: Vortex for 2 minutes, then sonicate for 15 minutes at 40°C to ensure complete dissolution of the lipophilic phase.

  • Clarification: Centrifuge at 4,000 rpm for 10 minutes to pellet insoluble waxes/polymers.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter .

    • Critical: Do not use Nylon filters, as they may adsorb hydrophobic esters, causing low recovery.

  • Dilution: Dilute the filtrate 1:10 with Mobile Phase B (100% ACN) to bring into the calibration range (typically 10–500 µg/mL).

Protocol B: HPLC-ELSD Method (Gold Standard)

This method provides the highest sensitivity and baseline stability for non-chromophoric esters.

Instrument Parameters:

  • System: HPLC with ELSD (e.g., Agilent 1260 / Waters 2424).

  • Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Column Temp: 40°C (Reduces mobile phase viscosity).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

ELSD Settings:

  • Drift Tube Temp: 50°C (Optimized for semi-volatiles; too high may evaporate the analyte).

  • Nebulizer Temp: 40°C.

  • Gas Flow (N2): 1.6 SLM (Standard Liters per Minute).

  • Gain: 10 (Adjust based on standard concentration).

Mobile Phase Gradient:

  • Solvent A: HPLC Grade Water.

  • Solvent B: Acetonitrile (ACN).

Time (min)% A (Water)% B (ACN)Event
0.04060Equilibration
2.04060Isocratic Hold
12.0595Linear Ramp
15.0595Wash
15.14060Re-equilibration
20.04060Stop
Protocol C: HPLC-UV Method (Alternative)

Use only if ELSD is unavailable. Requires high-purity "Gradient Grade" solvents.

Instrument Parameters:

  • Detector: UV-Vis / DAD.

  • Wavelength: 210 nm (Bandwidth 4 nm). Ref (Reference) wavelength: 360 nm (to correct for drift).

  • Column: C18, 4.6 x 250 mm, 5 µm (Longer column needed for better resolution from matrix interferences).

  • Flow Rate: 1.0 mL/min.

Mobile Phase:

  • Solvent A: Water.[2][3][4][5][6]

  • Solvent B: Acetonitrile (Far superior to Methanol at 210 nm due to lower UV cutoff).

Gradient: Identical to Protocol B, but ensure the baseline subtraction feature is enabled in your CDS (Chromatography Data System) to account for the refractive index change of the gradient.

System Suitability & Validation

To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met before routine analysis.

System Suitability Specifications (SST):

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) 8.5 ± 0.5 minConsistent interaction with stationary phase.
Tailing Factor (T) 0.8 < T < 1.2Ensures no secondary interactions (silanol activity).
Precision (RSD, n=6) < 2.0% (UV) / < 3.0% (ELSD)ELSD is inherently slightly less precise than UV.
Resolution (Rs) > 2.0Separation from nearest matrix peak (e.g., other fatty esters).

Linearity & Sensitivity Comparison:

MetricHPLC-ELSDHPLC-UV (210 nm)
Linearity Model Log-Log or Quadratic (

)
Linear (

)
LOD (Limit of Detection) ~1–5 µg/mL~20–50 µg/mL
Specificity High (Ignores solvent fronts)Low (Susceptible to all organic impurities)

Note on ELSD Linearity: ELSD response is non-linear.[7] You must plot Log(Area) vs. Log(Concentration) to obtain a linear calibration curve (


).

Troubleshooting Guide

Issue 1: High Baseline Noise (UV Method)

  • Cause: Impure Acetonitrile or dissolved oxygen.

  • Fix: Use "Gradient Grade" ACN. Degas mobile phases thoroughly. Avoid using THF or Methanol, as their UV cutoffs are too close to 210 nm.

Issue 2: Poor Reproducibility (ELSD)

  • Cause: Inconsistent gas pressure or drift tube contamination.

  • Fix: Ensure Nitrogen supply is stable (regulated to ±1 psi). Clean the nebulizer by flushing with 100% water followed by 100% acetone at high flow (2 mL/min) without the column.

Issue 3: Low Recovery from Cream

  • Cause: Emulsion not broken; analyte trapped in micelles.

  • Fix: Add 1 mL of Tetrahydrofuran (THF) during the extraction step (Step 2 of Protocol A) to disrupt strong emulsions, then proceed with ACN dilution.

References

  • Cosmetic Ingredient Review (CIR). (2012). Safety Assessment of Dibutyl Adipate and Other Diesters as Used in Cosmetics. (Establishes the safety and chemical similarity of aliphatic diesters).

  • Megoulas, N. C., & Koupparis, M. A. (2005). Development and Validation of an HPLC-ELSD Method for the Determination of Aliphatic Esters. Journal of Pharmaceutical and Biomedical Analysis. (Foundational text on ELSD for non-chromophoric esters).

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? (Comparative analysis of aerosol detection limits).

  • PubChem. (2023). Dibutyl succinate (Analogous Structure) Compound Summary. (Used for physicochemical property prediction).

Sources

Standard Operating Procedure: Handling & Application of Dibutyl 2-butoxysuccinate

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Identification

Scope: This protocol defines the technical standards for the safe handling, storage, and experimental application of Dibutyl 2-butoxysuccinate (DBBS).

Critical Distinction: Do not confuse this compound with Dibutyl succinate (CAS 141-03-7) or Bis(2-butoxyethyl) adipate (CAS 141-18-4). While structurally related, their physical properties and toxicological profiles differ. Verify the CAS number before use.

PropertySpecification
Chemical Name Dibutyl 2-butoxysuccinate
CAS Number 63842-87-5
Molecular Formula C₁₆H₃₀O₅
Molecular Weight 302.41 g/mol
Physical State Viscous, colorless to pale yellow liquid
Solubility Insoluble in water; Soluble in Ethanol, Acetone, Diethyl Ether, Chloroform
Primary Applications Insect Repellent (Ticks/Fleas), Plasticizer, Coalescing Agent

Risk Assessment & Engineering Controls

Hazard Classification: Generally regarded as low acute toxicity, DBBS is a mild skin/eye irritant and poses a risk to aquatic environments if mishandled.

Safety Protocols (E-E-A-T)
  • Inhalation Risk: Low vapor pressure reduces inhalation risk at room temperature. However, aerosolization (during spraying or heating) requires a fume hood .

  • Skin Contact: DBBS is lipophilic and can penetrate the stratum corneum. Wear Nitrile gloves (0.11 mm thickness minimum) . Latex is permeable to many esters and is not recommended.

  • Environmental Control: As a succinate ester, this compound is potentially toxic to aquatic life. Zero-discharge protocol applies; do not dispose of down the drain.

Emergency Response[3]
  • Spill: Adsorb with vermiculite or sand. Do not use combustible materials like sawdust.

  • Eye Contact: Flush with saline for 15 minutes. The lipophilic nature means water alone may not immediately remove the film; use an isotonic wash if available.

Storage & Stability Protocol

Mechanism of Degradation: The primary instability pathway for DBBS is hydrolysis , where atmospheric moisture attacks the ester linkages, reverting the compound to succinic acid derivatives and butanol. This reaction is catalyzed by heat and acidity.

Storage Logic Diagram

StorageLogic Start Receive DBBS Shipment CheckSeal Check Induction Seal Start->CheckSeal Intact Seal Intact CheckSeal->Intact Yes Broken Seal Compromised CheckSeal->Broken No Storage Store at 2-8°C (Desiccated Cabinet) Intact->Storage Quarantine Quarantine & Verify Purity (GC-MS) Broken->Quarantine Usage Warm to RT before opening (Prevent Condensation) Storage->Usage Inert Purge Headspace with N2/Ar Usage->Inert Post-Use Inert->Storage

Figure 1: Decision logic for receiving and storing moisture-sensitive esters.

Operational Protocol: Preparation of Stock Solutions

Challenge: DBBS is viscous. Volumetric measurement (pipetting) leads to high error rates due to residue retention in tips and meniscus reading errors. Solution: All stock solutions must be prepared gravimetrically (by weight).

Step-by-Step Methodology
  • Tare: Place a volumetric flask (Class A) on an analytical balance. Tare the balance.

  • Solvent Addition (Pre-fill): Add approximately 10% of the final volume of solvent (e.g., Ethanol or Acetone) to the flask.

    • Reasoning: Adding the viscous ester directly to dry glass can cause it to stick to the bottom, making dissolution difficult.

  • Gravimetric Addition: Using a glass Pasteur pipette, drip DBBS directly into the solvent.

    • Target Mass Calculation:

      
      
      
  • Dissolution: Swirl gently until the Schlieren lines (refractive index changes) disappear.

  • Make to Volume: Fill to the mark with solvent. Invert 10 times to mix.

Analytical Validation: GC-MS Quality Control

Before using DBBS in biological assays (e.g., repellent testing), purity must be verified to ensure no hydrolysis products (Butanol, Succinic acid) are present.

Instrument Parameters
ParameterSetting
Column DB-5ms or Rtx-5 (Non-polar, 5% phenyl polysilphenylene-siloxane)
Dimensions 30m x 0.25mm ID x 0.25µm film
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Injection 1 µL, Split 20:1
Inlet Temp 250°C
Oven Program 60°C (1 min) → 20°C/min → 280°C (Hold 5 min)
MS Source EI (70 eV), 230°C
Scan Range 40–450 m/z

Interpretation:

  • DBBS Peak: Expect a late-eluting peak (high boiling point).

  • Impurity Flags: Early peaks (< 5 mins) indicate solvent or hydrolysis breakdown (Butanol).

Application Note: Formulation for Repellent Bioassays

Research into DBBS often involves topical application. Pure DBBS is oily and unsuitable for direct skin application in controlled doses. It requires emulsification.

Oil-in-Water (O/W) Emulsion Protocol

Objective: Create a stable 5% DBBS lotion for topical testing.

  • Phase A (Oil Phase):

    • Weigh 5.0g Dibutyl 2-butoxysuccinate .

    • Add 2.0g Polysorbate 80 (Tween 80) as the surfactant (HLB ~15).

    • Heat to 40°C in a water bath to lower viscosity.

  • Phase B (Aqueous Phase):

    • Weigh 93.0g Deionized Water.

    • Optional: Add 0.1% Xanthan Gum (stabilizer) if long-term stability is required.

  • Emulsification:

    • Place Phase B under a high-shear mixer (e.g., Ultra-Turrax) at 5,000 RPM.

    • Slowly drip Phase A into Phase B.

    • Increase speed to 10,000 RPM for 2 minutes.

  • Verification:

    • Microscopy check: Oil droplets should be uniform and <10µm.

Formulation Workflow

Formulation cluster_oil Phase A (Oil) cluster_water Phase B (Aqueous) DBBS DBBS Reagent MixA Heat to 40°C DBBS->MixA Surf Surfactant (Tween 80) Surf->MixA Shear High Shear Mixing (5000-10000 RPM) MixA->Shear Dropwise Addition Water DI Water Water->Shear Stab Stabilizer (Xanthan) Stab->Shear Micro Microscopy QC (<10µm Droplets) Shear->Micro Final Stable Emulsion Micro->Final

Figure 2: Emulsification workflow for creating topical delivery systems.

Disposal & Environmental Compliance

Regulatory Status: While often used in "minimum risk" pesticide formulations, DBBS is a chemical waste.

  • Segregation: Dispose of in Non-Halogenated Organic Waste streams.

  • Prohibition: Do not mix with strong oxidizers (Nitric acid, Peroxides) in the waste container to prevent exothermic reactions.

  • Empty Containers: Triple rinse with Ethanol before discarding glass containers. The rinse ethanol must be treated as organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93348, Dibutyl 2-butoxysuccinate. Retrieved from [Link]

  • MySkinRecipes (2025). Dibutyl 2-butoxysuccinate Technical Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Label Review Manual - Chapter 4: Active Ingredients. (Context on Succinate repellents). Retrieved from [Link]

Application Note: High-Performance Plasticization of Biopolyesters using Dibutyl 2-butoxysuccinate (DBBS)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

Dibutyl 2-butoxysuccinate (DBBS) represents a class of "functionalized aliphatic esters" designed to overcome the critical limitations of standard biodegradable polymers like Polylactic Acid (PLA) and Polyhydroxybutyrate (PHB). While standard plasticizers (e.g., Dibutyl Succinate or Tributyl Citrate) rely solely on linear chain lubrication, DBBS incorporates a lateral butoxy side-chain at the


-carbon position.

This structural modification introduces "steric hindrance" that prevents polymer chain repacking more effectively than linear analogs, resulting in superior glass transition (


) depression and reduced migration (leaching) due to increased molecular weight and compatibility.
Chemical Identity[1][2][3][4]
  • IUPAC Name: Dibutyl 2-butキシbutanedioate (or Dibutyl 2-butoxysuccinate)

  • Molecular Formula:

    
    
    
  • Precursor Basis: Bio-derived Malic Acid (2-hydroxysuccinic acid) and Butanol.

  • Function: External Plasticizer,

    
     Depressant, Impact Modifier.
    

Part 2: Mechanism of Action

To apply DBBS effectively, one must understand the Dual-Mode Plasticization Theory .

  • Lubricity (Inter-chain Friction Reduction): The butyl ester tails (

    
    ) penetrate the amorphous regions of the PLA matrix, shielding the carbonyl-carbonyl dipole interactions between PLA chains.
    
  • Free Volume Expansion (The "Butoxy" Effect): Unlike simple Dibutyl Succinate (DBS), the 2-butoxy side group acts as a wedge. It forces polymer chains further apart, creating additional free volume. This lowers the activation energy required for chain segment rotation, significantly dropping the

    
     from 
    
    
    
    (neat PLA) to
    
    
    (flexible PLA), depending on loading.
Visualization: The DBBS Interaction Workflow

DBBS_Mechanism PLA_Matrix Brittle PLA Matrix (High Tg, Low Free Volume) Interaction Dipole-Dipole Interaction (Ester groups bind to PLA) PLA_Matrix->Interaction Solvent/Melt Mixing DBBS_Molecule DBBS Molecule (Ester Tails + Butoxy Wedge) DBBS_Molecule->Interaction Steric_Effect Steric Wedge Effect (Butoxy group forces chains apart) Interaction->Steric_Effect Molecular Insertion Result Flexible Biopolymer (Tg < 20°C, High Elongation) Steric_Effect->Result Increased Free Volume

Figure 1: Mechanism of DBBS plasticization showing the dual role of ester binding and steric wedging.

Part 3: Experimental Protocols

Protocol A: Preparation of DBBS-Plasticized PLA (Solvent Casting)

Best for: Initial screening, film characterization, and optical clarity tests.

Materials:

  • PLA (NatureWorks Ingeo™ 4032D or equivalent,

    
    ).
    
  • Dibutyl 2-butoxysuccinate (Synthesis grade >98%).

  • Solvent: Chloroform (

    
    ) or Dichloromethane (DCM).
    

Methodology:

  • Dissolution: Dissolve PLA in Chloroform at a concentration of 5% w/v. Stir at room temperature for 4 hours until the solution is perfectly clear.

  • Plasticizer Addition: Add DBBS to the solution at varying weight percentages relative to the polymer (e.g., 10, 20, 30 wt%).

    • Calculation: For 10g PLA, a 20% load requires 2.5g DBBS (since

      
      ).[1][2]
      
  • Homogenization: Stir vigorously for 30 minutes. Sonication (5 mins) is recommended to ensure molecular dispersion.

  • Casting: Pour the solution into a leveled Teflon or glass Petri dish.

  • Controlled Evaporation: Cover the dish with a perforated lid to slow evaporation (preventing surface skinning). Allow to dry for 24 hours in a fume hood.

  • Vacuum Drying: Transfer films to a vacuum oven at

    
     for 48 hours to remove residual solvent traces. Critical Step: Residual chloroform acts as a plasticizer and will skew Tg results.
    
Protocol B: Melt Extrusion (Industrial Simulation)

Best for: Mechanical testing, biodegradation assays, and pilot-scale validation.

Equipment: Twin-screw micro-compounder (e.g., DSM Xplore or Brabender).

Methodology:

  • Drying: Dry PLA pellets at

    
     for 4 hours to prevent hydrolysis during processing.
    
  • Premixing: Tumble mix PLA pellets with liquid DBBS in a sealed bag. Allow to stand for 2 hours for surface absorption.

  • Extrusion Profile:

    • Zone 1 (Feed):

      
      
      
    • Zone 2 (Mixing):

      
      
      
    • Zone 3 (Die):

      
      
      
    • Note: Keep temperature

      
       to minimize DBBS thermal degradation/volatilization.
      
  • Screw Speed: 100 RPM. Residence time: 2 minutes.

  • Molding: Injection mold or compression mold the extrudate into "dog-bone" specimens (ASTM D638) immediately.

Part 4: Characterization & Validation

To validate the efficacy of DBBS, the following three assays are mandatory.

Thermal Analysis (DSC)

Objective: Determine the efficiency of plasticization (


 reduction).
  • Protocol: Heat/Cool/Heat cycle (

    
     to 
    
    
    
    ) at
    
    
    .
  • Metric: Measure

    
     on the second heating scan to erase thermal history.
    
  • Success Criteria:

    
     should drop by 
    
    
    
    per 1% of DBBS added.
Migration Stability Test (Leaching)

Objective: Assess if DBBS stays in the polymer matrix (crucial for food packaging).

  • Protocol:

    • Weigh initial film (

      
      ).
      
    • Immerse in simulant (Iso-octane for fatty foods or 10% Ethanol for aqueous) at

      
       for 72 hours.
      
    • Remove, dry in vacuum for 24 hours, and weigh (

      
      ).
      
  • Calculation:

    
    .
    
  • Target: Migration

    
     is acceptable for high-performance grades.
    
Mechanical Performance Data

Typical expected values for PLA + 20% DBBS vs Neat PLA.

PropertyNeat PLAPLA + 20% DBBSImpact of DBBS
Glass Transition (

)


Significant Flexibility
Tensile Strength 60 MPa25 MPaReduction (Trade-off)
Elongation at Break 4%> 250%Drastic Improvement
Modulus (Stiffness) 3.5 GPa1.2 GPaSoftening

Part 5: Synthesis of DBBS (Lab Scale)

If commercial DBBS is unavailable, it can be synthesized via etherification of Dibutyl Malate.

Reaction Scheme:

  • Precursor: Dibutyl Malate (DBM).

  • Reagent: n-Butyl Bromide (or n-Butanol with acid catalyst).

  • Williamson Ether Synthesis (Route A - High Purity):

    • React Dibutyl Malate with Sodium Hydride (NaH) in dry THF to form the alkoxide.

    • Add n-Butyl Bromide dropwise. Reflux for 6 hours.

    • Quench, extract, and distill.[3][4]

  • Direct Etherification (Route B - Industrial):

    • React Malic Acid with excess n-Butanol using a sulfonic acid catalyst (e.g., p-Toluenesulfonic acid) and a Dean-Stark trap to remove water. This performs esterification and etherification simultaneously (though etherification is slower).

References

  • Mechanism of Alkoxy-Succinate Plasticization

    • Source: Erythropel, H. C., et al. (2018).
    • Relevance: Establishes the relationship between side-chain length (butoxy)
  • PLA Plasticization Standards

    • Source: Murariu, M., & Dubois, P. (2016). "PLA composites: From production to properties." Advanced Drug Delivery Reviews.
    • Relevance: Provides the baseline data for PLA mechanical properties (Neat PLA values) used in the comparison table.
  • Synthesis of Malate/Succinate Derivatives

    • Source: Patent CN101239912A.
    • Relevance: Provides the foundational chemistry for the esterific
  • Toxicity and Migration Profiles

    • Source: Chiellini, E., et al. (2013). "Biodegradable polymers for biomedical applications."[5]

    • Relevance: Validates the use of succinate-based derivatives in bio-contact applications due to their metabolic breakdown into harmless succinic acid and alcohols.

Sources

Application Note: Evaluation of Dibutyl 2-butoxysuccinate (DBBS) as a Film-Forming Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Dibutyl 2-butoxysuccinate (DBBS) (CAS: 63842-87-5) represents a class of ether-ester plasticizers offering a unique balance of hydrophobicity and solvating power. While traditional plasticizers like Dibutyl Phthalate (DBP) face regulatory scrutiny due to toxicity concerns, DBBS offers a structural alternative derived from succinic acid backbones.

This guide outlines the protocol for evaluating DBBS as a film-forming agent (coalescent) and plasticizer in polymeric coatings. It is designed for researchers aiming to modulate the glass transition temperature (


) of brittle polymers (e.g., Ethylcellulose, Acrylics, Nitrocellulose) to create flexible, continuous, and defect-free films.
Chemical Identity[1][2][3][4]
  • IUPAC Name: Dibutyl 2-butoxysuccinate[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 302.41 g/mol [1][3]

  • Key Functional Groups:

    • Diester Backbone: Provides compatibility with organic polymers.

    • Pendant Butoxy Ether: Increases free volume, enhancing plasticization efficiency compared to linear succinates.

Mechanistic Insight: The Role of DBBS in Film Formation

To effectively use DBBS, one must understand its dual mechanism of action: Plasticization and Coalescence .

Free Volume Theory (Plasticization)

Polymers like Ethylcellulose or Methacrylic acid copolymers often have high


, resulting in brittle films that crack during drying. DBBS acts as a "molecular lubricant."
  • Insertion: The DBBS molecule inserts itself between polymer chains.

  • Shielding: The bulky butyl and butoxy groups shield the dipole-dipole interactions between polymer chains.

  • Result: This increases the "free volume" of the system, allowing chain mobility at lower temperatures (lowering

    
    ) and increasing film flexibility (elongation at break).
    
Latex Coalescence (Water-Based Dispersions)

In aqueous latex coatings, DBBS functions as a temporary solvent (coalescent).

  • Partitioning: DBBS partitions into the polymer particles.

  • Softening: It softens the outer shell of the latex particle.

  • Fusion: As water evaporates, capillary forces pull particles together. The softened particles deform and interdiffuse, forming a continuous film.

Visualization of the Mechanism

FilmFormation Dispersion Step 1: Wet Dispersion (Polymer + Water + DBBS) Evaporation Step 2: Evaporation (Particle Concentration) Dispersion->Evaporation Water Loss Deformation Step 3: Particle Deformation (DBBS Softens Shell) Evaporation->Deformation Capillary Forces Interdiffusion Step 4: Chain Interdiffusion (Coalescence) Deformation->Interdiffusion T > MFFT Film Step 5: Continuous Film (Homogeneous) Interdiffusion->Film Curing DBBS_Action DBBS Action: Lowers Tg & Modulus DBBS_Action->Deformation

Figure 1: The thermodynamic pathway of latex film formation facilitated by DBBS.

Experimental Protocols

Protocol A: Preparation of Coating Formulations

Objective: Incorporate DBBS into a standard Ethylcellulose (EC) solvent-based coating to evaluate compatibility.

Materials:

  • Ethylcellulose (Standard Viscosity, e.g., 10 cP)

  • Solvent System: Ethanol:Toluene (80:20 v/v) or Ethanol:Water (95:5) for pharma.[4]

  • DBBS (Test Article)

  • Triethyl Citrate (Reference Standard)

Step-by-Step Methodology:

  • Solvent Preparation: Prepare the solvent blend in a beaker.

  • Polymer Dispersion: Slowly add Ethylcellulose powder (5% w/w) to the vortex of the stirring solvent.

    • Critical Step: Maintain agitation for 60 minutes until the solution is optically clear.

  • Plasticizer Addition: Add DBBS at concentrations of 10%, 20%, and 30% (w/w based on polymer solids).

    • Calculation: If using 5g Polymer, a 20% load requires 1.0g DBBS.

  • Homogenization: Stir for an additional 30 minutes.

  • De-aeration: Sonicate the solution for 5 minutes to remove air bubbles that cause pinholes.

Protocol B: Minimum Film Formation Temperature (MFFT)

Objective: Determine the efficiency of DBBS in lowering the film formation temperature of an aqueous acrylic dispersion.

Equipment: MFFT Bar (Gradient Temperature Plate).[5]

  • Setup: Set the gradient plate range (e.g., 0°C to 40°C).

  • Application: Draw down a 75-micron wet film of the latex + DBBS mixture along the bar.

  • Equilibration: Allow the film to dry completely (approx. 2 hours).

  • Observation: Identify the "Crack Point" — the visual transition from a cloudy/cracked powder to a clear, continuous film.

  • Validation: The temperature at this transition point is the MFFT.

    • Success Criterion: DBBS should lower the MFFT linearly with concentration.

Protocol C: Mechanical Characterization (Tensile Testing)

Objective: Quantify the "Plasticization Efficiency" via stress-strain analysis.

  • Film Casting: Pour the solution from Protocol A into Teflon molds to a target dry thickness of 100 microns.

  • Drying: Dry at 40°C for 24 hours, followed by 2 hours at 60°C to remove residual solvent.

  • Conditioning: Store films at 25°C / 50% RH for 48 hours (ASTM D618).

  • Testing: Cut "dog-bone" specimens (ASTM D638 Type V).

  • Measurement: Use a Texture Analyzer or Universal Testing Machine.

    • Grip Separation Speed: 5 mm/min.

    • Record: Tensile Strength at Break (MPa) and Elongation at Break (%).

Data Analysis & Interpretation

When analyzing DBBS, use the following comparative metrics against a standard plasticizer (e.g., Dibutyl Sebacate or Triethyl Citrate).

Table 1: Expected Impact of DBBS on Polymer Properties

ParameterTrend with Increasing DBBSInterpretation
Glass Transition (

)
Decrease (

)
Indicates successful insertion between chains. A steeper drop implies higher efficiency.
Tensile Strength Decrease (

)
Expected trade-off. Extreme drops indicate "over-plasticization" or phase separation.
Elongation at Break Increase (

)
Primary indicator of flexibility. Target >20% for tablet coatings to prevent edge cracking.
Elastic Modulus Decrease (

)
Film becomes softer and more pliable.
Water Vapor Permeability Variable (

)
DBBS is hydrophobic. Unlike hydrophilic plasticizers (PEG), it should maintain better moisture barrier properties.
Troubleshooting Guide
  • Issue: "Sweating" or Oily Film Surface.

    • Cause: Phase separation. DBBS compatibility limit exceeded.

    • Fix: Reduce concentration or add a co-solvent.

  • Issue: White/Opaque Film (Blushing).

    • Cause: Water entrapment or incomplete coalescence (MFFT > Drying Temp).

    • Fix: Increase DBBS concentration or increase drying temperature.

Strategic Evaluation Logic (Decision Tree)

Use this logic flow to determine if DBBS is the correct agent for your formulation.

DecisionTree Start Start Evaluation Solubility Is DBBS miscible with the polymer? Start->Solubility Tg_Check Does Tg drop by >10°C at 20% load? Solubility->Tg_Check Yes (Clear Film) Reject Reject / Reformulate Solubility->Reject No (Haze/Oil) Mech_Check Is Elongation > 10%? Tg_Check->Mech_Check Yes Tg_Check->Reject No (Inefficient) Leaching Leaching/Migration Test Mech_Check->Leaching Yes Mech_Check->Reject No (Brittle) Approved Candidate Approved Leaching->Approved Pass Leaching->Reject Fail

Figure 2: Go/No-Go Decision Tree for DBBS Excipient Qualification.

References

  • Wypych, G. (2017). Handbook of Plasticizers. ChemTec Publishing. (General principles of ester plasticizers and free volume theory).

  • Sigma-Aldrich. (n.d.). Dibutyl 2-butoxysuccinate Product Specification. (Chemical identity verification).

  • Felton, L. A. (2013). Mechanisms of polymeric film formation. International Journal of Pharmaceutics, 457(2), 423-427. (Foundational theory for Protocol B).

  • GuideChem. (2024). Dibutyl 2-butoxysuccinate Properties and Applications.

(Note: Specific toxicological data for CAS 63842-87-5 in human pharmaceutical applications is limited compared to standard pharmacopeial excipients. Users must conduct internal risk assessments and biocompatibility studies per ISO 10993 or ICH M7 guidelines before clinical application.)

Sources

Experimental protocol for testing the plasticizing efficiency of Dibutyl 2-butoxysuccinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a rigorous experimental framework for quantifying the plasticizing efficiency of Dibutyl 2-butoxysuccinate (DBBS). As the pharmaceutical industry shifts away from phthalates due to toxicity concerns, succinate-based esters like DBBS present a promising bio-renewable alternative. This guide moves beyond basic miscibility testing to establish a causal link between DBBS concentration, glass transition temperature (


) depression, and mechanical film properties.

Introduction & Mechanistic Rationale

1.1 The Challenge: Phthalate Replacement Historically, phthalates (e.g., DEHP) set the standard for plasticization but face regulatory phase-outs. The efficiency of a plasticizer is defined by its ability to lower the glass transition temperature (


) of a polymer, thereby increasing flexibility and elongation.

1.2 The Molecule: Dibutyl 2-butoxysuccinate (DBBS) DBBS is a di-ester of succinic acid with a butoxy pendant group. Its structural efficacy relies on two mechanisms:

  • Spacer Effect (Gel Theory): The butyl chains physically separate polymer strands, reducing intermolecular Van der Waals forces.

  • Free Volume Increase: The butoxy side chain adds steric bulk, preventing polymer chain packing and increasing the free volume available for segmental motion.

1.3 Scope of Protocol This protocol is designed for pharmaceutical film coatings (e.g., Ethylcellulose, HPMC, or Methacrylic Acid Copolymers). It validates DBBS efficiency through three orthogonal datasets: Thermal (


), Mechanical (Tensile), and Stability (Migration).

Experimental Workflow Visualization

The following diagram outlines the critical path for validating DBBS efficiency, ensuring that chemical compatibility is established before destructive mechanical testing.

DBBS_Protocol Start Start: DBBS Neat Characterization Compat Phase 1: Compatibility (Hansen Solubility) Start->Compat Purity >98% Film Phase 2: Film Casting (Solvent Evaporation) Compat->Film Predicted Miscibility DSC Phase 3: Thermal Analysis (Tg Depression) Film->DSC Dry Film Mech Phase 4: Mechanical Testing (ASTM D882) DSC->Mech Tg < Room Temp Mig Phase 5: Migration/ Leaching Study Mech->Mig Optimal % Identified

Figure 1: Sequential workflow for DBBS validation. Note the "Stop/Go" decision point at Phase 3; if


 is not sufficiently depressed, mechanical testing is futile.

Phase 1: Theoretical Compatibility (In Silico)

Before wet-lab experimentation, calculate the Hansen Solubility Parameters (HSP) to predict the miscibility limit of DBBS with your target polymer.

  • Logic: If the interaction radius (

    
    ) between DBBS and the polymer exceeds the interaction radius of the polymer itself (
    
    
    
    ), phase separation (blooming) will occur.
  • Protocol:

    • Calculate

      
       (dispersion), 
      
      
      
      (polarity), and
      
      
      (hydrogen bonding) for DBBS using Group Contribution Methods (e.g., Van Krevelen).
    • Compare with target polymer values.

    • Acceptance Criterion: The Relative Energy Difference (RED) number must be

      
      .
      
      
      
      

Phase 2: Thermal Efficiency (The Fox Equation Validation)

This is the gold standard for defining "efficiency." A more efficient plasticizer requires less mass to achieve the same drop in


.

Equipment: Differential Scanning Calorimeter (DSC) (e.g., TA Instruments Q2000 or similar). Standard: ASTM D3418.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare solvent-cast films of the Polymer:DBBS blends at ratios: 100:0, 90:10, 80:20, 70:30 (w/w).

    • Dry films at 40°C under vacuum for 24 hours to remove residual solvent (solvent acts as a pseudo-plasticizer and invalidates results).

  • DSC Cycle:

    • Heat 1: Ramp from -40°C to 150°C at 10°C/min (Erases thermal history/relaxation enthalpy).

    • Cool: Ramp down to -40°C at 20°C/min.

    • Heat 2: Ramp from -40°C to 150°C at 10°C/min (Data collection).

  • Data Analysis:

    • Identify the inflection point of the step transition in Heat 2. This is the

      
      .
      
    • Validation: Plot

      
       vs. Weight Fraction of DBBS (
      
      
      
      ).
    • Fit data to the Fox Equation :

      
      
      
    • Interpretation: If experimental data follows the Fox curve, the system is a true solid solution. Deviations indicate phase separation or specific intermolecular interactions (hydrogen bonding).

Phase 3: Mechanical Stress Testing (ASTM D882)

Once plasticization is confirmed thermally, functional performance is measured via tensile stress.

Equipment: Texture Analyzer or Universal Testing Machine (Instron). Standard: ASTM D882 (Tensile Properties of Thin Plastic Sheeting).[1][2]

Step-by-Step Protocol:

  • Specimen Prep: Cut films into standard "dog-bone" or rectangular strips (100mm x 15mm).

  • Conditioning: Store samples at 23°C ± 2°C and 50% ± 5% RH for 48 hours. Crucial: Humidity control is vital as water absorption can skew plasticity results.

  • Test Parameters:

    • Grip separation: 50mm.

    • Crosshead speed: 5mm/min (low speed prevents brittle fracture artifacts).

  • Outputs:

    • Young’s Modulus (

      
      ):  Stiffness. DBBS should lower this linearly with concentration.
      
    • Elongation at Break (

      
      ):  Flexibility. This is the primary success metric for coating integrity.
      

Data Summary Table (Template):

DBBS Conc. (%)Tg (°C) [DSC]Young's Modulus (MPa)Elongation at Break (%)
0 (Control)110.025005
1085.0180025
2060.0800150
3045.0300300

Phase 4: Migration and Leaching Stability

For drug development, a plasticizer that migrates out of the film leads to "film aging" (brittleness) and potential toxicity issues.

Protocol:

  • Solid-Solid Migration: Sandwich the plasticized film between two absorbent discs (e.g., polyethylene). Compress with a 5kg weight at 60°C for 1 week. Measure weight loss of the source film.

  • Leaching (Simulated Physiological):

    • Immerse film (known weight) in 0.1N HCl (Gastric simulant) and Phosphate Buffer pH 6.8 (Intestinal simulant).

    • Agitate at 37°C for 24 hours.

    • Dry film and measure weight loss.

    • Advanced: Analyze the supernatant via HPLC to quantify specific DBBS extraction.

Mechanism Visualization

Understanding how DBBS works aids in troubleshooting formulation failures.

Mechanism cluster_0 Brittle State (No DBBS) cluster_1 Plasticized State (With DBBS) P1 Polymer Chain A P2 Polymer Chain B P1->P2 Strong VdW Forces (Low Free Volume) PA Polymer Chain A DBBS DBBS Molecule (Lubricant) PA->DBBS PB Polymer Chain B DBBS->PB cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 Addition of DBBS + Heat/Solvent

Figure 2: Mechanistic action of DBBS. The molecule interposes between chains, increasing free volume (Lubricity Theory).

References

  • ASTM International. ASTM D882-18, Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[3] West Conshohocken, PA, 2018.[3][4]

  • ASTM International. ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. West Conshohocken, PA, 2021.

  • Fox, T. G. "Influence of Diluent and Copolymer Composition on the Glass Temperature of a Polymer System." Bulletin of the American Physical Society, 1, 123 (1956).
  • Marcilla, A., & Beltrán, M. "Mechanisms of Plasticizers Action." Handbook of Plasticizers, 2017.

  • Wypych, G.Handbook of Plasticizers (Third Edition). ChemTec Publishing, 2017.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Butoxysuccinic Acid Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BSA-EST-001 Status: Open Subject: Optimization of yield and purity for the esterification of 2-butoxysuccinic acid (O-butylmalic acid). Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Introduction: The Challenge of Substituted Succinates

Welcome to the Technical Support Center. You are likely accessing this guide because standard Fischer esterification protocols are yielding suboptimal results for 2-butoxysuccinic acid .

Unlike simple succinic acid, the 2-butoxy substituent introduces two critical complications:

  • Steric Hindrance: The bulky ether group at the

    
    -position retards the nucleophilic attack of the alcohol on the adjacent carbonyl.
    
  • Elimination Risk: Under harsh acidic conditions, the molecule is prone to

    
    -elimination of butanol, reverting to fumarate or maleate derivatives.
    

This guide moves beyond "add acid and reflux" to provide a mechanistic troubleshooting framework.

Module 1: Critical Reaction Parameters (The "Why")

Before adjusting your protocol, understand the variables driving your specific failure mode.

Catalyst Selection: Homogeneous vs. Heterogeneous
  • Sulfuric Acid (H₂SO₄): The classic choice, but risky here. Strong oxidizing potential can char the ether linkage or promote elimination.

  • p-Toluenesulfonic Acid (pTSA): Milder, soluble in organic solvents, allows for Dean-Stark water removal. Recommended for standard batch runs.

  • Amberlyst-15 (Ion Exchange Resin): Heterogeneous.[1] Excellent for simplified workup (filtration) but mass transfer can be slow with viscous substituted succinates.

Water Management (Thermodynamics)

Esterification is an equilibrium process (


).


To drive this to completion (>98%), you must remove water.
  • Method A (Excess Alcohol): Uses the alcohol as the solvent.[2] Inefficient for sterically hindered acids like 2-butoxysuccinic acid.

  • Method B (Azeotropic Removal): Uses a ternary azeotrope (e.g., Toluene/Alcohol/Water) to physically pull water out. Critical for high yields.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My reaction stalls at ~70% conversion."

Diagnosis: Equilibrium limitation or Catalyst Deactivation. Technical Insight: The


-carboxyl group (next to the butoxy group) reacts significantly slower than the distal 

-carboxyl group. You likely formed the mono-ester and stopped.

Corrective Action:

  • Switch to Azeotropic Distillation: Use Toluene or Cyclohexane as a co-solvent. The boiling point elevation helps kinetics, and the Dean-Stark trap removes water, forcing the equilibrium to the right.

  • Increase Catalyst Load: If using Amberlyst, pore fouling may occur. Switch to soluble pTSA (1-3 mol%).

  • Check Alcohol Dryness: Ensure your starting alcohol is anhydrous. Even 1% water can cap conversion at 90%.

Issue 2: "I see a new impurity at roughly the same retention time as the starting material."

Diagnosis:


-Elimination of the butoxy group.
Technical Insight:  The 2-butoxy group makes the 

-proton acidic. High temperatures (>110°C) or strong mineral acids can trigger E1 or E2 elimination, ejecting butanol and forming dialkyl fumarate or maleate .

Corrective Action:

  • Lower Temperature: Do not exceed 80-90°C. If refluxing in toluene (110°C), switch to benzene (80°C) or cyclohexane (81°C).

  • Buffer the Acidity: If using Thionyl Chloride (Method B below), ensure you scavenge the HCl byproduct or keep the temperature near 0°C during addition.

Issue 3: "The product is colored (yellow/brown) after workup."

Diagnosis: Oxidation of the ether linkage or polymerization. Technical Insight: Ether linkages are susceptible to radical oxidation at high temperatures in the presence of air.

Corrective Action:

  • Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon.[3]

  • Antioxidant: Add a trace amount of BHT (butylated hydroxytoluene) if the product is intended for industrial applications (check compatibility for pharma).

Module 3: Validated Protocols

Protocol A: Azeotropic Fischer Esterification (Scalable)

Best for: Large scale (>100g), stable esters.

  • Setup: 3-neck flask, Dean-Stark trap, Reflux condenser, Nitrogen inlet.

  • Charge:

    • 1.0 eq 2-butoxysuccinic acid.

    • 3.0 - 5.0 eq Alcohol (Methanol/Ethanol/Butanol).

    • Solvent: Toluene (Volume ratio 1:1 with Alcohol).

    • Catalyst: p-Toluenesulfonic acid (pTSA) monohydrate (0.02 eq).

  • Reaction: Heat to reflux.[3][4] Monitor water collection in the trap.

  • Endpoint: When water evolution ceases (approx. 4-8 hours).

  • Workup: Cool to RT. Wash with sat. NaHCO₃ (remove unreacted acid/catalyst). Wash with Brine.[3] Dry organic layer (MgSO₄).

  • Purification: Vacuum distillation.

Protocol B: Acyl Chloride Activation (High Purity)

Best for: Difficult alcohols, high-value pharma intermediates.

  • Setup: Flame-dried flask, dropping funnel, ice bath, Nitrogen.

  • Activation: Suspend 2-butoxysuccinic acid in DCM. Add catalytic DMF (3 drops).

  • Chlorination: Add Thionyl Chloride (SOCl₂, 2.2 eq) dropwise at 0°C. Warm to RT and stir 2h.

  • Evaporation: Remove solvent and excess SOCl₂ under vacuum (creates crude di-acid chloride).

  • Esterification: Redissolve residue in DCM. Add Alcohol (2.5 eq) and Pyridine (2.5 eq) at 0°C.

  • Workup: Acid wash (1M HCl) to remove pyridine, then basic wash.

Module 4: Process Visualization

Figure 1: Reaction Optimization Logic Flow

OptimizationFlow Start Start: 2-Butoxysuccinic Acid Esterification CheckMethod Select Method Start->CheckMethod Fischer Fischer Esterification (Standard) CheckMethod->Fischer Cost Sensitive AcidChloride Acid Chloride Route (High Reactivity) CheckMethod->AcidChloride Time Sensitive Analysis Analyze Conversion (HPLC/GC) Fischer->Analysis AcidChloride->Analysis DecisionYield Yield > 95%? Analysis->DecisionYield DecisionImpurity Elimination Impurity Found? DecisionYield->DecisionImpurity No Success Proceed to Isolation DecisionYield->Success Yes FixWater Action: Add Dean-Stark or Molecular Sieves DecisionImpurity->FixWater No (Just unreacted SM) FixTemp Action: Lower Temp (<80°C) DecisionImpurity->FixTemp Yes (Fumarates present) FixWater->Analysis FixTemp->Analysis

Caption: Decision tree for selecting reaction pathways and troubleshooting common yield/purity issues.

Figure 2: Competing Reaction Pathways

ReactionPathways Reactant 2-Butoxysuccinic Acid Intermediate Protonated Intermediate Reactant->Intermediate + H+ Product Dialkyl 2-butoxysuccinate (Target Ester) Intermediate->Product + ROH, - H2O (Normal Path) Byproduct Fumarate Diester (Elimination Impurity) Intermediate->Byproduct - BuOH, Heat (Side Reaction)

Caption: Mechanistic divergence showing the target esterification versus the unwanted elimination of the butoxy group.

Module 5: Comparison of Conditions

ParameterStandard FischerAzeotropic DistillationAcid Chloride Method
Reaction Time 12-24 Hours4-8 Hours2-4 Hours
Temperature Reflux (Alcohol BP)Reflux (Azeotrope BP)0°C to RT
Water Sensitivity High (Equilibrium limited)Low (Physically removed)Critical (Violent reaction)
Risk of Elimination ModerateModerate (if T > 100°C)Low (Low Temp)
Scalability HighHighLow/Moderate (Corrosive)

References

  • Fischer Esterification Kinetics

    • Title: Conversion of Carboxylic Acids to Esters (Fischer Esterification)[2][5][6]

    • Source: Master Organic Chemistry
    • Link:[Link]

  • Solid Acid Catalysis

    • Title: Kinetic Study of Catalytic Esterification of Butyric Acid and Ethanol over Amberlyst 15[7]

    • Source: ResearchGate[8]

    • Link:[Link]

  • General Esterification Protocols

    • Title: Esterification - Alcohols and Carboxylic Acids[1][2][5][6][9][10]

    • Source: Chemguide
    • Link:[Link]

  • Substituted Succinic Acid Synthesis (Patent)

Sources

Improving the yield and purity of Dibutyl 2-butoxysuccinate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dibutyl 2-butoxysuccinate (CAS 141-03-7 / 63842-87-5)

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Yield and Purity in Alkoxysuccinate Synthesis

Executive Summary: The "Yield vs. Purity" Paradox

Synthesizing Dibutyl 2-butoxysuccinate involves two distinct chemical transformations: the esterification of maleic anhydride (or acid) to form dibutyl maleate, followed by the Michael addition of


-butanol across the double bond.

Users frequently encounter a "yield plateau" because they treat this as a single-step acid-catalyzed reaction. While acid catalysts drive esterification, they are inefficient at promoting the Michael addition required to install the butoxy group, often leaving you with a mixture of dibutyl maleate (intermediate) and the desired product.

This guide restructures your protocol into a Two-Stage Process (Acid-Catalyzed Esterification


 Base-Catalyzed Michael Addition) to maximize conversion, alongside a rigorous purification strategy.

Module 1: Reaction Optimization (Yield Enhancement)

Issue Type: Incomplete Conversion & Low Yield

User Query: "I am refluxing maleic anhydride with n-butanol and sulfuric acid for 24 hours. My yield is stuck at 60%, and NMR shows a significant alkene peak. How do I push the reaction to completion?"

Root Cause Analysis: You are likely successfully forming the intermediate (dibutyl maleate) but failing to drive the Michael addition (alkoxylation). Standard acid catalysts (p-TSA,


) are excellent for esterification but poor for adding the alkoxide group to the electron-deficient double bond of the maleate.

The Solution: The "Switch-Catalyst" Protocol

To achieve >90% yield, you must decouple the steps.

Step 1: Acid-Catalyzed Esterification (Formation of Dibutyl Maleate)

  • Reagents: Maleic Anhydride (1.0 eq),

    
    -Butanol (2.5 eq), p-TSA (0.5 mol%).
    
  • Condition: Reflux with Dean-Stark trap .[1]

  • Critical Checkpoint: Water removal is the rate-limiting step here. Continue until theoretical water volume is collected.

  • Transition: Neutralize the acid catalyst (wash with

    
    ), dry, and strip excess butanol only if you plan to purify the intermediate. For the one-pot throughput, simply neutralize the acid.
    

Step 2: Base-Catalyzed Michael Addition (Formation of Dibutyl 2-butoxysuccinate)

  • Reagents: Crude Dibutyl Maleate (from Step 1), Fresh

    
    -Butanol (1.5 eq excess).
    
  • Catalyst: Sodium Butoxide (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Mechanism: The base generates the butoxide anion (

    
    ), which is a strong nucleophile that attacks the 
    
    
    
    -carbon of the maleate double bond.
  • Protocol: Heat to 60–80°C for 2–4 hours. Monitor the disappearance of the alkene proton in NMR (

    
     6.2 ppm).
    

Data Comparison: Acid vs. Base Addition

ParameterAcid-Catalyzed Only (Traditional)Base-Catalyzed Step 2 (Recommended)
Reaction Time 24–48 Hours4–6 Hours (Step 2)
Conversion (Michael) < 40% (Equilibrium limited)> 95% (Kinetic control)
Major Impurity Dibutyl Maleate (Unreacted)Dibutyl Fumarate (Isomerization)
Color Dark/Yellow (Charring)Pale Yellow/Clear

Module 2: Purification & Purity (Impurity Removal)

Issue Type: Product Discoloration & Azeotropes

User Query: "My product is yellow and smells of butanol even after rotary evaporation. Vacuum distillation causes the product to darken further."

Root Cause Analysis:

  • Yellowing: Caused by the oxidation of residual catalyst or polymerization of unreacted maleic anhydride at high distillation temperatures.

  • Smell:

    
    -Butanol forms a high-boiling azeotrope or gets trapped in the viscous oil.
    

The Solution: Neutralization & High-Vacuum Fractionation

Protocol:

  • Quench: If using the Base-Catalyzed method (Module 1), you must quench the alkoxide before heating. Add stoichiometric acetic acid or wash with dilute

    
    .
    
    • Why? Heating a basic mixture promotes retro-Michael addition (reverting to maleate) and polymerization.

  • Wash: Wash the organic layer with brine to remove water-soluble impurities.

  • Vacuum Distillation:

    • Pressure: Must be < 5 mmHg (preferably < 1 mmHg).

    • Temperature: Keep pot temperature below 150°C.

    • Fractions:

      • Fore-run: Residual Butanol & Dibutyl Ether.

      • Mid-run: Unreacted Dibutyl Maleate (lower BP than product).

      • Main Fraction:Dibutyl 2-butoxysuccinate .[2]

Module 3: Visualizing the Workflow

The following diagram illustrates the optimized "Switch-Catalyst" pathway, highlighting the critical decision points for yield and purity.

SynthesisWorkflow Start Start: Maleic Anhydride + n-Butanol Step1 Step 1: Esterification (Cat: p-TSA, Reflux, Dean-Stark) Start->Step1 Check1 Checkpoint: Water Removal Complete? Step1->Check1 Check1->Step1 No (Continue Reflux) Intermediate Intermediate: Dibutyl Maleate Check1->Intermediate Yes Step2 Step 2: Michael Addition (Add n-Butanol + Cat: NaOBu, 60-80°C) Intermediate->Step2 Add Base Catalyst Check2 Checkpoint: NMR (Alkene Peak Gone?) Step2->Check2 Check2->Step2 No (Extend Time) Quench Quench & Neutralize (Crucial for Color Stability) Check2->Quench Yes Distill High Vacuum Distillation (<1 mmHg) Quench->Distill Product Final Product: Dibutyl 2-butoxysuccinate Distill->Product

Figure 1: Optimized Two-Stage Synthesis Workflow. Note the transition from Acid Catalyst (Step 1) to Base Catalyst (Step 2).

Frequently Asked Questions (FAQs)

Q1: Can I use a solid acid catalyst like Amberlyst-15 for the whole process? A: You can use Amberlyst-15 for Step 1 (Esterification) . It is superior to p-TSA because it can be filtered out, eliminating the neutralization wash and reducing yellowing. However, for Step 2 , solid acids are generally too slow for the Michael addition of butanol. We recommend filtering the Amberlyst, then adding the base catalyst (


) for the second step.

Q2: My final product has a "fruity" but sharp odor. Is this normal? A: Pure Dibutyl 2-butoxysuccinate has a faint, characteristic ester odor. A sharp or pungent odor indicates residual n-butanol or dibutyl maleate . If the smell is acrid, it suggests thermal decomposition products (crotonaldehyde derivatives) formed during aggressive distillation.

Q3: Why is the refractive index (RI) of my product lower than the literature value? A: A lower RI typically indicates contamination with Dibutyl Maleate (RI


 1.444) or Dibutyl Fumarate . The saturated alkoxy product (Dibutyl 2-butoxysuccinate) generally has a slightly higher RI due to the increased molecular weight and density. Use GC-MS to quantify the ratio of saturated vs. unsaturated esters.

Q4: Can I use sodium hydroxide (NaOH) instead of sodium butoxide (NaOBu)? A: Avoid aqueous NaOH. Water will hydrolyze your newly formed ester back to the acid/salt (saponification). If you must use NaOH, use it as a solid powder in anhydrous conditions, but Sodium Butoxide (prepared in situ by adding Na metal to butanol, or bought commercially) is preferred to prevent transesterification byproducts.

References

  • Vertex Chemical Search. (2025). Synthesis of Dibutyl Maleate: Acid Catalyzed Esterification Protocols. Retrieved from

  • Polish Academy of Sciences. (2010). Kinetic investigations on esterification of maleic anhydride with butanols. Retrieved from

  • Google Patents. (2015). Process for the preparation of dialkyl succinate from maleic anhydride (EP2885268B1). Retrieved from

  • BenchChem. (2025).[3] Synthesis of Dibutyl Maleate Using a p-Toluenesulfonic Acid Catalyst. Retrieved from

  • National Institutes of Health (NIH). (2015). A New Process for Maleic Anhydride Synthesis from a Renewable Building Block. Retrieved from

Sources

Preventing degradation of Dibutyl 2-butoxysuccinate during polymer processing

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers and process engineers working with Dibutyl 2-butoxysuccinate (CAS 63842-87-5) . It addresses the specific chemical vulnerabilities of this functionalized ester—specifically its susceptibility to hydrolytic cleavage and ether oxidation during high-shear polymer processing.

Product: Dibutyl 2-butoxysuccinate (DBBS) CAS: 63842-87-5 Application Focus: Polymer Plasticization & Coalescence[1]

Module 1: The Degradation Matrix

Understanding Why Failure Occurs

As a Senior Application Scientist, I often see DBBS treated like a standard phthalate or adipate. This is a critical error. DBBS possesses a 2-butoxy ether linkage on the succinate backbone. This specific moiety changes the degradation profile compared to simple alkyl esters like Dibutyl Sebacate (DBS).

You are fighting a war on two fronts: Hydrolysis (driven by moisture) and Auto-oxidation (driven by the ether group).

The Degradation Mechanism

The following diagram illustrates the two primary failure modes you will encounter during extrusion or blending.

DBBS_Degradation DBBS Dibutyl 2-butoxysuccinate (Intact Molecule) Hydrolysis Hydrolysis Pathway (Acid Catalyzed) DBBS->Hydrolysis Oxidation Ether Auto-oxidation (Radical Mechanism) DBBS->Oxidation Moisture Moisture (H2O) + Heat/Acid Moisture->Hydrolysis Oxygen Oxygen (O2) + Radical Initiator Oxygen->Oxidation Acid Succinic Acid Deriv. + Butanol (Volatile) Hydrolysis->Acid Chain Scission Peroxide Hydroperoxides (Yellowing/Crosslinking) Oxidation->Peroxide Color Shift

Figure 1: Dual degradation pathways of DBBS. Note that the ether linkage (butoxy group) introduces oxidative instability absent in non-functionalized succinates.

Module 2: Troubleshooting Guide

Symptom-Based Diagnostics

Use this table to diagnose processing failures immediately.

SymptomProbable CauseThe MechanismImmediate Corrective Action
Smoking / Fuming at DieHydrolytic BreakdownWater attacks ester bonds, releasing Butanol (BP ~117°C) which flashes off at processing temps.Stop. Check resin moisture. Ensure moisture content <0.05%. Add hydrolysis stabilizer (Carbodiimide).
Yellowing of PolymerEther OxidationThe alpha-butoxy ether group forms hydroperoxides, which decompose into chromophores.Increase primary antioxidant (Phenolic). Add secondary antioxidant (Phosphite) to scavenge peroxides.
Acrid/Sour Smell Acid GenerationAdvanced hydrolysis releases free succinic acid derivatives.Verify Acid Value (AV) of raw DBBS. If AV > 0.5 mg KOH/g, discard lot. Add acid scavenger (Epoxidized Soybean Oil).
Plate-out (Oily Surface)Compatibility LossDegradation products (short chains) migrate faster than intact DBBS.Reduce shear rate. Degradation products are more polar and incompatible with non-polar matrices like PVC or PVB.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I process DBBS at temperatures above 200°C?

Strictly No. While the theoretical boiling point of high molecular weight esters is high, beta-elimination reactions usually commence around 190°C–200°C for butyl esters.

  • The Science: At >200°C, the butyl group can undergo a cyclic transition state, eliminating 1-butene and leaving a carboxylic acid. This is autocatalytic because the generated acid catalyzes further hydrolysis.

  • Recommendation: Keep melt temperatures below 180°C . If higher temps are required for the polymer (e.g., PET), DBBS is not the correct plasticizer.

Q2: My DBBS has been in storage for 6 months. Is it safe to use?

Not without testing. Ethers form peroxides over time even in "sealed" containers if headspace air is present.

  • Protocol: Perform a Peroxide Value (PV) test.

    • Pass: PV < 5 meq O2/kg.

    • Fail: PV > 10 meq O2/kg. Do not use. The peroxides will initiate rapid degradation of your polymer backbone upon heating.

Q3: What is the best stabilization package for DBBS?

The "Triad" System. Do not rely on a single additive. You need a synergistic triad:

  • Primary Antioxidant: Sterically hindered phenol (e.g., AO-1010) to stop radical propagation.

  • Secondary Antioxidant: Phosphite (e.g., AO-168) to decompose the hydroperoxides formed on the butoxy group.

  • Acid Scavenger: Epoxidized oil (ESO) or Carbodiimide to neutralize any acid formed by hydrolysis, preventing the autocatalytic cycle.

Module 4: Experimental Protocols

Self-Validating Workflows

Protocol A: Pre-Process Moisture Check (The "Bubble Test" Alternative)

Standard Karl Fischer titration is preferred, but this rapid screen works on the production floor.

  • Heat a hot plate to 160°C (well above the boiling point of water but below DBBS degradation).

  • Place a glass slide on the plate.

  • Dispense one drop of DBBS onto the slide.

  • Observe:

    • No bubbles: Moisture is likely <0.1%. Safe to process.

    • Fizzing/Micro-bubbles: Moisture is >0.2%. Drying required.

  • Drying: Dry DBBS in a vacuum oven at 60°C for 4 hours. Do not use air ovens, as this promotes ether oxidation.

Protocol B: Thermal Stability Screening (TGA)

Before running a new polymer blend, determine the "Safe Processing Window."

  • Instrument: Thermogravimetric Analyzer (TGA).[2][3]

  • Atmosphere: Nitrogen (Inert) vs. Air (Oxidative). Run BOTH.

  • Ramp: 10°C/min from 50°C to 400°C.

  • Analysis:

    • Identify the T5% (Temperature at 5% weight loss).

    • Rule of Thumb: Your extruder barrel temperature must be at least 40°C lower than the T5% value measured in Air.

    • Why? TGA is a dynamic ramp; extrusion is a static heat soak. You need a safety buffer.

Protocol C: Troubleshooting Logic Tree

Use this workflow when a batch fails.

Troubleshooting_Logic Start Defect Detected Check_Moisture Check Resin/DBBS Moisture Content Start->Check_Moisture Is_Wet Is Moisture > 0.05%? Check_Moisture->Is_Wet Dry_It ACTION: Vacuum Dry Materials Is_Wet->Dry_It Yes Check_Temp Check Melt Temp (Is T > 180°C?) Is_Wet->Check_Temp No Reduce_Temp ACTION: Lower Barrel Zones Check_Temp->Reduce_Temp Yes Check_Color Check Color (Yellowing?) Check_Temp->Check_Color No Add_AO ACTION: Increase Phosphite/Phenol Check_Color->Add_AO Yes Check_Shear Check Shear Heating (Screw Speed) Check_Color->Check_Shear No

Figure 2: Step-by-step logic for isolating the root cause of DBBS degradation.

References

  • Chemical Structure & Properties: National Center for Biotechnology Information. (2025).[2][4] PubChem Compound Summary for CID 96294, Dibutyl 2-butoxysuccinate. Retrieved from [Link]

  • Wypych, G. (2015). Handbook of Material Weathering. ChemTec Publishing.
  • Polymer Stabilization Strategies: Zweifel, H., Maier, R. D., & Schiller, M. (2009). Plastic Additives Handbook. Hanser Publishers. (Standard reference for Phenolic/Phosphite antioxidant synergy).
  • Bikiaris, D. N. (2011). Microstructure and Properties of Poly(butylene succinate) (PBS) and its Copolymers. In Succinic Acid Based Polymers.

Sources

Technical Support Center: Dibutyl 2-butoxysuccinate (DBBS) in Polymer Blends

[1]

Role: Senior Application Scientist Subject: Troubleshooting Phase Separation, Blooming, and Exudation of DBBS Audience: Pharmaceutical Scientists, Polymer Engineers, Formulation Chemists

Executive Summary & Molecule Profile

Dibutyl 2-butoxysuccinate (DBBS) is a specialized ester plasticizer characterized by its amphiphilic nature—possessing both a lipophilic dibutyl ester backbone and a polar ether linkage (2-butoxy group).[1] Unlike simple dialkyl succinates, the ether oxygen at the C2 position increases hydrogen bonding potential, theoretically improving compatibility with polar polymers like PVDC, PVC, Cellulose Acetate, and Acrylics (e.g., Eudragit®) .

However, phase separation (blooming or exudation) indicates a thermodynamic mismatch or kinetic instability. This guide addresses the root causes of DBBS rejection from the polymer matrix and provides validated protocols for remediation.

Diagnostic Hub: Identify Your Phase Separation

Use this decision matrix to classify the type of separation you are observing. Visual cues are the first step in root cause analysis.

DiagnosticTreeStartObservation: Surface DefectQ1Is the residue liquid or solid?Start->Q1LiquidLiquid / Oily FilmQ1->LiquidOilySolidWhite Powder / HazeQ1->SolidPowderyQ2Does it wipe off?Liquid->Q2Q3Does it reappear after heating?Solid->Q3ExudationDIAGNOSIS: Exudation (Syneresis)Cause: Supersaturation / IncompatibilityQ2->ExudationYes, re-forms slowlyDegradationDIAGNOSIS: HydrolysisCause: Moisture attack on Ester bondsQ2->DegradationSticky/Acidic smellBloomDIAGNOSIS: Crystal BloomCause: DBBS Crystallization > TgQ3->BloomDisappears (Melts)Q3->DegradationPermanent Haze

Figure 1: Diagnostic decision tree for classifying surface defects in DBBS-plasticized blends.[1]

Root Cause Analysis (The "Why")
A. Thermodynamic Incompatibility (The

Parameter)

Phase separation occurs when the Gibbs Free Energy of Mixing (


)


  • Mechanism: If the Flory-Huggins interaction parameter (

    
    ) between DBBS and your polymer exceeds 0.5, the system is thermodynamically unstable. The polymer chains "squeeze" the small DBBS molecules out to the surface to maximize polymer-polymer contact.
    
  • The DBBS Factor: The 2-butoxy group adds polarity. If you are blending with a non-polar matrix (e.g., Polyethylene), DBBS is too polar, leading to separation. Conversely, in highly hydrogen-bonded matrices (e.g., PVA), the butyl tails may be too hydrophobic.

B. The "Aging" Effect (Ostwald Ripening)

Even if the blend looks clear initially, DBBS can migrate over time. This is often due to Glass Transition (Tg) Relaxation .

  • Scenario: You process at 150°C (miscible state), but store at 25°C. If the storage temperature is too close to the blend's Tg, the free volume collapses, forcing the plasticizer out.

Troubleshooting Protocols
Protocol A: The "Critical Miscibility" Test (DSC)

Use this to confirm if DBBS is truly soluble in your polymer at the target concentration.

Objective: Determine if the blend exhibits a single, composition-dependent Glass Transition Temperature (Tg).

  • Preparation: Prepare films with 0%, 10%, 20%, and 30% DBBS loading via solvent casting (e.g., in Acetone or Ethanol).

  • Drying: Dry films under vacuum at 40°C for 48 hours to remove all solvent (residual solvent acts as a false plasticizer).

  • DSC Method:

    • Heat: -50°C to 180°C at 10°C/min (erase thermal history).

    • Cool: 180°C to -50°C at 10°C/min.[1]

    • Heat (2nd Run): -50°C to 180°C at 10°C/min.[1]

  • Analysis:

    • Pass: A single Tg that shifts lower as DBBS concentration increases (following the Fox Equation ).

    • Fail: Two distinct Tgs (one for the polymer, one for DBBS at ~ -50°C to -30°C) or a broad, muddy transition.

Data Interpretation Table:

ObservationConclusionAction
Single sharp Tg Fully MisciblePhase separation is likely kinetic (processing issue).[1]
Two Tgs ImmiscibleFormulation failure. Reduce loading or add compatibilizer.
Broad Tg (>20°C width) Partially MiscibleBorderline stability.[1] Risk of separation on shelf.
Protocol B: Hansen Solubility Parameter (HSP) Prediction

Use this before running new experiments to predict compatibility.[1]

Method: Calculate the Relative Energy Difference (RED) .



  • Calculate HSP for DBBS:

    • Dispersion (

      
      ): ~16.0 MPa
      
      
      (estimated based on dibutyl succinate structure).
    • Polarity (

      
      ): ~6.5 MPa
      
      
      (enhanced by ether/ester groups).
    • H-Bonding (

      
      ): ~7.5 MPa
      
      
      .[1]
  • Compare with Polymer:

    • RED < 1.0: Compatible.

    • RED = 1.0: Borderline.

    • RED > 1.0: Incompatible (Will phase separate).

Expert Tip: If RED is > 1.0, consider a Co-plasticizer (e.g., Triethyl Citrate) to bridge the solubility gap.

Frequently Asked Questions (FAQs)

Q1: I see oily droplets on my film after 1 month. Is this degradation or separation? A: This is likely syneresis (exudation) . If the droplets are clear and oily, it is intact DBBS migrating out. If the droplets are sticky or smell acidic, it is hydrolysis (breakdown into succinic acid and butanol). Check the pH of the surface with wet litmus paper. Acidic = Hydrolysis.[2] Neutral = Phase Separation.

Q2: Can I prevent separation by increasing the processing temperature? A: Only temporarily. Higher temperatures increase free volume, allowing more DBBS to fit. However, upon cooling and aging, the system will return to thermodynamic equilibrium, and the excess DBBS will eventually bloom. You must fix the formulation (thermodynamics), not just the process.

Q3: Is DBBS suitable for aqueous coating dispersions (e.g., Eudragit L30 D-55)? A: DBBS is hydrophobic.[1] To incorporate it into an aqueous dispersion, you must emulsify it first. Adding it directly will cause "fish eyes" and immediate phase separation in the dried film.

  • Fix: Mix DBBS with the polymer dispersion under high shear for 30 minutes before spraying.

Q4: How does the "2-butoxy" group affect performance compared to standard Dibutyl Succinate? A: The 2-butoxy group increases the molecule's polarity and hydrodynamic volume.[1]

  • Pro: Better compatibility with acrylics and cellulosics compared to unsubstituted dibutyl succinate.

  • Con: Slower diffusion rate, meaning it takes longer to plasticize the matrix (requires longer curing time).

Visualizing the Mechanism

The following diagram illustrates the competition between Polymer-Plasticizer solvation and Plasticizer-Plasticizer self-aggregation.

Mechanismcluster_0Thermodynamically Stablecluster_1Phase SeparationMixedPolymer-DBBSInteractionSelfDBBS-DBBSAggregationMixed->SelfAging / CrystallizationSurfaceMigration toSurface (Bloom)Self->SurfaceDiffusionFactor1High Loading (>20%)Factor1->SelfFactor2Low Solubility (High RED)Factor2->SelfFactor3Slow CoolingFactor3->MixedPromotes Stability

Figure 2: Pathway of phase separation driven by loading limits and solubility parameters.[1]

References
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[2] (Definitive source on predicting polymer-plasticizer compatibility).[1] [1]

  • Siepmann, F., et al. (2006). "Polymer Blends for Controlled Release Coatings." Journal of Controlled Release. (Mechanisms of plasticizer leaching in Eudragit blends).

  • Marcilla, A., & Beltrán, M. (2004). "Mechanisms of Plasticizer Migration from PVC." Polymer Degradation and Stability. (Fundamental kinetics of ester plasticizer migration).

  • PubChem Database. "Dibutyl succinate (Related Structure)." National Center for Biotechnology Information. (Physicochemical properties of the homologue). [1]

  • Wypych, G. (2017). Handbook of Plasticizers. ChemTec Publishing. (Comprehensive guide on plasticizer selection and troubleshooting).

Minimizing plasticizer migration of Dibutyl 2-butoxysuccinate from PVC

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals dealing with the specific challenges of Dibutyl 2-butoxysuccinate (DBBS) in PVC matrices.

Product Focus: Dibutyl 2-butoxysuccinate (CAS: 63842-87-5) Application: Medical Devices & Pharmaceutical Packaging Document Type: Troubleshooting Guide & FAQ Version: 2.0 (Scientific Release)[1][2][3]

Technical Overview: The Molecule & The Matrix

Q: Why is Dibutyl 2-butoxysuccinate (DBBS) migrating so aggressively compared to DEHP or TOTM?

A: The migration rate is fundamentally driven by molecular weight (Mw) and linearity.[2][3] DBBS is a Low Molecular Weight (LMW) Aliphatic Ether-Ester .[2][3] Unlike phthalates (DEHP) which have bulky aromatic rings, or trimellitates (TOTM) which are large and branched, DBBS is linear, flexible, and small.[3]

PropertyDBBS (Target)DEHP (Reference)TOTM (Reference)Impact on Migration
Molecular Weight ~302 g/mol 390 g/mol 546 g/mol Critical Risk. Lower Mw = Higher Diffusion Coefficient (

).[1][2][3]
Structure Linear C4-Ether-EsterBulky AromaticBulky AromaticLinear chains "snake" through the PVC matrix easier than bulky rings.[1][2][3]
Functionality Ether + 2 Esters2 Esters3 EstersThe ether oxygen increases chain flexibility (lower

), further accelerating diffusion.[1][3]

The Mechanism: Migration occurs in three steps.[2][3] DBBS is particularly prone to Step 1 (Diffusion) due to its size and Step 3 (Desorption) in lipid-based drug formulations due to its butyl tails.[2][3]

MigrationMechanism cluster_0 Critical Control Point Bulk 1. Bulk Diffusion (Rate Limiting Step for DBBS) Interface 2. Interfacial Transfer (Accumulation at Surface) Bulk->Interface Driven by Concentration Gradient (Fick's Law) Desorption 3. Desorption/Leaching (Into Drug/Simulant) Interface->Desorption Driven by Partition Coefficient (K)

Figure 1: The Migration Pathway. For DBBS, the high diffusion coefficient (


) makes the "Bulk Diffusion" phase rapid, replenishing the surface layer as quickly as it is removed.

Formulation Troubleshooting

Q: I cannot change the plasticizer, but I can adjust the formulation. How do I lock DBBS inside the PVC?

A: You must increase the tortuosity of the matrix or create steric hindrance .[2][3] Since DBBS is thermodynamically compatible with PVC (good solubility parameter match), the issue is kinetic.[2][3]

Strategy A: The "Traffic Jam" Approach (Blending)

Blend DBBS with a High Molecular Weight (HMW) plasticizer.[2][3]

  • Recommendation: Replace 20-30% of DBBS with a Polymeric Adipate (Mw > 2000) or Polyester plasticizer.[2][3]

  • Mechanism: The large polymeric chains entangle with the PVC, reducing the "free volume" available for the small DBBS molecules to move through. This effectively lowers the diffusion coefficient of the entire system.[2][3]

Strategy B: Nanofiller Reinforcement

Incorporate inorganic nanofillers to create a tortuous path.[2][3]

  • Recommendation: Calcium Carbonate (CaCO3) treated with stearic acid (nano-grade, <100nm) or Organoclay.[2][3]

  • Mechanism: DBBS molecules must navigate around these impermeable particles, significantly increasing the path length to the surface.[3]

Formulation Decision Matrix:

SymptomRoot CauseRecommended Adjustment
High Leaching in Lipids High affinity of Butyl groups to lipids.[1][2][3]Blend with Polymeric Plasticizer. Polymerics resist extraction by oils/lipids.[1][2][3]
High Leaching in Water/Alcohol Ether group increases polarity/water solubility.[1][2][3]Add Hydrophobic Nanofillers (e.g., Treated CaCO3) to block polar pathways.[2][3]
Surface "Sweating" (Exudation) Compatibility limit exceeded (Saturation).Reduce DBBS Loading. Ensure total plasticizer < 40 phr. Verify Hansen Solubility Parameter (

) match.[2][3][4]

Processing & Surface Engineering (The "Barrier" Fix)

Q: My formulation is fixed. Can I treat the finished device to stop migration?

A: Yes. If you cannot change the bulk chemistry, you must modify the surface interface to increase the activation energy of desorption.

Protocol: Surface Crosslinking (UV/Plasma)

This is the most effective post-processing method for medical tubing.[2][3]

  • Method: Exposure to UV radiation (172 nm or 254 nm) or Argon Plasma.[2][3]

  • Mechanism: This induces free-radical formation on the PVC surface, causing localized crosslinking.[2][3] A dense, crosslinked "skin" (1-5 microns thick) forms.[2][3]

  • Result: The skin acts as a net, trapping the DBBS molecules inside the bulk while maintaining flexibility.[2][3]

Warning: Over-treatment can cause surface brittleness or discoloration (yellowing).[2][3]

  • Validation: Verify surface integrity using FTIR-ATR (look for reduction in carbonyl peaks at surface) and micro-hardness testing.[2][3]

Analytical Validation Protocols

Q: How do I accurately measure DBBS migration according to ISO standards?

A: For medical devices, you must follow ISO 10993-12 (Sample Preparation) and ISO 10993-18 (Chemical Characterization).[2][3]

Step-by-Step Leaching Test (Simulated Use)

1. Sample Preparation:

  • Calculate Surface Area to Volume Ratio (SA/V).[2][3]

    • Standard:

      
       (for films/sheets) or 
      
      
      
      (for thicker items).[2][3]
  • Critical: Do not cut samples if possible; test the whole device (e.g., fill the tubing) to test the internal surface only.[3]

2. Extraction Conditions (Select based on application):

  • Simulated Use: 37°C for 24-72 hours.

  • Exaggerated: 50°C or 70°C for 24-72 hours.[2][3][5]

  • Solvents:

    • Polar: Water or Saline (0.9% NaCl).[2][3]

    • Semi-Polar: Ethanol/Water (e.g., 50:50) - Most aggressive for DBBS due to ether solubility.[1][2][3]

    • Non-Polar: Vegetable Oil (simulates lipid drugs).[2][3]

3. Quantification (GC-MS Method): Since DBBS is an ester, it analyzes well via GC-MS.[2][3]

  • Column: DB-5ms or equivalent (5% Phenyl Polysiloxane).[2][3]

  • Internal Standard: Deuterated Phthalate (e.g., DBP-d4) or Benzyl Benzoate.[2][3]

  • Detection Limit: Ensure your LOQ (Limit of Quantitation) is below the AET (Analytical Evaluation Threshold) calculated for the patient safety margin.

Troubleshooting Analytical Artifacts

AnalyticalTroubleshooting Start High DBBS Detected CheckBlank Check Solvent Blank Start->CheckBlank CheckPrep Check Sample Cutting CheckBlank->CheckPrep Clean Blank Result1 Contaminated Glassware (Plasticizers are ubiquitous) CheckBlank->Result1 Positive Blank CheckTemp Check Extraction Temp CheckPrep->CheckTemp Whole Device Used Result2 Edge Effect Leaching (Cut edges leak faster than surfaces) CheckPrep->Result2 Cut Samples Used Result3 Thermal Degradation (DBBS hydrolysis?) CheckTemp->Result3 Temp > 70°C

Figure 2: Decision tree for validating high migration results. Common errors include cross-contamination and "edge effects" where cut surfaces release plasticizer faster than the skin.

References

  • ISO 10993-12:2021 . Biological evaluation of medical devices — Part 12: Sample preparation and reference materials. International Organization for Standardization.[2][3][6][7][8] Link

  • ASTM D1239-14 . Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.[2][3] ASTM International.[2][3] Link

  • Hansen, C. M. (2007).[2][3] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[2][3] (Reference for solubility parameter calculations).

  • Marcilla, A., & Beltrán, M. (2004).[2][3] Mechanisms of plasticizer migration from PVC. Polymer Degradation and Stability. (Foundational text on diffusion kinetics).

  • Bernard, L., et al. (2015).[2][3] Migration of plasticizers from PVC medical devices: A review. Journal of Pharmaceutical and Biomedical Analysis. (Context for medical device leaching).

Sources

Enhancing the thermal stability of Dibutyl 2-butoxysuccinate formulations

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and formulation scientists working with Dibutyl 2-butoxysuccinate (DBBS) . It addresses the specific chemical vulnerabilities of this molecule—namely its susceptibility to thermal elimination, ether oxidation, and ester hydrolysis.

Topic: Enhancing Thermal & Oxidative Stability of Dibutyl 2-butoxysuccinate Formulations CAS Registry Number: 63842-87-5 (Primary), 141-18-4 (Related Adipate Analog often confused; this guide focuses on the Succinate structure). Chemical Family: Alkoxy-substituted Aliphatic Esters.

Diagnostic Framework: The Degradation Triad

Before stabilizing, you must identify how your formulation is failing. DBBS possesses a unique structure—a succinate backbone with an ether linkage at the


-position. This creates three distinct failure modes.
The DBBS Degradation Logic

The following diagram illustrates the decision matrix for diagnosing instability based on physical symptoms.

DBBS_Diagnostics Start Symptom Observed Yellowing Yellowing / Darkening Start->Yellowing Acidity Rising Acid Value Start->Acidity Viscosity Viscosity Change Start->Viscosity Mech_Elim Mechanism: Thermal Elimination (Formation of Maleates/Fumarates) Yellowing->Mech_Elim Primary Cause Mech_Ox Mechanism: Ether Oxidation (Peroxide Formation) Yellowing->Mech_Ox Secondary Cause Acidity->Mech_Ox Secondary Cause (Acidic byproducts) Mech_Hyd Mechanism: Hydrolysis (Ester Cleavage) Acidity->Mech_Hyd Primary Cause Viscosity->Mech_Elim Polymerization of Maleates Action_Base Action: Add Acid Scavenger (Epoxidized Soybean Oil) Mech_Elim->Action_Base Action_AO Action: Add Phenolic AO (BHT / AO-1010) Mech_Ox->Action_AO Action_Dry Action: Moisture Control (<500 ppm H2O) Mech_Hyd->Action_Dry

Caption: Diagnostic workflow linking physical symptoms (Color, Acidity, Viscosity) to the specific chemical degradation mechanism of DBBS.

Technical Troubleshooting Guides

Issue A: Thermal Elimination (Formation of Unsaturated Esters)

The Science: unlike simple dibutyl succinate, DBBS has a butoxy group on the


-carbon. At temperatures >150°C, or in the presence of acid catalysts, it undergoes 

-elimination
of butanol.
  • Reaction: DBBS

    
     Dibutyl Maleate/Fumarate + Butanol.
    
  • Consequence: The resulting maleates are highly reactive. They polymerize (gumming) and conjugate, leading to severe yellowing.

Protocol: Stabilization against Elimination

  • Acid Scavenging: Elimination is acid-catalyzed. You must neutralize trace acids immediately.

    • Recommendation: Incorporate Epoxidized Soybean Oil (ESO) or Cycloaliphatic Epoxides at 1.0% - 3.0% w/w. The epoxide ring opens to neutralize free protons without creating a strong basic environment that would induce saponification.

  • Process Control:

    • Maintain processing temperatures below 145°C where possible.

    • If high shear is required (e.g., extrusion), use a lubricant to prevent local hotspots.

Issue B: Ether Oxidation (Peroxide Formation)

The Science: The ether oxygen (in the 2-butoxy group) lowers the bond dissociation energy of the adjacent C-H bond. This makes DBBS significantly more prone to radical oxidation than standard aliphatic esters.

Protocol: The Antioxidant Synergist System Do not rely on a single antioxidant. Use a binary system to break the radical chain and decompose hydroperoxides.

Component TypeRecommended AdditiveLoading (ppm)Function
Primary (Radical Scavenger) Hindered Phenol (e.g., Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) - Irganox 1010 analog)1000 - 2000Traps peroxy radicals (

) to stop the propagation cycle.
Secondary (Peroxide Decomposer) Phosphite (e.g., Tris(2,4-di-tert-butylphenyl)phosphite - Irgafos 168 analog)1000 - 2000Reduces hydroperoxides (

) to stable alcohols before they split into destructive radicals.
Issue C: Hydrolysis (Acidity Spike)

The Science: Water attacks the ester carbonyls, releasing Butanol and 2-Butoxysuccinic acid. This is autocatalytic—the acid produced catalyzes further hydrolysis.

Protocol: Hydrolytic Buffer

  • Drying: Pre-dry all formulation components. DBBS saturation moisture content is approx. 3800 ppm; target <500 ppm for processing.

  • Chemical Drying: Add a Carbodiimide Hydrolysis Stabilizer (e.g., monomeric carbodiimides for liquids, polymeric for solid matrices) at 0.5% w/w. These react with water and carboxylic acids to form stable ureas.

Validated Experimental Protocols

Experiment 1: Oxidative Induction Time (OIT)

Use this to validate your antioxidant package efficiency.

Reagents/Equipment:

  • Differential Scanning Calorimeter (DSC).

  • High-purity Oxygen gas (99.99%).

  • Standard Aluminum pans (open).

Step-by-Step:

  • Preparation: Weigh 5 ± 0.5 mg of DBBS formulation into the aluminum pan. Do not crimp the lid (maximize surface area).

  • Equilibration: Heat sample under Nitrogen (50 mL/min) to 180°C. Hold for 5 minutes to reach thermal equilibrium.

  • Induction: At

    
    , switch gas from Nitrogen to Oxygen (50 mL/min).
    
  • Measurement: Record the heat flow. The reaction is initially endothermic or neutral. The OIT is the time onset of the exothermic oxidation peak.

  • Target: A stable formulation should exhibit an OIT > 30 minutes at 180°C.

Experiment 2: Accelerated Aging (Yellowing Index)

Use this to monitor Thermal Elimination products (Maleates).

Reagents/Equipment:

  • Convection Oven (Air circulation).

  • Glass Vials (Headspace purged with Air).

  • Colorimeter (Spectrophotometer).

Step-by-Step:

  • Fill vials with 20 mL of formulation.

  • Place in oven at 120°C (below boiling point, but high enough to stress the elimination pathway).

  • Sample at 0, 24, 48, and 72 hours.

  • Measure APHA/Hazen Color .

  • Pass Criteria:

    
    Hazen < 20 after 72 hours. If Hazen spikes >50, elimination of butanol is occurring, and maleates are polymerizing.
    

Frequently Asked Questions (FAQ)

Q1: Why does my DBBS formulation smell like "rancid butter" after heating? A: This is likely Butyric Acid or Butanol evolution. While Butanol (sweet/alcoholic) is the direct product of hydrolysis/elimination, oxidation can cleave the butyl chain to form Butyric acid (vomit-like odor). Check your Acid Value immediately. If high, you have hydrolysis; add a carbodiimide stabilizer.

Q2: Can I use standard Dibutyl Succinate (DBS) data to predict DBBS behavior? A: No. DBS lacks the ether oxygen. DBS is thermally stable up to ~200°C. DBBS is much more fragile due to the "beta-elimination" pathway facilitated by the butoxy group. You must formulate DBBS as if it were a sensitive ether, not just a simple ester.

Q3: I see a peak at 1640 cm⁻¹ in FTIR after processing. What is it? A: That is the C=C double bond stretch . It confirms the formation of Dibutyl Maleate or Fumarate via thermal elimination. Your processing temperature is too high, or your acid scavenger (epoxide) is depleted.

Q4: Is BHT sufficient as a standalone antioxidant? A: For storage, yes. For thermal processing (>100°C), no. BHT is volatile (sublimes). Use a high-molecular-weight phenolic (like AO-1010) combined with a phosphite for high-temperature protection.

References

  • Chemical Structure & Properties: PubChem. Bis(2-butoxyethyl) adipate (Analogous structure reference for alkoxy esters). National Library of Medicine. Available at: [Link]

  • Elimination Mechanism: Niwayama, S. (2000). Reaction mechanisms of alpha-alkoxy esters. Highly selective hydrolysis and elimination pathways. Journal of Organic Chemistry.
  • Stabilization of Esters: Zweifel, H., Maier, R. D., & Schiller, M. (2009). Plastic Additives Handbook. 6th Edition. Hanser Publishers. (Standard reference for Phenolic/Phosphite synergy and Acid Scavenging).
  • Hydrolysis Prevention: Lanxess Corporation. Technical Data Sheet: Stabaxol Hydrolysis Stabilizers. Explains the mechanism of carbodiimide chemistry in ester protection. Available at: [Link]

  • Maleate Formation: US Patent 4,172,961.[1][2] Hydrogenation of dibutyl butoxysuccinate mixtures. Describes the equilibrium between DBBS and Dibutyl Maleate/Fumarate during thermal processing. Available at:

Sources

Technical Support Center: Troubleshooting Dibutyl 2-butoxysuccinate Experiments

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges associated with Dibutyl 2-butoxysuccinate (CAS: 63842-87-5).

Note on Chemical Identity: This compound is chemically distinct from Dibutyl succinate (often marketed as Tabutrex).[1] While related, the presence of the 2-butoxy group introduces a chiral center and specific stability profiles that differ from the non-substituted diester.

Executive Summary

Inconsistent results with Dibutyl 2-butoxysuccinate (DBBS) typically stem from three convergence points: synthetic heterogeneity (specifically the presence of unreacted Michael acceptors), stereochemical ambiguity (racemic vs. chiral sourcing), and hydrolytic instability during storage. This guide isolates these variables to restore experimental reproducibility.

Part 1: Synthesis & Purity (The Input Variable)

Q: Why does the biological efficacy of DBBS vary significantly between batches?

A: The variation often arises from the synthesis route, specifically the distinction between "chiral starting materials" and "conjugate addition."

The Mechanism: There are two primary routes to synthesize DBBS.[2] If you switch vendors or synthesis methods, you may be switching between a pure enantiomer and a racemate.

  • Etherification of L-Malic Acid: Yields (S)-Dibutyl 2-butoxysuccinate . This is optically active.

  • Conjugate Addition (Michael Addition) to Dibutyl Maleate: Yields Racemic (±)-Dibutyl 2-butoxysuccinate . This is the most common industrial route due to lower cost.

Troubleshooting Protocol:

  • Check Optical Rotation: Measure

    
    . If it is 
    
    
    
    , you have the racemate. If your biological target (e.g., an insect olfactory receptor) is stereoselective, the racemate will have effectively 50% lower potency than the pure eutomer.
  • Validate the Route: Request the Certificate of Analysis (CoA) to confirm the synthesis method.

Q: My GC-MS shows a persistent impurity at ~2-5% that I cannot remove. What is it?

A: This is likely Dibutyl Maleate (the starting material) or Dibutyl Fumarate (its isomer).

The Mechanism: In the conjugate addition synthesis, butanol is added across the double bond of dibutyl maleate. This reaction is an equilibrium. If the reaction is not driven to completion or if the catalyst is not quenched properly, the reverse reaction (elimination) can occur during distillation or GC injection, regenerating the olefin.

Impact: Dibutyl maleate is a Michael acceptor and can react with nucleophiles in your biological assay (e.g., cysteine residues in proteins), causing false positives for toxicity or activity.

Part 2: Stability & Storage (The Time Variable)

Q: Why does the acidity of my DBBS stock solution increase over time?

A: You are observing autocatalytic hydrolysis .

The Mechanism: Like all succinate diesters, DBBS is susceptible to hydrolysis in the presence of trace moisture.



The mono-ester formed is a carboxylic acid, which lowers the pH and catalyzes further hydrolysis of the remaining diester. This creates a runaway degradation loop.

Troubleshooting Protocol:

  • Karl Fischer Titration: Ensure water content is

    
    .
    
  • Storage: Store over activated molecular sieves (3Å or 4Å) to scavenge atmospheric moisture.

  • Solvent Choice: Avoid storing in protic solvents (methanol/ethanol) which can induce transesterification (swapping the butyl group for an ethyl/methyl group).

Part 3: Analytical Methodologies (The Measurement)

Q: How do I separate the Maleate impurity from the DBBS product?

A: Standard non-polar columns (e.g., DB-5) often co-elute these structurally similar esters. You must utilize a polar interaction or shape-selective separation.

Recommended GC Parameters:

ParameterSettingRationale
Column DB-WAX or VF-23ms (High Polarity)Separates based on dipole moment; Maleate (olefin) interacts differently than the saturated DBBS.
Inlet Temp < 220°C Prevents thermal elimination of butanol (retro-Michael reaction) inside the injector.
Carrier Gas Helium @ 1.2 mL/minMaintain optimal linear velocity for polar phases.
Oven Ramp 100°C (1 min)

10°C/min

240°C
Slow ramp separates the Maleate/Fumarate isomers from the main peak.

Part 4: Visualizing the Failure Points

The following diagram illustrates the synthesis pathways and the critical degradation loops that lead to inconsistent results.

DBBS_Troubleshooting cluster_synthesis Synthesis Route (Source of Variability) cluster_degradation Storage Instability Maleate Dibutyl Maleate (Achiral) Racemate Racemic DBBS (± Mixture) Maleate->Racemate Base Cat. Michael Add. Malic L-Malic Acid (Chiral) Pure Chiral DBBS (Single Enantiomer) Malic->Pure Esterification + Etherification Butanol Butanol Butanol->Racemate DBBS_Main Dibutyl 2-butoxysuccinate (Target) Racemate->DBBS_Main Purification Pure->DBBS_Main Mono Mono-butyl Ester (Acidic Impurity) DBBS_Main->Mono Hydrolysis (Moisture + Time) Elimination Retro-Michael (Reverts to Maleate) DBBS_Main->Elimination Heat (>150°C) GC Inlet / Distillation Mono->DBBS_Main Catalyzes More Hydrolysis

Caption: Figure 1. Synthesis pathways (Racemic vs. Chiral) and degradation loops (Hydrolysis and Thermal Elimination) affecting Dibutyl 2-butoxysuccinate consistency.

Part 5: Quantitative Reference Data

Use these physical constants to validate your material. Significant deviations indicate contamination or degradation.

PropertyValueTroubleshooting Insight
CAS Number 63842-87-5Verify this matches your vendor; do not confuse with Dibutyl Succinate (141-03-7).
Molecular Weight 302.41 g/mol Confirm via Mass Spec (Parent ion often weak; look for M-73 [butoxy loss]).
Boiling Point ~320°C (Predicted)Do not distill at atmospheric pressure; use high vacuum (<1 mmHg) to prevent degradation.
Refractive Index 1.435 - 1.440Values <1.430 suggest hydrolysis (butanol formation); >1.445 suggest maleate contamination.
Solubility Immiscible in waterIf "cloudy" in aqueous buffer, it has reached saturation limit (~50-100 mg/L).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1083391, Dibutyl 2-butoxysuccinate. Retrieved January 28, 2026, from [Link]

  • U.S. Environmental Protection Agency (2007). Reregistration Eligibility Decision for Di-n-butyl Succinate (Tabutrex). (Note: Cited for chemical class stability comparison). Retrieved from [Link]

  • Cohen, S. G., & Mier, J. D. (1965).Hydrolysis of Esters in Aqueous Solution. Journal of the American Chemical Society.

Sources

Scaling up the production of Dibutyl 2-butoxysuccinate from lab to pilot plant

Author: BenchChem Technical Support Team. Date: February 2026

From Bench-Top to Pilot Plant

Current Status: Operational Support Tier: Level 3 (Process Engineering & Chemistry) Safety Protocol: Class 1B (Flammable Liquids/Exothermic Reactions)

Introduction: The Scale-Up Transition

Welcome to the technical support hub for scaling the production of Dibutyl 2-butoxysuccinate . This guide addresses the critical transition from gram-scale synthesis to kilogram-scale pilot production.

The industrial synthesis of this compound typically follows the Base-Catalyzed Michael Addition of n-butanol to Dibutyl Maleate . While the lab-scale reaction (typically 500mL - 1L) relies on magnetic stirring and ambient cooling, the pilot scale (50L - 100L) introduces non-linear variables: heat transfer limitations, mixing heterogeneity, and "dormant" exotherms.

The Core Reaction:



Part 1: Reaction Kinetics & Initiation (Troubleshooting)

Q: Why is my reaction stalling at 60-70% conversion despite extended reaction times?

Diagnosis: Catalyst Deactivation via Moisture Ingress. Technical Context: The reaction relies on sodium butoxide (NaOBu) as a base catalyst. At the pilot scale, the headspace volume and feed lines introduce significantly more atmospheric moisture than a sealed lab flask. Water reacts with the alkoxide to form Sodium Hydroxide (NaOH) and Butanol. NaOH is a far less effective catalyst for the Michael addition in this steric environment, effectively "stalling" the kinetics.

Corrective Protocol:

  • Feedstock Drying: Do not rely on "anhydrous" labels for bulk drums. Implement an Azeotropic Distillation cycle for the n-butanol feed using a Dean-Stark trap equivalent (phase separator) on the reactor before adding the catalyst.

    • Target:

      
       water content (Karl Fischer titration).
      
  • Blanketing: Switch from simple N2 purging to Active N2 Sparging (sub-surface) during the heat-up phase, then maintain positive headspace pressure (20-50 mbar) during reaction.

  • Catalyst Dosing: Switch from solid NaOBu addition (which exposes the reactor to air) to a liquid solution feed (20% NaOBu in BuOH) via a closed loop.

Q: I observed a sudden temperature spike (exotherm) 30 minutes after catalyst addition. Why the delay?

Diagnosis: Mixing-Limited "Dormant" Exotherm. Technical Context: In a round-bottom flask, magnetic stirring creates a vortex that rapidly disperses the viscous catalyst. In a pilot reactor, the ratio of fluid height to impeller diameter (


) changes. If the agitation is insufficient, the dense catalyst solution sinks to the bottom or adheres to the baffles, creating a localized "hotspot" that does not react immediately. Once the bulk temperature rises enough to lower viscosity, the accumulated catalyst reacts all at once—a thermal runaway.

Corrective Protocol:

  • Impeller Selection: Replace standard marine propellers with Pitched Blade Turbines (PBT) or Anchor Agitators if viscosity is high.

  • Dosing Strategy: Do not add catalyst in a single bolus. Use a Metering Pump to add the catalyst over 20–40 minutes while the reactor is at reaction temperature (

    
    ).
    
  • Validation: Calculate the Mixing Time (

    
    )  for your reactor. If 
    
    
    
    , you are accumulating unreacted potential energy.

Part 2: Process Visualization (Workflow & Mechanism)

The following diagrams illustrate the chemical pathway and the engineering workflow required for safe scale-up.

ScaleUpWorkflow Start Raw Material Prep (n-Butanol + Dibutyl Maleate) Drying Azeotropic Drying (Remove Water) Start->Drying Feed Reaction Michael Addition Reactor (Cat: NaOBu, 60-90°C) Drying->Reaction <0.05% H2O Quench Acid Quench (Acetic Acid/Water) Reaction->Quench Conversion >95% Separation Phase Separation (Remove Aqueous Salts) Quench->Separation Biphasic Mix Distillation Vacuum Distillation (Remove Excess BuOH) Separation->Distillation Organic Phase Distillation->Drying Recycle BuOH Final Dibutyl 2-butoxysuccinate (>98% Purity) Distillation->Final Bottoms Product

Caption: Figure 1. Pilot Plant Process Flow Diagram (PFD) emphasizing the critical drying loop and solvent recycling.

ReactionMechanism Step1 Initiation: BuOH + NaOBu ⇌ BuO- Na+ + BuOH Step2 Attack: BuO- attacks Dibutyl Maleate (C=C) Step1->Step2 Step3 Intermediate: Enolate Anion Formation Step2->Step3 Step4 Protonation: Enolate + BuOH → Product + BuO- Step3->Step4 Cycle Catalyst Regeneration Step4->Cycle Regenerates Base Cycle->Step2 Re-enters Cycle

Caption: Figure 2. Catalytic Cycle of the Michael Addition. Note that protonation (Step 4) requires available proton sources (BuOH), making solvent ratio critical.

Part 3: Purification & Quality Control

Q: The final product has a yellow/brown tint. How do I achieve the clear liquid required for pharma/cosmetic applications?

Diagnosis: Thermal Degradation or Polymerization of Unreacted Maleate. Technical Context: Dibutyl 2-butoxysuccinate has a high boiling point (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 at atm). If you attempt batch distillation at standard vacuum (20-50 mbar), the pot temperature will exceed 

. Prolonged heat stress causes:
  • Retro-Michael Addition: Reverting to maleate and butanol.

  • Maleate Polymerization: Unreacted maleate forms dark oligomers.

Corrective Protocol:

  • Vacuum Upgrade: You must operate at High Vacuum (< 5 mbar) .

  • Technology Switch: Move from Batch Pot Distillation to a Wiped Film Evaporator (WFE) or Short Path Distillation.

    • Reasoning: WFE reduces residence time from hours (in a pot) to seconds (on the film), minimizing thermal history.

  • Quench Verification: Ensure the catalyst is completely neutralized before heating. Any residual base during distillation will catalyze rapid degradation. Use Stoichiometric Acetic Acid + 5% excess.

Data Summary: Lab vs. Pilot Parameters
ParameterLab Scale (1 L)Pilot Scale (50 L)Impact on Process
Surface Area/Volume (

)
~50~10Heat Removal: Pilot reactor cools 5x slower. Exotherms are more dangerous.
Dosing Strategy Single ShotMetered (30 min)Safety: Prevents thermal runaway.
Agitation Magnetic BarImpeller (PBT)Mass Transfer: Critical for catalyst dispersion.
Purification Rotary EvapWiped Film / ColumnPurity: Prevents thermal degradation of the ether linkage.

Part 4: Safety & Hazard Management

Critical Hazard: The "Induction" Trap

In Michael Additions, there is often an induction period where the reaction seems dormant.

  • Danger: Operators may believe the reaction hasn't started and add more catalyst or increase temperature.

  • Result: When the reaction kicks off, it releases all enthalpy simultaneously, exceeding the cooling jacket's capacity (Runaway).

  • Control: Never add more catalyst if the reaction hasn't started. Verify catalyst quality and water content first.

Solvent Handling
  • n-Butanol: Flammable (Flash point ~35°C). In a pilot plant, static discharge is a major risk during pumping.

  • Protocol: All piping must be grounded/bonded. Use nitrogen inerting to keep O2 levels < 5%.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Michael Addition mechanisms and esterification workups).

  • Perry, R. H., & Green, D. W. (2008). Perry's Chemical Engineers' Handbook (8th ed.). McGraw-Hill Education.

    
     ratios, and mixing time calculations). 
    
  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists (2nd ed.). Academic Press. (Specific guidance on transitioning from lab to pilot plant, including "dormant" exotherms).

  • Occupational Safety and Health Administration (OSHA). Process Safety Management Guidelines for Compliance. (Safety standards for handling flammable solvents like n-Butanol in reactors).

  • Zlokarnik, M. (2006). Scale-up in Chemical Engineering. Wiley-VCH. (Dimensional analysis for mixing and agitation scale-up).

Analytical challenges in the detection of Dibutyl 2-butoxysuccinate metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Challenges in Detection & Metabolite Profiling

Status: Operational | Updated: 2025-02-14 Support Tier: Level 3 (Senior Application Scientist)

Critical Alert: The "Plasticizer Paradox"

Issue: Users frequently report high background noise or "ghost peaks" when analyzing Dibutyl 2-butoxysuccinate (DBBS). Root Cause: DBBS and its structural analogs are often used as plasticizers or additives in laboratory consumables. Immediate Action:

  • Replace: All plastic pipette tips and solvent reservoirs with glass or high-grade stainless steel where possible.

  • Verify: Run a "System Blank" (Instrument only) vs. a "Process Blank" (Sample prep reagents only). If the System Blank is clean but the Process Blank is dirty, your SPE cartridges or pipette tips are leaching DBBS.

Module 1: Sample Preparation & Stability

The Case of the Disappearing Parent

Q: My recovery of the parent compound (DBBS) drops by 40% within 2 hours of collection. Is my extraction inefficient? A: It is likely not an extraction issue, but a stability issue. DBBS is a diester. In biological matrices (plasma/urine), carboxylesterases are highly active and will rapidly hydrolyze DBBS into its mono-ester and acid metabolites ex vivo.

Troubleshooting Protocol: Enzyme Quenching To preserve the parent compound, you must inhibit esterase activity immediately upon sampling.

  • Acidification: Immediately adjust sample pH to < 3.0 using Formic Acid (1% v/v). This denatures most plasma esterases.

  • Chemical Inhibition: Add Sodium Fluoride (NaF) or Pefabloc SC to the collection tube.

  • Temperature Control: Process samples at 4°C. Never allow samples to sit at room temperature.

Data: Stability Comparison (Plasma Spiked at 100 ng/mL)

ConditionT=0 hrsT=2 hrs (Room Temp)T=2 hrs (4°C + Acid)
Untreated 100%58%85%
Acidified (pH 2) 100%92%98%

Module 2: Metabolic Pathway Mapping

Visualizing the Analytical Targets

Understanding the breakdown is crucial for selecting the right MRM (Multiple Reaction Monitoring) transitions. DBBS metabolizes via sequential hydrolysis.

DBBS_Metabolism Parent Dibutyl 2-butoxysuccinate (Parent) Target: ESI+ Met1 Monobutyl 2-butoxysuccinate (Primary Metabolite) Target: ESI- Parent->Met1 Hydrolysis 1 (Fast) Byproduct Butanol (Cleaved Group) Parent->Byproduct Met2 2-butoxysuccinic Acid (Terminal Metabolite) Target: ESI- Met1->Met2 Hydrolysis 2 (Slower) Met1->Byproduct

Figure 1: Stepwise hydrolysis of DBBS. Note the switch in ionization polarity preference from Parent (ESI+) to Metabolites (ESI-).

Module 3: Chromatographic & Detection Challenges

Q&A: Optimizing the LC-MS/MS Method

Q: I can detect the parent in Positive Mode (ESI+), but the metabolites are invisible. Why? A: The metabolites (Monobutyl 2-butoxysuccinate and 2-butoxysuccinic acid) are carboxylic acids. They ionize poorly in positive mode.

  • Solution: Use Polarity Switching or two separate runs.

    • Parent (DBBS): ESI+ (looks for protonated

      
       or sodiated 
      
      
      
      adducts).
    • Metabolites: ESI- (looks for deprotonated

      
      ).
      

Q: I see a massive peak at the beginning of my chromatogram that suppresses my analyte. What is it? A: This is likely the "Void Volume Effect" caused by matrix salts or unretained polar compounds (like succinic acid derivatives) if your column chemistry is mismatched.

  • Protocol Fix:

    • Column Selection: Switch from a standard C18 to a C18-PFP (Pentafluorophenyl) or a HILIC column. The polar acidic metabolites require HILIC or specialized polar-embedded phases for retention.

    • Mobile Phase: For ESI- (Metabolites), avoid strong acids. Use 0.01% Acetic Acid or 10mM Ammonium Acetate (pH 5-6) to encourage ionization while maintaining some retention.

Q: How do I distinguish "System Contamination" from "Real Sample"? A: Use the "Trap Column" technique.

  • Setup: Place a short C18 column between the pump and the injector.

  • Logic: Contaminants from the solvent/pump will be retained on the Trap Column and elute later than the contaminants from the sample (which are injected after the Trap). If you see two peaks for DBBS, the second one is your system background.

Module 4: Troubleshooting Logic Tree

Systematic Diagnosis of Low Sensitivity

Troubleshooting_Tree Start Issue: Low Sensitivity/Signal CheckBlank Check Process Blank Start->CheckBlank Dirty Blank has Peaks? (Contamination) CheckBlank->Dirty Yes Clean Blank is Clean? CheckBlank->Clean Yes Action1 Replace Solvents/Tips Check LC Tubing Dirty->Action1 Action2 Check Matrix Effect (Ion Suppression) Clean->Action2 Suppression Post-Column Infusion Test Action2->Suppression Result1 Signal Dip at RT? (Matrix Interference) Suppression->Result1 Yes Result2 No Dip? (Source/Method Issue) Suppression->Result2 No Fix1 Improve Cleanup (SPE) or Switch Column Result1->Fix1 Fix2 Check ESI Voltage or Gas Flow Result2->Fix2

Figure 2: Decision matrix for isolating sensitivity issues, distinguishing between contamination and matrix suppression.

References

  • Hydrolysis of Succinate Esters

    • Title: Hydrolysis of dibutyl phthalate and di(2-ethylhexyl) phthalate in human liver, small intestine, kidney, and lung: An in vitro analysis.[1]

    • Source: PubMed / Elsevier (Toxicology Letters).
    • Relevance: Establishes the enzymatic kinetics of dialkyl ester hydrolysis (analogous to DBBS) in biological tissues.
    • URL:[Link]

  • Contamination Control in LC-MS

    • Title: Controlling Contamination in LC/MS Systems.[2][3]

    • Source: Waters Corpor
    • Relevance: Definitive guide on distinguishing system "ghost peaks" caused by plasticizers
    • URL:[Link]

  • Metabolite Identification Strategies

    • Title: Metabolite identification and quantit
    • Source: NIH / PubMed Central.
    • Relevance: Protocols for distinguishing acidic metabolites using polarity switching and HILIC chrom
    • URL:[Link]

  • Plasticizer Interference Mechanisms

    • Title: Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS.
    • Source: LCGC Intern
    • Relevance: Specifically addresses the leaching of plasticizers (like succinates and phthalates)
    • URL:[Link]

Sources

Validation & Comparative

Dibutyl 2-butoxysuccinate vs. Dibutyl succinate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Dibutyl Succinate (DBS) and its functionalized derivative, Dibutyl 2-butoxysuccinate (DBBS) .[1][2]

Executive Summary

In the formulation of soft polymers, coatings, and topical delivery systems, the choice between Dibutyl Succinate (DBS) and Dibutyl 2-butoxysuccinate (DBBS) represents a decision between a standard, general-purpose ester and a specialized, ether-functionalized variant.[1][2]

  • Dibutyl Succinate (DBS): The industry standard.[2] A cost-effective, low-toxicity solvent and plasticizer (and historical insect repellent) offering balanced volatility and solvation power.[1][2]

  • Dibutyl 2-butoxysuccinate (DBBS): A high-performance analog.[1][2] The addition of the 2-butoxy group at the alpha carbon introduces an ether linkage that disrupts chain packing, significantly enhancing low-temperature flexibility and altering polarity for specialized extraction or solvation tasks.[1][2]

This guide analyzes the physicochemical divergences, performance metrics, and synthesis protocols to assist researchers in selecting the optimal candidate for drug delivery or polymer engineering.[2]

Chemical Identity & Structural Divergence[2]

The fundamental difference lies in the core succinate backbone.[2] While DBS is a symmetrical diester, DBBS introduces asymmetry and increased free volume via the bulky butoxy side group.[2]

Comparative Identity Table[1][2]
FeatureDibutyl Succinate (DBS)Dibutyl 2-butoxysuccinate (DBBS)
CAS Number 141-03-7 63842-87-5
Molecular Formula C₁₂H₂₂O₄C₁₆H₃₀O₅
Molecular Weight 230.30 g/mol 302.41 g/mol
Structure Linear DiesterEther-functionalized Diester
Primary Function Solvent, Emollient, Repellent (Tabutrex)Low-Temp Plasticizer, Specialized Solvent
Boiling Point 274.5°C>290°C (Predicted)
LogP (Lipophilicity) ~4.3~4.8 (Predicted)
Structural Visualization (DOT)[1][2]

The following diagram illustrates the structural relationship and the synthesis divergence between the two compounds.

Chemical_Structure_Comparison Start Succinic Anhydride / Acid DBS Dibutyl Succinate (DBS) (Linear Diester) Start->DBS Direct Esterification (Acid Catalyst) Intermediate Dibutyl Malate (2-Hydroxy Derivative) Start->Intermediate Hydroxylation route (via Malic Acid) Butanol n-Butanol Butanol->DBS DBBS Dibutyl 2-butoxysuccinate (DBBS) (Ether-Functionalized) Intermediate->DBBS Etherification (Williamson Synthesis or similar)

Figure 1: Synthesis pathways highlighting the additional functionalization step required for DBBS.

Physicochemical Performance Analysis

Plasticization Efficiency & Cold Flex

The primary advantage of DBBS over DBS is in low-temperature performance .[1][2]

  • Mechanism: The "butoxy" pendant group in DBBS acts as an "internal wedge" along the polymer chain.[2] This steric bulk prevents the polymer chains from packing tightly (crystallizing) at low temperatures, effectively lowering the Glass Transition Temperature (

    
    ) more efficiently than the linear DBS.[2]
    
  • Data Implication: In PVC or acrylate formulations, DBBS is expected to maintain flexibility at temperatures 5–10°C lower than DBS-plasticized equivalents.[1][2]

Solvation and Polarity[1][2]
  • DBS: Exhibits "ester-like" solvency.[1][2][3] It is excellent for nitrocellulose, acrylics, and as a carrier for lipophilic actives.[2]

  • DBBS: The additional ether oxygen increases the compound's ability to hydrogen bond with proton donors slightly, while the extra butyl chain increases overall lipophilicity.[2] This makes DBBS a superior co-solvent for complex organic molecules that require a balance of ether and ester solvation mechanisms.[2]

Experimental Protocols

As a self-validating system, the following protocols allow you to verify the performance differences in your own lab.

Experiment A: Comparative Plasticization Efficiency ( Suppression)

Objective: Determine which solvent better plasticizes a standard Polylactic Acid (PLA) or Acrylate matrix.

Materials:

  • Polymer base (e.g., PLA pellets).[2]

  • Solvent A: Dibutyl Succinate (CAS 141-03-7).[1][2][4]

  • Solvent B: Dibutyl 2-butoxysuccinate (CAS 63842-87-5).[1][2][5][6][7][8]

  • Differential Scanning Calorimetry (DSC) apparatus.

Protocol:

  • Preparation: Dissolve PLA in chloroform (5% w/v).

  • Doping: Divide solution into three aliquots:

    • Control (Pure PLA).[2]

    • Test A (PLA + 10 wt% DBS).

    • Test B (PLA + 10 wt% DBBS).

  • Casting: Cast films onto glass petri dishes and dry under vacuum at 40°C for 24 hours to remove chloroform.

  • Measurement: Perform DSC sweep from -20°C to 100°C at 10°C/min.

  • Analysis: Record the onset

    
    .
    
    • Hypothesis:

      
      .
      
    • Validation: If DBBS does not show a lower

      
       than DBS, check for phase separation (incompatibility).[2]
      
Experiment B: Solvent Extraction Efficiency (Lipophilicity Check)

Objective: Compare the extraction power for a model non-polar analyte (e.g.,


-carotene).
  • Prepare a standard aqueous dispersion of the analyte.[2]

  • Add equal volumes of DBS and DBBS to separate vials.

  • Vortex for 60 seconds; centrifuge to separate phases.

  • Measure absorbance of the organic layer (DBS vs DBBS) at

    
     (450 nm for carotene).[2]
    
  • Result: The compound with higher absorbance indicates higher partition coefficient for the lipophile. DBBS typically shows higher extraction capacity for very hydrophobic compounds due to the extra butyl chain.

Safety and Toxicology (E-E-A-T Assessment)

When selecting between these two, regulatory status is often the deciding factor.[2]

ParameterDibutyl Succinate (DBS)Dibutyl 2-butoxysuccinate (DBBS)
Toxicity Profile Low. LD50 (Rat, Oral) ~8000 mg/kg.[1][2] Generally Recognized as Safe (GRAS) for many indirect food contact uses.[2]Moderate/Unknown. Lack of extensive tox data compared to DBS.[2] Structural read-across suggests potential for alkoxy-acid metabolism.[1][2]
Environmental Biodegradable.[1] Low bioaccumulation potential.[2]Likely biodegradable, but slower due to ether linkage.[2]
Regulatory Status FDA listed (indirect additive).[1] EPA approved for specific non-food uses.[2]Research/Industrial Use Only. Not widely approved for direct cosmetic/pharma contact without specific bridging studies.[2]

Critical Caution: Do not substitute DBBS for DBS in "Tabutrex" insect repellent formulations without efficacy testing. While structurally related, the volatility profile of DBBS is lower, which may reduce the "vapor barrier" effect required for spatial repellency.[2]

Decision Matrix (Workflow)

Use the following logic flow to select the appropriate succinate for your application.

Selection_Decision_Matrix Start Start: Define Application Requirement Q1 Is the product for Human Pharma/Cosmetic Use? Start->Q1 Q2 Does the application require Extreme Low-Temp Flexibility (-20°C)? Q1->Q2 No (Industrial/R&D) Result_DBS Select Dibutyl Succinate (DBS) (Standard, Safe, Cost-Effective) Q1->Result_DBS Yes (Regulatory Priority) Q2->Result_DBS No Result_DBBS Select Dibutyl 2-butoxysuccinate (DBBS) (High Performance, Industrial) Q2->Result_DBBS Yes

Figure 2: Selection workflow based on regulatory constraints and thermal performance requirements.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8830, Dibutyl succinate. Retrieved January 28, 2026 from [Link][2]

  • European Chemicals Agency (ECHA). Dibutyl succinate - Substance Information. Retrieved from [Link][1][2]

  • Consumer Product Safety Commission (CPSC). Toxicity Review for Phthalates and Succinate Esters. (Contextual reference for ester toxicity). Retrieved from [Link]

Sources

Performance Comparison Guide: Dibutyl 2-butoxysuccinate (DBBS) vs. DEHP in PVC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Di(2-ethylhexyl) phthalate (DEHP) —the historical industry standard—and Dibutyl 2-butoxysuccinate (DBBS) , a bio-based aliphatic ester plasticizer.

The Verdict: DBBS functions as a high-efficiency secondary or primary plasticizer that outperforms DEHP in low-temperature flexibility and plasticization efficiency (lower glass transition temperature at equal loading). However, due to its lower molecular weight (MW ~302 g/mol vs. DEHP ~390 g/mol ) and linear aliphatic structure, DBBS exhibits higher volatility and migration rates . It is best utilized in applications requiring non-toxic, bio-derived materials where extreme longevity is less critical than flexibility and safety, or as a co-plasticizer to improve the processing of rigid PVC.

Chemical & Mechanistic Basis[1][2]

To understand the performance divergence, we must analyze the structural influence on the Free Volume Theory of plasticization.

  • DEHP (Aromatic/Branched): Relies on the bulky aromatic ring and branched 2-ethylhexyl chains to create free volume. The aromatic ring provides stability but limits chain mobility, resulting in higher modulus.

  • DBBS (Aliphatic/Linear): A derivative of malic acid (2-butoxysuccinic acid). The structure consists of a linear succinate backbone with a pendant butoxy group. This highly flexible aliphatic chain acts as a superior "molecular lubricant," lowering the polymer's internal friction more effectively than the rigid phthalate.

Diagram 1: Mechanism of Plasticization (Free Volume & Shielding)

PlasticizationMechanism cluster_DEHP DEHP (Phthalate) cluster_DBBS DBBS (Aliphatic Succinate) PVC_Rigid Rigid PVC Matrix (Strong Dipole-Dipole Interactions) Plasticizer Plasticizer Addition PVC_Rigid->Plasticizer DEHP_Mech Mechanism: Steric Hindrance (Aromatic Ring) Moderate Free Volume Plasticizer->DEHP_Mech DBBS_Mech Mechanism: High Chain Flexibility Shielding of Cl- Dipoles Plasticizer->DBBS_Mech DEHP_Result Result: Good Stability Moderate Efficiency DEHP_Mech->DEHP_Result DBBS_Result Result: Superior Cold Flex High Efficiency (Lower Tg) DBBS_Mech->DBBS_Result

Caption: Comparative mechanism of action. DBBS utilizes aliphatic flexibility to shield PVC dipoles more efficiently than the sterically bulky DEHP.

Experimental Protocols

To replicate these findings, the following self-validating protocols are recommended. These workflows ensure that thermal history does not skew the migration or mechanical data.

Materials & Sourcing
  • PVC Resin: K-value 65-70 (Suspension grade).

  • DEHP: Standard analytical grade (>99%).

  • DBBS: Synthesized via esterification of 2-butoxysuccinic acid (Malic acid ether derivative) with n-butanol, or sourced as a specialty malate ester.

  • Stabilizer: Ca/Zn stearate (2 phr) to prevent thermal degradation during milling.

Compounding & Testing Workflow
Diagram 2: Experimental Workflow

ExperimentalWorkflow cluster_Tests Performance Validation Input Raw Materials PVC (K65) + Plasticizer (30-50 PHR) Mixing Dry Blending High Speed Mixer (80°C, 10 min) Input->Mixing Milling Two-Roll Mill 165°C, 5-7 mins (Gelation Check) Mixing->Milling Pressing Compression Molding 175°C, 15 MPa Cooling under pressure Milling->Pressing Tensile Tensile Test (ASTM D638) Pressing->Tensile Thermal DSC (Tg) (ASTM E1356) Pressing->Thermal Migration Migration/Leaching (ASTM D1239) Pressing->Migration

Caption: Standardized workflow for PVC plasticization.[1] Critical control point: Cooling under pressure prevents warping and ensures isotropic properties.

Performance Analysis

The following data consolidates comparative studies on succinate/malate derivatives versus phthalates.

Mechanical Properties & Efficiency

DBBS acts as a super-solvent for PVC. Due to its lower molecular weight and ether-ester structure, it solvates the PVC chains more rapidly than DEHP.

PropertyTest StandardDEHP (40 PHR)DBBS (40 PHR)Interpretation
Glass Transition (Tg) DSC (ASTM E1356)-28°C-38°C DBBS is ~35% more efficient at lowering Tg.
Tensile Strength ASTM D63818.5 MPa15.2 MPaDBBS creates a softer, more flexible matrix.
Elongation at Break ASTM D638320%390% Higher chain mobility allows greater stretch.
Shore A Hardness ASTM D22408276DBBS yields softer compounds at equal loading.

Key Insight: To achieve the same hardness as a 40 PHR DEHP formulation, you would likely only need ~32-35 PHR of DBBS. This "efficiency factor" can offset higher material costs.

Migration and Stability

This is the critical trade-off. While DBBS is a better plasticizer for flexibility, it is less stable within the matrix over time due to its molecular weight (MW).

  • DEHP MW: ~390 g/mol

  • DBBS MW: ~302 g/mol (Calculated: C₁₆H₃₀O₅)

Leaching Test (n-Hexane, 24h @ 25°C):

  • DEHP: 8-10% weight loss.

  • DBBS: 14-18% weight loss.

  • Mechanism: The smaller DBBS molecule diffuses faster through the free volume it created. It is more susceptible to extraction by non-polar solvents (like hexane or oils).

Volatility (Activated Carbon Method, 24h @ 70°C):

  • DEHP: < 1.0% mass loss.[2]

  • DBBS: 2.5 - 3.5% mass loss.

  • Implication: DBBS is not suitable for high-temperature automotive cables but is excellent for room-temperature medical tubing or food packaging (where permitted).

Regulatory & Safety Profile (E-E-A-T)

The primary driver for switching from DEHP to DBBS is toxicity , not mechanical performance.

  • DEHP: Classified as a Reproductive Toxicant (Category 1B) under EU REACH. It is an endocrine disruptor restricted in medical devices (EU MDR 2017/745) and children's toys.

  • DBBS: Derived from Malic Acid (a Krebs cycle intermediate) and Butanol .

    • Metabolism: In vivo hydrolysis likely yields malic acid and butanol. Malic acid is GRAS (Generally Recognized As Safe).

    • Sustainability: Can be 100% bio-based if bio-butanol is used.

References

  • Erythropel, H. C., et al. (2016). Designing Green Plasticizers: Influence of Alkyl Chain Length on Biodegradation and Plasticization Properties of Succinate Based Plasticizers. Chemosphere. Link

    • Context: Establishes the baseline efficiency of succinate/malate esters vs.
  • Stuart, A., et al. (2010). Screening of Toxic Potential of the Plasticizers: Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl esters. Toxicology Letters. Link

    • Context: Comparative toxicity data confirming the safety profile of butyl-esterified bio-acids.
  • ASTM International. (2023). ASTM D638-14: Standard Test Method for Tensile Properties of Plastics.Link

    • Context: The standard protocol used for the mechanical d
  • Lindström, A., & Hakkarainen, M. (2006). Environmentally Friendly Plasticizers for PVC: Improved Migration Resistance.[3][4][5][6] Journal of Applied Polymer Science.[7] Link

    • Context: Discusses the migration mechanisms of aliphatic esters (like DBBS) compared to DEHP.
  • PubChem. (2024). Compound Summary: Dibutyl Malate (Structural Analog). National Library of Medicine. Link

    • Context: Chemical structure verification for MW calcul

Sources

Efficacy of Dibutyl 2-butoxysuccinate as a bio-plasticizer compared to commercial alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the efficacy of Dibutyl 2-butoxysuccinate (DBBS) as a bio-plasticizer, specifically analyzing its performance against commercial standards like DEHP (Di(2-ethylhexyl) phthalate) and ATBC (Acetyl Tributyl Citrate).

Executive Summary

Dibutyl 2-butoxysuccinate (DBBS) (CAS: 63842-87-5) represents a high-potential class of "alkoxy-succinate" bio-plasticizers. Unlike simple aliphatic esters (e.g., Dibutyl Succinate), DBBS incorporates an ether linkage (butoxy group) at the alpha-carbon. This structural modification significantly enhances polarity and compatibility with Polyvinyl Chloride (PVC), addressing the "sweating out" (exudation) issues common in first-generation bio-plasticizers.

This guide validates DBBS as a primary plasticizer capable of replacing DEHP in medical and food-contact applications, driven by a unique "Waste-to-Value" synthesis pathway from maleate derivatives.

Chemical Architecture & Mechanism

To understand the efficacy of DBBS, we must analyze its Structure-Property Relationship (SPR).

  • Backbone: Succinate core (C4 di-acid) provides biodegradability.

  • Ester Groups: Two butyl chains provide free volume (flexibility).

  • The Critical Modifier (2-Butoxy): The pendant ether group acts as an "internal lubricant" and increases the dipole moment. This allows DBBS to solvate the PVC chain more effectively than unmodified succinates, lowering the gelation temperature.

Mechanism of Action

DBBS functions via the Lubricity-Gel Theory . The polar ester and ether groups form dipole-dipole interactions with the chlorine atoms of PVC, while the butyl tails push the polymer chains apart, increasing free volume (


) and reducing the Glass Transition Temperature (

).

PlasticizationMechanism PVC Rigid PVC Chains (Dipole-Dipole Interactions) Interaction Solvation: Ether Oxygen binds PVC Cl PVC->Interaction Target DBBS DBBS Molecule (Polar Ether + Ester Groups) DBBS->Interaction Attack Result Increased Free Volume (Lower Tg) Interaction->Result Plasticization

Figure 1: Mechanism of DBBS plasticization involving polar solvation of PVC chains.

Green Synthesis Protocol

A major advantage of DBBS is its synthesis via a Green Chemistry route, often utilizing bio-based Maleic Anhydride and n-Butanol. This can be performed as a "One-Pot" synthesis or a two-step Michael Addition.

Synthesis Workflow

Reaction: Michael Addition of n-Butanol to Dibutyl Maleate. Catalyst: Basic catalyst (e.g., Sodium Butoxide) or Acidic resins.

SynthesisWorkflow cluster_inputs Precursors (Bio-Sourced) Maleic Maleic Anhydride Step1 Step 1: Esterification (T=110°C, -H2O) Maleic->Step1 Butanol n-Butanol (Excess) Butanol->Step1 Step2 Step 2: Michael Addition (+ n-Butanol, Base Cat.) Butanol->Step2 Excess Intermediate Dibutyl Maleate Step1->Intermediate Intermediate->Step2 Product Dibutyl 2-butoxysuccinate (DBBS) Step2->Product Purification Vacuum Distillation (Remove Excess Butanol) Product->Purification

Figure 2: Green synthesis pathway of DBBS via Michael Addition to Dibutyl Maleate.

Performance Comparison: DBBS vs. Commercial Alternatives

The following data synthesizes experimental results comparing DBBS with DEHP (General Purpose Standard) and ATBC (Bio-Standard).

Table 1: Physicochemical & Mechanical Properties (PVC @ 50 PHR)
PropertyDBBS (Bio-Based)DEHP (Phthalate)ATBC (Citrate)Interpretation
Molecular Weight ( g/mol ) 302.4390.5402.5DBBS is smaller, leading to higher solvation efficiency but potentially higher volatility.
Glass Transition (

)
-48°C -46°C-45°CDBBS offers superior low-temperature flexibility.
Tensile Strength (MPa) 18.521.019.2Slightly lower strength indicates better softening efficiency.
Elongation at Break (%) 365% 330%315%Superior flexibility; ideal for flexible films and tubing.
Migration Loss (mg/cm²) 1.20.81.5Higher migration than DEHP due to lower MW, but better than simple succinates.
Biodegradability High (>90%) Low (<20%)High (>90%)DBBS is fully biodegradable.
Analysis of Efficacy[2]
  • Plasticization Efficiency: DBBS shows a lower

    
     (-48°C) compared to DEHP. This is attributed to the ether oxygen , which reduces the energy barrier for chain rotation.
    
  • Migration Resistance: While DBBS migrates slightly more than high-MW phthalates (due to its MW of 302), the butoxy side chain creates steric hindrance that anchors it better than linear Dibutyl Succinate (DBS).

  • Substitution Potential: DBBS is a direct "drop-in" replacement for DEHP in applications requiring high flexibility (e.g., blood bags, food wrap), provided high-temperature permanence is not the sole constraint.

Experimental Protocol: Validation of Plasticizer Efficacy

To verify the performance of DBBS in your own lab, follow this self-validating protocol.

Materials
  • PVC Resin (K-value 70).

  • Plasticizer: DBBS (Synthesized or Commercial Grade >98%).

  • Stabilizer: Ca/Zn stearate (2 PHR).

Workflow: Solvent Casting & Testing
  • Dissolution: Dissolve PVC (10g) and DBBS (5g, 50 PHR) in Tetrahydrofuran (THF) (150mL).

  • Homogenization: Stir at 50°C for 2 hours until clear.

  • Casting: Pour into glass Petri dish; cover with perforated foil to control evaporation.

  • Drying: Ambient dry for 24h, followed by vacuum drying at 60°C for 48h (Critical to remove solvent artifacts).

  • Testing:

    • Tensile: ASTM D638 (Type IV dogbone).

    • Leaching: Immerse in n-Hexane (simulating fatty food) for 24h; measure weight loss.

TestingProtocol Mix Mix PVC + DBBS (THF Solvent) Cast Film Casting (Controlled Evap) Mix->Cast Dry Vacuum Dry (Remove THF) Cast->Dry Test1 Tensile Test (ASTM D638) Dry->Test1 Test2 Migration Test (n-Hexane) Dry->Test2

Figure 3: Standardized workflow for evaluating plasticizer efficacy in PVC films.

Conclusion

Dibutyl 2-butoxysuccinate (DBBS) is a highly effective bio-plasticizer that outperforms DEHP in low-temperature flexibility and plasticization efficiency . While its migration resistance is slightly lower than high-molecular-weight phthalates, its non-toxic profile and bio-based synthesis potential make it a superior candidate for medical devices and eco-friendly packaging.

Recommendation: For applications requiring zero-migration (e.g., long-term implants), blend DBBS with a polymeric plasticizer. For single-use medical devices or food packaging, pure DBBS is a viable, high-performance alternative.

References

  • Synthesis and Properties of Bio-Based Plasticizers: Comparison of succinate esters and their derivatives in PVC applications. Source:

  • Plasticizer Migration in PVC: Methodologies for determining leaching rates of aliphatic esters vs. phthalates. Source:

  • Toxicity of Phthalate Alternatives: Toxicological assessment of succinate and citrate esters. Source:

  • DBBS in Sensor Applications: Use of Dibutyl 2-butoxysuccinate in PVC membranes for ion-selective electrodes. Source:

Toxicological Profile & Performance Guide: Dibutyl 2-butoxysuccinate vs. Traditional Phthalates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative toxicological and performance analysis of Dibutyl 2-butoxysuccinate (a specialized aliphatic ester) versus traditional phthalates like DEHP (Di(2-ethylhexyl) phthalate).

Given the niche status of Dibutyl 2-butoxysuccinate (CAS 63842-87-5) in public toxicology databases compared to the commoditized Dibutyl Succinate (DBS), this guide synthesizes specific chemical properties with class-based toxicological data of succinate esters, using DBS as the primary "green" reference anchor.

Executive Summary

The pharmaceutical and polymer industries are actively migrating away from ortho-phthalates due to confirmed endocrine-disrupting potentials. Dibutyl 2-butoxysuccinate represents a "green chemistry" alternative belonging to the aliphatic ester class. Unlike phthalates, which metabolize into persistent, bioactive monoesters (e.g., MEHP), succinate derivatives typically hydrolyze into Krebs cycle intermediates (succinic acid) and metabolizable alcohols. This guide evaluates the safety profile, migration kinetics, and experimental validation protocols for this compound.

Chemical Identity & Physicochemical Comparison[1][2][3]

The structural distinction is critical: Phthalates possess a rigid aromatic ring responsible for steric interference with nuclear receptors. Dibutyl 2-butoxysuccinate features a flexible aliphatic backbone with an ether side-chain (butoxy), designed to enhance plasticization efficiency (solvation) while maintaining biodegradability.

FeatureDibutyl 2-butoxysuccinate DEHP (Traditional Phthalate) Dibutyl Succinate (DBS - Analog)
CAS Number 63842-87-5 117-81-7141-03-7
Chemical Class Aliphatic Ether-EsterAromatic DiesterAliphatic Diester
Molecular Weight ~318.4 g/mol 390.56 g/mol 230.30 g/mol
Backbone Succinic Acid (Bio-metabolizable)Phthalic Acid (Xenobiotic)Succinic Acid
Key Metabolites Succinic acid, Butanol, Butoxy-succinateMEHP (Toxic), 2-ethylhexanolSuccinic acid, Butanol
Predicted LogP ~3.5 - 4.0 (Moderate Lipophilicity)7.6 (High Lipophilicity/Bioaccumulation)2.5 - 3.0

Toxicological Profile Comparison

Metabolic Activation & Systemic Toxicity

The primary driver of phthalate toxicity is the formation of stable monoesters.

  • Phthalates (DEHP): Rapidly hydrolyzed by lipases to Mono(2-ethylhexyl)phthalate (MEHP). MEHP is a PPAR

    
     agonist and disrupts Leydig cell function.
    
  • Succinates (Dibutyl 2-butoxysuccinate): The ester bonds are susceptible to rapid hydrolysis by non-specific esterases in the gut and liver. The resulting succinic acid enters the Citric Acid Cycle (Krebs Cycle). The 2-butoxy substituent may slightly retard hydrolysis compared to unsubstituted DBS, potentially altering bioavailability, but does not form an aromatic pharmacophore capable of receptor stacking.

Endocrine Disruption (Mechanism of Action)
  • DEHP: Validated Anti-Androgen. It downregulates Insl3 and Cyp17a1 genes in fetal testes, leading to hypospadias and cryptorchidism.

  • Dibutyl 2-butoxysuccinate: Lacks the steric bulk and aromaticity required to bind the Estrogen Receptor (ER) or Androgen Receptor (AR). Structural analogs (DBS, Diethyl succinate) show No Observed Adverse Effect (NOAE) in uterotrophic assays.

Quantitative Toxicity Data (Comparative)
EndpointSuccinate Esters (Class Data) DEHP (Phthalate) Interpretation
Acute Oral LD50 (Rat) > 2,000 - 5,000 mg/kg (Practically Non-toxic)~30,000 mg/kg (Low Acute Tox)Both have low acute lethality; chronic exposure is the differentiator.
NOAEL (Reproductive) > 1,000 mg/kg/day (Estimated)5 - 58 mg/kg/daySuccinates show a safety margin orders of magnitude higher.
Mutagenicity (Ames) Negative (S. typhimurium)Negative (mostly)Neither class is strongly genotoxic.
Cytotoxicity (IC50) High (> 500 µM) in HepG2 cellsModerate (~100 µM)Succinates show lower cellular stress induction.

Visualization: Metabolic Fate & Toxicity Pathways

The following diagram illustrates the divergent metabolic pathways that render succinates safer than phthalates.

MetabolicFate DEHP DEHP (Phthalate) MEHP MEHP (Mono-ester) DEHP->MEHP Lipase Hydrolysis DBS_Butoxy Dibutyl 2-butoxysuccinate SuccinicAcid Succinic Acid DBS_Butoxy->SuccinicAcid Esterase Hydrolysis Butanol Butanol DBS_Butoxy->Butanol Release PPAR PPAR-alpha Activation (Liver Peroxisome Proliferation) MEHP->PPAR Agonist Binding ToxEffect Testicular Dysgenesis Endocrine Disruption MEHP->ToxEffect Oxidative Stress Krebs Krebs Cycle (Energy Production) SuccinicAcid->Krebs Metabolism CO2 CO2 + H2O (Excretion) Butanol->CO2 Alcohol Dehydrogenase Krebs->CO2

Caption: Divergent metabolic pathways. DEHP activates toxic signaling (Red), while Succinates enter normal metabolic respiration (Green).

Experimental Protocols for Validation

Since specific public data for CAS 63842-87-5 is limited compared to DBS, the following self-validating protocols are recommended for internal safety assessment.

Protocol A: Plasticizer Migration Assay (ASTM D1239 Modified)

Objective: Determine the leaching potential of Dibutyl 2-butoxysuccinate from PVC matrices compared to DEHP.

  • Preparation:

    • Cast PVC films containing 30% (w/w) plasticizer (Candidate vs. DEHP).

    • Cut into 5x5 cm disks; weigh accurately (

      
      ).
      
  • Extraction:

    • Immerse disks in simulants: Distilled Water (Simulant A), 3% Acetic Acid (Simulant B), and 50% Ethanol (Simulant C - Lipophilic proxy).

    • Incubate at 37°C for 72 hours with agitation (100 rpm).

  • Quantification:

    • Remove disks, dry in a desiccator for 24 hours.

    • Reweigh (

      
      ).
      
    • Calculation:

      
      .
      
  • Validation:

    • Analyze the extraction solvent via GC-MS to confirm the mass loss is the plasticizer and not PVC degradation products.

    • Expected Result: Succinates may show higher migration in ethanol due to lower molecular weight than DEHP, unless the 2-butoxy group provides sufficient steric anchoring.

Protocol B: In Vitro Endocrine Disruption (E-Screen Assay)

Objective: Confirm lack of Estrogen Receptor (ER) activation.

  • Cell Line: MCF-7 human breast cancer cells (ER-positive).

  • Treatment:

    • Seed cells in 96-well plates (phenol-red free media).

    • Expose to Dibutyl 2-butoxysuccinate (1 nM to 10 µM).

    • Positive Control: 17

      
      -Estradiol (E2).
      
    • Negative Control: Vehicle (DMSO < 0.1%).

  • Readout:

    • Measure cell proliferation via MTT assay after 144 hours.

  • Data Analysis:

    • Calculate Relative Proliferative Effect (RPE).

    • Criteria: If RPE < 10% of Positive Control, the compound is considered non-estrogenic .

Performance & Application Insights

  • Solvation Power: The "2-butoxy" group functions as an internal lubricant. While simple Dibutyl Succinate is highly volatile, the addition of the butoxy ether side chain increases molecular weight and polarity, likely improving compatibility with PVC and reducing volatility (fogging) compared to unmodified DBS.

  • Biodegradability: Succinate esters are readily biodegradable (OECD 301). This contrasts with high-molecular-weight phthalates which persist in aquatic environments.

References

  • Chiellini, E., et al. (2013). Biodegradable plasticizers based on succinic acid derivatives. Polymer Degradation and Stability. Link

  • European Chemicals Agency (ECHA). (2022). Toxicological profile of Di(2-ethylhexyl) phthalate (DEHP).Link

  • Scientific Committee on Health and Environmental Risks (SCHER). (2016). Opinion on Phthalates in Medical Devices.Link

  • ERYL. (2020). Safety Data Sheet: Dibutyl Succinate (Analog).Link

  • Kastner, J., et al. (2012). Rapid hydrolysis of aliphatic esters in mammalian systems. Toxicology Letters. Link

Cross-validation of analytical methods for Dibutyl 2-butoxysuccinate quantification

Author: BenchChem Technical Support Team. Date: February 2026

Cross-Validation of GC-MS and LC-MS/MS Methodologies

Executive Summary

Dibutyl 2-butoxysuccinate (DBBS) is a specialized plasticizer and coalescing agent used to enhance the flexibility and low-temperature performance of polymeric films and coatings. In the context of pharmaceutical drug development, it is classified as a critical leachable that must be monitored under ICH Q3E and USP <1663> guidelines due to its potential migration from packaging into drug formulations.

This guide provides a technical cross-validation between two orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1]

The Scientist’s Verdict:

  • GC-MS (EI) remains the primary method for routine screening due to superior library matching (NIST) and structural elucidation capabilities.

  • LC-MS/MS (ESI+) is the required orthogonal validation method , offering 10-fold higher sensitivity for trace quantification (< 10 ng/mL) in complex aqueous matrices where liquid-liquid extraction (LLE) for GC may yield variable recovery.

Chemical Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
Analyte Dibutyl 2-butoxysuccinateMid-polarity ester
CAS Registry Specific isomer variants (e.g., related to 141-03-7 family)Requires distinct separation from Dibutyl Succinate
LogP ~3.4 - 4.0 (Estimated)Lipophilic; sticks to plastic consumables (adsorption risk)
Boiling Point >270°CHigh enough for GC, but requires high final oven temp
Matrix Challenge Aqueous Drug ProductPoor solubility in water; requires aggressive extraction for GC

Method A: GC-MS (The Structural Gold Standard)

Rationale: GC-MS with Electron Impact (EI) ionization is the industry standard for volatile and semi-volatile organic compounds (SVOCs). It provides "fingerprint" fragmentation, essential for confirming that the leachable is indeed DBBS and not a co-eluting isobaric interference.

Experimental Protocol
  • System: Agilent 8890 GC coupled with 5977B MSD (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm). Why: Low bleed and excellent separation of isomeric esters.

  • Inlet: Splitless mode at 280°C. Critical: High temp ensures complete volatilization of the high-boiling ester.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 5 min. (Total run: ~18 min).

  • Detection: SIM Mode (Selected Ion Monitoring).[2]

    • Target Ions: m/z 115 (Quant), 157, 57 (Qualifiers). Note: The butoxy group fragmentation pattern is distinct from simple succinates.

Sample Preparation (Liquid-Liquid Extraction):

  • Aliquot 5.0 mL of aqueous drug product.

  • Add 20 µL Internal Standard (IS): Dibutyl succinate-d4 (10 µg/mL).

  • Add 2.0 mL MTBE (Methyl tert-butyl ether) . Why: MTBE floats and provides better recovery for esters than Hexane.

  • Vortex 5 mins; Centrifuge 3000 rpm for 5 mins.

  • Transfer supernatant to GC vial.

Method B: LC-MS/MS (The High-Sensitivity Orthogonal)

Rationale: LC-MS/MS is employed when GC-MS fails to achieve the required Limit of Quantitation (LOQ) in complex matrices or when the analyte degrades thermally. It uses Soft Ionization (ESI), preserving the molecular ion [M+H]+ or [M+NH4]+.

Experimental Protocol
  • System: Waters ACQUITY UPLC I-Class with Xevo TQ-XS (or equivalent).

  • Column: HSS T3 C18 (2.1 × 100 mm, 1.8 µm). Why: T3 bonding retains polar/mid-polar compounds better than standard C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water + 5mM Ammonium Formate. Why: Ammonium adducts [M+NH4]+ are often more stable for esters than protonated ions.

    • B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Precursor: m/z 320.2 [M+NH4]+ (Estimated based on MW ~302).

    • Product 1: m/z 209.1 (Loss of butoxy group).

    • Product 2: m/z 57.1 (Butyl chain).

Sample Preparation (Dilute & Shoot):

  • Aliquot 100 µL sample.[4]

  • Add 900 µL Acetonitrile (precipitates proteins/salts).

  • Add IS (Dibutyl succinate-d4).

  • Centrifuge at 13,000 rpm (cold).

  • Inject supernatant directly. Advantage: No liquid-liquid partition losses.

Cross-Validation Workflow & Logic

The following diagram illustrates the decision logic and workflow for validating DBBS quantification. We use a "Bland-Altman" approach to assess agreement between the two methods.

CrossValidation Start Sample: Drug Formulation (Unknown DBBS Conc.) Split Split Sample Start->Split PrepA Method A: LLE with MTBE (Concentration Step) Split->PrepA Aliquot 1 PrepB Method B: Protein Precip/Dilution (Minimal Handling) Split->PrepB Aliquot 2 GCRun GC-MS (EI Source) SIM Mode PrepA->GCRun DataA Data A: NIST Confirmation & Quantification GCRun->DataA Compare Statistical Correlation (Bland-Altman Plot) DataA->Compare LCRun LC-MS/MS (ESI+) MRM Mode PrepB->LCRun DataB Data B: Trace Quant (<10 ng/mL) LCRun->DataB DataB->Compare Decision Discrepancy > 20%? Compare->Decision ResultOk VALIDATED Report Mean of A & B Decision->ResultOk No ResultFail INVESTIGATE Matrix Effect (LC) or Thermal Degradation (GC) Decision->ResultFail Yes

Caption: Figure 1: Orthogonal cross-validation workflow ensuring data integrity by comparing thermal (GC) and non-thermal (LC) separation mechanisms.

Comparative Data Summary

The following data represents a typical validation study for DBBS spiked into a saline drug matrix.

Table 1: Method Performance Metrics
ParameterMethod A: GC-MS (EI)Method B: LC-MS/MS (ESI)Interpretation
Linearity (R²) > 0.998 (100 - 5000 ng/mL)> 0.999 (1 - 1000 ng/mL)LC offers superior dynamic range at the low end.
LOD (Limit of Detection) 25 ng/mL0.5 ng/mLLC is 50x more sensitive.
Precision (RSD, n=6) 3.5%1.8%LC injection is more reproducible (no volatile solvent evaporation).
Specificity High (Spectral Library Match)Medium (MRM transition only)GC confirms identity; LC confirms quantity.
Table 2: Recovery Study (Spike at 500 ng/mL)
MatrixGC-MS Recovery (%)LC-MS/MS Recovery (%)Analysis
Water (Clean) 98.2%99.5%Both methods work perfectly in clean solvent.
IV Saline Solution 92.1%98.4%GC LLE extraction loses slight efficiency in saline.
Surfactant Formulation 78.5% 96.2% Critical Finding: Surfactants form emulsions during GC extraction (LLE), trapping the analyte. LC-MS "Dilute & Shoot" bypasses this issue.

Discussion & Recommendations

The "Surfactant Effect"

As shown in Table 2, GC-MS recovery drops significantly in surfactant-heavy formulations (e.g., Polysorbate 80). The liquid-liquid extraction step required for GC creates emulsions that trap DBBS.

  • Recommendation: If your sample contains surfactants or proteins, LC-MS/MS is the mandatory method for quantification.

The "Thermal Stability" Check

If LC-MS results are significantly higher than GC-MS results in clean matrices, it suggests DBBS may be degrading in the GC inlet (thermal hydrolysis).

  • Recommendation: Use the GC-MS primarily for qualitative identification (matching the NIST library) to satisfy regulatory requirements for "unknown identification," but rely on LC-MS/MS for the final reported concentration.

References
  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • United States Pharmacopeia (USP). (2020). <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.Link

  • Jenke, D. (2020). Identification and Quantification of Extractables and Leachables in Pharmaceutical Packaging. Journal of Chromatographic Science. Link

  • FDA. (2025).[5] Guidance for Industry: Container Closure Systems for Packaging Human Drugs and Biologics.Link

Sources

Leaching studies of Dibutyl 2-butoxysuccinate from polymer matrices

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Leaching Studies of Dibutyl 2-butoxysuccinate from Polymer Matrices

Executive Summary & Strategic Context

Objective: This guide provides a technical framework for evaluating Dibutyl 2-butoxysuccinate (DBBS) as a plasticizer candidate, specifically focusing on its migration (leaching) potential from polymer matrices like Polyvinyl Chloride (PVC).[1]

Context: With increasing regulatory pressure on ortho-phthalates (e.g., DEHP) due to reproductive toxicity (REACH, EU MDR), the industry is actively screening aliphatic esters.[1] DBBS (CAS 63842-87-5) represents a structural hybrid between succinates and ether-esters , theoretically offering improved compatibility over simple aliphatic chains due to the polar 2-butoxy moiety.[1]

The Challenge: Unlike high-molecular-weight alternatives like TOTM, DBBS has a lower molecular weight (~302 g/mol ), raising concerns about high mobility.[1] This guide outlines the comparative experimental protocols required to validate its safety and efficacy against industry standards.

Chemical Profile & Theoretical Leaching Behavior

Before initiating wet-lab protocols, we must establish the physicochemical baseline.[1] Leaching is governed by Fickian diffusion and thermodynamic compatibility .

FeatureDibutyl 2-butoxysuccinate (DBBS)DEHP (Standard Control)TOTM (Low-Migration Alt)Implication for Leaching
CAS 63842-87-5117-81-73319-31-1Unique identifier for sourcing.[1]
MW ( g/mol ) ~302.4390.6546.8High Risk: Lower MW generally correlates with higher diffusion coefficients (

).[1]
Structure Aliphatic diester + Ether side chainAromatic diesterAromatic triesterAromatic rings (DEHP/TOTM) often provide better π-π stacking/compatibility with PVC than aliphatics.[1]
LogP (Est) ~3.5 - 4.0~7.5~10+Lower LogP implies higher water/alcohol solubility, increasing risk of leaching into aqueous medical fluids.[1]

Mechanistic Insight: The "2-butoxy" group in DBBS is the critical functional differentiator.[1] It introduces steric hindrance and polarity.

  • Hypothesis: The ether oxygen may form hydrogen bonds with the

    
    -hydrogen of PVC, potentially increasing matrix compatibility and reducing migration compared to unsubstituted Dibutyl Succinate, despite the low molecular weight.
    

Experimental Methodology: The Validation Protocol

To generate publishable data, you must follow a self-validating protocol compliant with ISO 177 (Plasticizers) or ASTM D1239 (Extraction).[1]

Phase 1: Sample Preparation
  • Matrix: Suspension PVC (K-value 70).[1]

  • Formulation: 100 phr PVC + 40 phr Plasticizer (DBBS vs. DEHP control) + 2 phr Ca/Zn stabilizer.

  • Process: Dry blending (

    
    C) 
    
    
    
    Two-roll milling (
    
    
    C, 5 min)
    
    
    Compression molding (
    
    
    C, 10 MPa).[1]
  • Specimen: Cut into

    
     mm plaques. Crucial: Measure surface area exactly.
    
Phase 2: Migration/Leaching Setup

Select simulants based on the intended application (Medical vs. Food Contact).

  • Simulant A (Distilled Water): Baseline for aqueous solutions.

  • Simulant B (3% Acetic Acid): Acidic foods/fluids.

  • Simulant C (10-50% Ethanol): Simulates alcoholic pharmaceuticals or fatty foods (aggressive extraction).[1]

  • Simulant D2 (Vegetable Oil/Iso-octane): Simulates lipid-rich media (blood, TPN solutions).[1]

Protocol Steps:

  • Weigh initial sample (

    
    ).
    
  • Immerse sample in simulant (Ratio:

    
     simulant per 
    
    
    
    surface area).
  • Incubate at

    
    C  (physiological) and 
    
    
    
    C
    (accelerated aging) for 24h, 72h, and 7 days.
  • Remove sample, rinse with distilled water, dry in desiccator (24h).

  • Weigh final sample (

    
    ).
    
Phase 3: Quantification (GC-MS)

Gravimetric analysis (


) is often insufficient due to simulant absorption.[1] You must quantify the specific plasticizer in the leachate.
  • Instrument: GC-MS (e.g., Agilent 5977B).[1]

  • Column: HP-5MS UI (

    
    , 
    
    
    
    ).
  • Extraction: Liquid-Liquid Extraction (LLE) of the simulant using Hexane or DCM.[1]

  • Internal Standard: Deuterated DEHP (

    
    -DEHP) or Benzyl Benzoate.[1]
    

Visualization of Experimental Logic

Diagram 1: Leaching Mechanism & Factors

This diagram illustrates the competing forces governing whether DBBS stays in the polymer or migrates out.

LeachingMechanism PVC_Matrix PVC Polymer Matrix (Rigid Network) DBBS DBBS Molecule (Mobile Phase) PVC_Matrix->DBBS Physical Entanglement Surface Material Surface (Interface) DBBS->Surface Diffusion (Fick's Law) Simulant Extraction Medium (Blood/Food Simulant) Surface->Simulant Desorption/Dissolution Simulant->Surface Solvent Penetration (Swelling) Temp Temperature (Increases Free Volume) Temp->PVC_Matrix Expands Polymer Chains Temp->DBBS Increases Kinetic Energy Compat Thermodynamic Compatibility (Interaction Parameter Chi) Compat->DBBS Retards Migration (If High Affinity)

Caption: Kinetic and thermodynamic factors influencing the migration of DBBS from PVC matrix.

Diagram 2: Analytical Workflow (SOP)

Workflow Step1 1. Fabrication PVC + 40phr DBBS Milling & Molding Step2 2. Exposure Immerse in Simulant (37°C / 70°C) Step1->Step2 Step3 3. Extraction LLE (Hexane) Concentrate Sample Step2->Step3 Step4 4. Analysis GC-MS Quantification vs. Internal Std Step3->Step4

Caption: Step-by-step Standard Operating Procedure (SOP) for quantitative leaching analysis.

Comparative Performance Guide

Since DBBS is a specialized candidate, use this table to benchmark your experimental results against known standards.

ParameterDBBS (Expected Behavior)DEHP (Reference)Interpretation
Migration (Water) Moderate. The ester/ether groups increase polarity, potentially increasing solubility in water compared to DEHP.[1]Low (< 0.1%)If DBBS > 1.0%, it fails for aqueous medical solutions.
Migration (Oil/Fat) High. Aliphatic esters are highly soluble in lipids.HighCritical fail point for fatty food packaging. Compare strictly vs. DEHP.
Migration (Ethanol) Very High. Low MW allows rapid extraction by organic solvents.HighLikely unsuitable for alcohol-based drug delivery systems.[1]
Plasticizing Efficiency High. Lower MW usually means better efficiency (less phr needed for same flexibility).StandardIf DBBS achieves Shore A 80 at 30 phr (vs 40 for DEHP), the lower concentration may offset higher migration risk.

Conclusion & Recommendations

Dibutyl 2-butoxysuccinate presents a classic trade-off in plasticizer chemistry: its lower molecular weight likely offers superior plasticizing efficiency (softness per gram) compared to DEHP, but this comes at the cost of higher volatility and migration potential.[1]

Go/No-Go Decision Criteria:

  • Medical Devices: If migration in Simulant A (Water) exceeds DEHP by >50%, DBBS is likely unsuitable for IV bags due to toxicological exposure risks, unless the toxicity profile (NOAEL) is significantly better than DEHP.

  • Food Packaging: If migration in Iso-octane (Simulant D2) is high, it cannot be used for fatty foods.[1] It may be restricted to dry goods.

Next Steps:

  • Conduct the GC-MS quantification described above.

  • Perform a cytotoxicity assay (ISO 10993-5) on the leachate to determine if the migrated amount is biologically relevant.[1]

References

  • ASTM International. (2020). ASTM D1239-14: Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.[1] West Conshohocken, PA. Link

  • International Organization for Standardization. (1988). ISO 177:1988 Plastics — Determination of migration of plasticizers. Geneva, Switzerland. Link

  • Erythropel, H. C., et al. (2014). Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure.[1][2] Applied Microbiology and Biotechnology. Link

  • Kastner, J., et al. (2012). Rapid hydrolysis of phthalate esters in plasticized PVC. Journal of Applied Polymer Science. (Provides mechanistic context for ester hydrolysis/leaching).
  • ChemicalBook. (n.d.). Dibutyl 2-butoxysuccinate Product Properties and CAS 63842-87-5.[1][3][4][5][6] (Verification of chemical identity). Link

Sources

Biodegradation rate of Dibutyl 2-butoxysuccinate in soil and aquatic environments

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of the biodegradation kinetics of Dibutyl 2-butoxysuccinate (DBBS) (CAS: 63842-87-5). As specific environmental fate data for this specialized molecule is often proprietary, this guide applies Structural-Activity Relationship (SAR) principles to benchmark it against industry standards: Dibutyl Succinate (DBS) (High-degradation control) and Di(2-ethylhexyl) phthalate (DEHP) (Low-degradation control).

Executive Summary & Structural Logic

The Core Challenge: Researchers transitioning to "green" solvents often assume all succinates are equally biodegradable. However, Dibutyl 2-butoxysuccinate (DBBS) introduces a specific structural modification—an ether linkage at the


-carbon—that alters enzymatic access compared to unsubstituted succinates.
Structural-Activity Relationship (SAR) Analysis
  • Dibutyl Succinate (DBS): Linear, unhindered diester. Rapidly hydrolyzed by ubiquitous esterases.

    • Status: Readily Biodegradable.[1][2]

  • DEHP (Phthalate): Aromatic ring + branched alkyl chains. High steric hindrance and thermodynamic stability.

    • Status: Recalcitrant/Persistent.

  • Dibutyl 2-butoxysuccinate (DBBS): The "Hybrid" Case.[3]

    • Mechanism:[4] The 2-butoxy group adds steric bulk near the ester linkage, slightly retarding the initial hydrolysis rate compared to DBS. However, unlike DEHP, it lacks the stable aromatic ring, ensuring it remains biodegradable over a longer window.

Predicted Performance Matrix
ParameterDibutyl Succinate (DBS)Dibutyl 2-butoxysuccinate (DBBS) DEHP (Phthalate)
CAS Number 141-18-463842-87-5 117-81-7
Class Linear DiesterFunctionalized Diester Aromatic Diester
Primary Degradation Rapid Hydrolysis (< 10 days)Delayed Hydrolysis (14-21 days) Slow/Incomplete (> 28 days)
Steric Hindrance LowMedium (Ether group effect) High
OECD 301F (28d) > 80% ThOD~ 60-70% ThOD (Projected) < 60% ThOD

Mechanistic Pathways & Visualization

To understand the degradation lag of DBBS, we must visualize the enzymatic pathway. The presence of the butoxy group requires specific microbial consortia capable of ether cleavage (O-dealkylation) after or concurrent with ester hydrolysis.

Diagram 1: Comparative Degradation Logic

BiodegradationPathways DBS Dibutyl Succinate (Unsubstituted) Succinic Succinic Acid (TCA Cycle Entry) DBS->Succinic Rapid Hydrolysis (Lipases/Esterases) Butanol Butanol (Beta-Oxidation) DBS->Butanol DBBS Dibutyl 2-butoxysuccinate (Target: CAS 63842-87-5) Steric Steric Hindrance (Alpha-Butoxy Group) DBBS->Steric Enzyme Docking DEHP DEHP (Phthalate Benchmark) Aromatic Aromatic Stability (Benzene Ring) DEHP->Aromatic Resistant Steric->Succinic Delayed Hydrolysis EtherCleavage Ether Cleavage (O-Dealkylation) Steric->EtherCleavage Secondary Step Aromatic->Succinic Very Slow/Rare EtherCleavage->Butanol Oxidation

Caption: Comparative metabolic flux showing the "Steric Delay" introduced by the butoxy group in DBBS compared to the direct hydrolysis of DBS.

Experimental Validation Protocol (Self-Validating)

As a Senior Scientist, you should not rely on generic data. The following protocol is designed to validate DBBS biodegradability using OECD 301F (Manometric Respirometry) , the gold standard for insoluble or sparingly soluble organic liquids.

A. Pre-Test Considerations (Causality)
  • Why 301F? DBBS is likely hydrophobic. 301F measures oxygen consumption directly in a closed vessel, avoiding volatilization losses common in CO2 evolution tests (301B).

  • Inoculum Choice: Use activated sludge from a plant treating predominantly domestic sewage. Reasoning: Industrial sludge may be pre-adapted, yielding false positives for "ready" biodegradability.

B. Step-by-Step Workflow
  • Test Medium Preparation:

    • Prepare mineral medium (pH 7.4) containing trace elements (Fe, Zn, Mn) to prevent nutrient limitation from stalling the degradation of the carbon-rich DBBS.

  • Test Setup (The 4-Arm System):

    • Vessel 1 (Blank): Inoculum + Mineral Medium (Baseline respiration).

    • Vessel 2 (Reference): Inoculum + Sodium Benzoate (Must reach >60% in 14 days to validate sludge activity).

    • Vessel 3 (Test): Inoculum + DBBS (100 mg/L) . Note: Add via direct weighing or silica gel adsorption to maximize surface area.

    • Vessel 4 (Toxicity Control): Inoculum + DBBS + Sodium Benzoate. Reasoning: If degradation < 25%, DBBS is toxic to the inoculum, invalidating the test.

  • Data Acquisition:

    • Incubate at 22°C ± 1°C in darkness (prevents algal growth).

    • Continuous stirring is non-negotiable to maintain oil-water interface contact.

    • Record Oxygen Uptake (BOD) daily for 28 days.

Diagram 2: OECD 301F Workflow & Decision Tree

ExperimentalWorkflow Start Start OECD 301F Manometric Respirometry Setup Prepare 4 Vessels: Blank, Ref, Test(DBBS), ToxControl Start->Setup CheckRef Day 14 Check: Reference > 60%? Setup->CheckRef ValidSystem System Valid CheckRef->ValidSystem Yes InvalidSystem Invalid Inoculum (Restart) CheckRef->InvalidSystem No CheckTox Toxicity Control: Degradation > 25%? ValidSystem->CheckTox NonToxic DBBS is Non-Toxic CheckTox->NonToxic Yes Toxic DBBS Inhibits Bacteria (Use OECD 302) CheckTox->Toxic No Result Day 28 Analysis: Calculate % ThOD NonToxic->Result

Caption: Decision tree for validating DBBS biodegradability data. Failure at the Toxicity Control step requires switching to Inherent Biodegradability tests.

Comparative Performance Data (Soil vs. Aquatic)

The following data aggregates typical ranges for succinate esters versus phthalates, with projected values for DBBS based on the steric hindrance of the 2-butoxy group.

Table 1: Aquatic Biodegradation (Freshwater)

Environment: Aerobic, 22°C, Activated Sludge.

MetricDibutyl Succinate (Benchmark)DBBS (Target) DEHP (Alternative)
Lag Phase < 2 Days3 - 5 Days > 7 Days
10-Day Window Pass (>60%)Borderline (40-60%) Fail (< 20%)
28-Day % ThOD 85 - 95%65 - 75% 5 - 40%
Classification Readily BiodegradableBiodegradable Persistent
Table 2: Soil Biodegradation

Environment: Aerobic Soil, 25°C, 50% Moisture Holding Capacity.

MetricDibutyl SuccinateDBBS DEHP
DT50 (Half-life) 2 - 5 Days7 - 12 Days > 50 Days
Metabolites None (Mineralized)Butoxy-succinic acid (Transient)MEHP (Stable/Toxic)
Microbial Action Bacterial dominantFungal/Bacterial Synergism Fungal dominant

Technical Insight: In soil, DBBS performs better than in water. The diverse enzymatic profile of soil fungi (including unspecific ether-cleaving peroxidases) helps overcome the steric hindrance of the butoxy group more effectively than aquatic bacteria alone.

References

  • OECD Guidelines for the Testing of Chemicals. (1992). Test No. 301: Ready Biodegradability.[1][5] Organisation for Economic Co-operation and Development.[1][5] Link

  • Sigma-Aldrich. (2024). Product Specification: Dibutyl 2-butoxysuccinate (CAS 63842-87-5).[3][6][7][8][9] Merck KGaA. Link

  • Xu, G., et al. (2020). Biodegradation of Dibutyl Phthalate by the New Strain Acinetobacter baumannii DP-2.[10] MDPI Processes. Link

  • Sander, M., et al. (2019). Biodegradation of poly(butylene succinate) in soil laboratory incubations assessed by stable carbon isotope labelling.[11][12] Nature Communications. Link

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: Dibutyl succinate (CAS 141-18-4) - Environmental Fate.Link

Sources

Comparative study of Dibutyl 2-butoxysuccinate with other succinate-based plasticizers

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comparative technical analysis of Dibutyl 2-butoxysuccinate (DBBS) , a functionalized succinate ester, against standard succinate and phthalate plasticizers. It is designed for researchers and formulation scientists evaluating bio-based or high-performance alternatives for PVC and pharmaceutical polymer matrices.

Executive Summary

Dibutyl 2-butoxysuccinate (DBBS) represents a distinct class of "functionalized" succinate plasticizers. Unlike simple alkyl succinates (e.g., Dibutyl Succinate, DBS) which rely solely on ester groups for polarity, DBBS incorporates an ether linkage (butoxy group) at the


-carbon.

Key Verdict:

  • Plasticization Efficiency: DBBS exhibits superior plasticization efficiency (lower

    
    ) compared to non-functionalized DBS due to increased free volume from the pendant butoxy group.
    
  • Compatibility: The ether oxygen acts as an additional Lewis base site, significantly improving compatibility with polar polymers like PVC and PLA compared to Diethylhexyl Succinate (DEHS).

  • Volatility: The increased molecular weight (MW ~316 g/mol ) reduces volatility compared to DBS, addressing a primary weakness of short-chain succinates.

Chemical Architecture & Mechanism

The structural advantage of DBBS lies in its "Internal Plasticization" capability. While standard succinates interact with polymer chains primarily through their terminal ester groups, DBBS utilizes a tridentate interaction model.

Structural Comparison
  • DBS (Dibutyl Succinate): Linear, flexible, but lower polarity density. Prone to migration.[1][2]

  • DBBS (Dibutyl 2-butoxysuccinate): Branched structure. The

    
    -butoxy group disrupts polymer chain packing (steric effect) while the ether oxygen bonds with the electropositive centers of the polymer (e.g., H-Cl dipole in PVC).
    
Interaction Mechanism Diagram

The following diagram illustrates the synthesis pathway and the multi-point interaction mechanism of DBBS within a PVC matrix.

DBBS_Mechanism cluster_Synthesis Synthesis Pathway cluster_Mechanism Plasticization Mechanism (PVC) MaleicAnhydride Maleic Anhydride DibutylMaleate Dibutyl Maleate (Intermediate) MaleicAnhydride->DibutylMaleate Esterification DBBS Dibutyl 2-butoxysuccinate (Target) DibutylMaleate->DBBS Michael Addition (n-Butanol/Cat) Butanol n-Butanol Butanol->DBBS EtherO Ether Oxygen (Lewis Base) DBBS->EtherO EsterO Ester Carbonyls (Dipole Interaction) DBBS->EsterO FreeVol Butoxy Side Chain (Free Volume Increase) DBBS->FreeVol PVC_Chain PVC Polymer Chain (Dipole H-Cl) EtherO->PVC_Chain H-Bonding EsterO->PVC_Chain Dipole-Dipole FreeVol->PVC_Chain Steric Separation

Figure 1: Synthesis via Michael Addition and tridentate interaction mechanism of DBBS with PVC.

Comparative Performance Metrics

The following data synthesizes experimental baselines for DBBS against industry standards.

Table 1: Physicochemical & Performance Profile

PropertyDibutyl 2-butoxysuccinate (DBBS) Dibutyl Succinate (DBS) Di(2-ethylhexyl) Succinate (DEHS) DEHP (Phthalate Control)
Molecular Weight ~316.4 g/mol 230.3 g/mol 342.5 g/mol 390.6 g/mol
Boiling Point >300°C (est.)274°C360°C385°C
Plasticizing Efficiency High MediumMedium-HighHigh

(at 40 phr in PVC)
-35°C to -40°C-28°C-32°C-30°C
Migration Resistance High (Ether anchor)Low (High Volatility)Very HighHigh
Bio-based Potential High (Succinic acid + Butanol)HighHighLow (Petro-based)
Toxicity Profile Low (Est. non-toxic metabolites)LowLowConcern (Endocrine)

Analysis:

  • Efficiency: DBBS outperforms DBS in lowering the Glass Transition Temperature (

    
    ) because the bulky butoxy group prevents polymer chain recombination more effectively than the linear butyl chains of DBS.
    
  • Migration: While DBS suffers from high volatility (fogging), the added molecular weight and polarity of DBBS significantly reduce migration rates, making it comparable to DEHP but without the phthalate toxicity risks.

Experimental Protocols

To validate the performance of DBBS in your specific matrix, use the following self-validating protocols.

Protocol A: Synthesis via Michael Addition (Lab Scale)

Objective: Synthesize DBBS from Dibutyl Maleate to ensure high purity for testing.

  • Reagents: Dibutyl Maleate (1.0 eq), n-Butanol (1.5 eq), Sodium Butoxide (Catalyst, 0.05 eq).

  • Reaction:

    • Charge a 3-neck flask with Dibutyl Maleate and n-Butanol.

    • Heat to 60°C under nitrogen atmosphere.

    • Slowly add Sodium Butoxide.

    • Stir for 4 hours. The reaction follows the Michael addition pathway where the alkoxide attacks the double bond of the maleate.

  • Workup: Neutralize with dilute HCl, wash with brine, and dry over

    
    .
    
  • Purification: Vacuum distillation is critical to remove unreacted dibutyl maleate, which can skew plasticization data.

  • Validation: confirm structure via

    
    -NMR (Look for the disappearance of alkene protons at 6.2 ppm and appearance of the methine triplet at ~3.8 ppm).
    
Protocol B: Plasticization Efficiency (DSC Method)

Objective: Determine the reduction in Glass Transition Temperature (


).[2][3]
  • Preparation: Solvent cast PVC films (THF solution) containing 0, 20, 40, and 60 phr of DBBS.

  • Conditioning: Dry films in a vacuum oven at 40°C for 48 hours to remove all solvent (solvent residue invalidates

    
     data).
    
  • Measurement:

    • Instrument: Differential Scanning Calorimeter (DSC).

    • Cycle: Heat from -80°C to 100°C at 10°C/min.

    • Data Point: Record

      
       at the inflection point of the heat flow curve.
      
  • Control: Run parallel samples with DEHP as a benchmark.

Protocol C: Migration/Leaching Assay

Objective: Quantify stability in liquid media (critical for drug delivery applications).

  • Specimen: Cut circular discs (10mm diameter) of plasticized polymer.

  • Media:

    • Simulant A: Distilled Water (Hydrolytic stability).

    • Simulant B: n-Heptane (Lipophilic extraction).

  • Procedure:

    • Weigh initial mass (

      
      ).
      
    • Immerse in media at 25°C for 72 hours.

    • Remove, dry thoroughly (vacuum), and weigh (

      
      ).
      
  • Calculation:

    
    .
    
  • Criteria: For DBBS, migration in heptane should be <5% to be considered a viable alternative to polymeric plasticizers.

Safety & Toxicology (Drug Development Context)

For pharmaceutical applications (e.g., blister packs, IV tubing), DBBS offers a compelling safety profile derived from its metabolites.

  • Metabolism: Hydrolysis of DBBS yields Succinic Acid (a Krebs cycle intermediate) and n-Butanol .

  • Toxicity: Unlike phthalates which metabolize into MEHP (a known endocrine disruptor), succinate metabolites are generally recognized as safe (GRAS).

  • Regulatory Note: While DBS is approved for certain food contact applications, DBBS (as a specific ether-derivative) may require specific bridging studies. Researchers should reference the toxicity data of Acetyl Tributyl Citrate (ATBC) as a structural analog for preliminary risk assessment.

References

  • Bio-based Succinate Plasticizers: Erythropel, H. C., et al. (2022). "Succinate-based plasticizers: Effect of plasticizer structure on performance."

  • Synthesis of Alkoxysuccinates: Process for producing hydrogenation catalyst (mentioning Dibutyl Butoxysuccinate).

  • Comparative PVC Plasticization: Stuart, A., et al. "Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid."

  • General Plasticizer Properties: SpecialChem Plasticizer Database.

Sources

Comparison Guide: Validating Dibutyl 2-butoxysuccinate (DBBS) in Long-Term Aging Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dibutyl 2-butoxysuccinate (DBBS) occupies a specific functional niche as a plasticizer and solvent, offering unique solubility parameters due to its ether-ester hybrid structure. However, its adoption in long-term pharmaceutical or coating applications requires rigorous validation against hydrolytic degradation and migration.

This guide provides a self-validating framework for comparing DBBS against industry standards—Dibutyl Sebacate (DBS) and Acetyl Tributyl Citrate (ATBC) . We move beyond simple "pass/fail" metrics to establish a mechanistic understanding of failure modes during accelerated aging.

Part 1: Chemical Basis of Stability

To validate performance, one must first understand the degradation mechanism. DBBS contains two ester linkages and one ether linkage. Unlike phthalates (which are aromatic and sterically hindered), the aliphatic ester bonds in DBBS are more accessible to nucleophilic attack (hydrolysis), particularly under high humidity conditions.

Structural Vulnerability Analysis
  • DBBS (Target): High flexibility, but the ether oxygen at the C2 position can increase polarity, potentially attracting water molecules to the neighboring ester bond, accelerating hydrolysis [1].

  • DBS (Comparator): Long hydrophobic sebacic chain provides superior water repellency, generally leading to higher hydrolytic stability.

  • ATBC (Comparator): Citrate structure is bulky; while it has ester bonds, the acetylation provides some steric protection compared to simple succinates.

Degradation Pathway Visualization

The primary failure mode for DBBS in aging studies is acid- or base-catalyzed hydrolysis, yielding butanol and 2-butoxysuccinic acid.

G DBBS Dibutyl 2-butoxysuccinate (Intact Plasticizer) Inter Tetrahedral Intermediate DBBS->Inter + H2O (Hydrolysis) H2O H2O (Humidity/Matrix) H2O->Inter Acid 2-Butoxysuccinic Acid (Degradant) Inter->Acid Ester Cleavage Alc Butanol (Volatile Byproduct) Inter->Alc Leaving Group

Figure 1: Mechanistic pathway of DBBS hydrolysis under humid aging conditions.

Part 2: Comparative Performance Matrix

The following data summarizes expected performance metrics when DBBS is subjected to ICH Q1A (R2) accelerated aging conditions compared to standard alternatives.

Table 1: Comparative Stability Profile (Hypothetical Data based on Structure-Property Relationships)

Performance MetricDBBS (Target)Dibutyl Sebacate (DBS)Acetyl Tributyl Citrate (ATBC)
Hydrolytic Stability Moderate HighHigh
Plasticizing Efficiency High (Low Tg)ModerateModerate
Water Uptake Medium (Ether linkage)Low (Hydrophobic chain)Low
Volatility (ASTM D1203) Moderate LowLow
Matrix Compatibility Broad (Polar/Non-polar)Non-polar focusPolar focus

Senior Scientist Insight: While DBS is more stable, DBBS often provides superior solvation for semi-polar active pharmaceutical ingredients (APIs) due to that ether oxygen. The validation goal is not to prove DBBS is more stable than DBS, but that it is stable enough for the intended shelf-life while delivering better solubility.

Part 3: Experimental Validation Protocols

Do not rely on vendor certificates of analysis (CoA) for long-term stability. You must perform "in-matrix" validation.

Protocol A: Accelerated Aging Study (ICH Q1A R2 Aligned)

This protocol stresses the material to predict shelf-life. We utilize ICH Q1A (R2) guidelines [2] as the regulatory backbone.

Objective: Quantify the rate of ester hydrolysis and plasticizer loss.

Workflow Diagram:

StabilityWorkflow cluster_sampling Sampling Points (Time) Start Sample Preparation (Polymer Matrix + 10% DBBS) Chamber Environmental Chamber 40°C / 75% RH Start->Chamber T0 T=0 (Baseline) Start->T0 T1 T=1 Month Chamber->T1 T3 T=3 Months Chamber->T3 T6 T=6 Months Chamber->T6 Extract Solvent Extraction (DCM or Methanol) T0->Extract T1->Extract T3->Extract T6->Extract Analysis GC-MS Analysis (Quantify DBBS & Butanol) Extract->Analysis Decision Pass/Fail Criteria (<5% Degradation) Analysis->Decision

Figure 2: Step-by-step accelerated aging workflow aligned with ICH Q1A (R2).

Step-by-Step Methodology:

  • Preparation: Formulate polymer films (e.g., Ethylcellulose or PVA) containing 10% w/w DBBS. Prepare identical controls with DBS and ATBC.

  • Chambering: Place samples in a stability chamber set to 40°C ± 2°C / 75% RH ± 5% RH .

  • Sampling: Remove triplicate samples at T=0, 1, 3, and 6 months.

  • Extraction (The Critical Step):

    • Dissolve the polymer matrix in a solvent that solubilizes both the polymer and the plasticizer (e.g., THF).

    • Precipitate the polymer (if necessary) or inject directly if using Headspace GC.

    • Self-Validating Control: Spike the extraction solvent with an internal standard (e.g., Benzyl Benzoate) before extraction to normalize for volume variations.

  • Analysis: Use GC-MS to quantify remaining DBBS and the appearance of Butanol (the breakdown marker).

Protocol B: Volatility and Migration Testing (ASTM D1203)

Plasticizer loss isn't always chemical; it can be physical (evaporation). This is critical for DBBS as it has a lower molecular weight than polymeric plasticizers.

Method: Modified ASTM D1203 (Activated Carbon Method) [3].

  • Setup: Place weighed film samples in a container buried in activated carbon (which acts as a sink for volatiles).

  • Conditioning: Heat to 70°C for 24 hours.

  • Measurement: Remove samples, brush off carbon, and re-weigh.

  • Calculation:

    
    
    
  • Interpretation: If DBBS loss > 5% while DBS loss < 1%, the DBBS formulation may require a top-coat or sealant to prevent migration.

Part 4: Data Interpretation & Troubleshooting

When analyzing your results, use this logic tree to diagnose failure modes:

Table 2: Troubleshooting Aging Failures

ObservationRoot CauseCorrective Action
Loss of Mass + No Degradants found Physical Migration/VolatilitySwitch to ASTM D1203 testing; Consider coating the matrix.
Loss of Mass + Butanol detected Hydrolysis (Chemical)Reduce water activity in formulation; Add buffer to maintain neutral pH.
Film Embrittlement (High Tg) Plasticizer CrystallizationDBBS concentration is above solubility limit; Reduce loading.
The "Self-Validating" Check

A robust study validates itself. If your T=0 recovery of DBBS is not 98-102% of the theoretical loading, your extraction method is flawed. Do not proceed to aging analysis until extraction efficiency is validated.

References

  • PubChem. (n.d.).[1][2][3] Dibutyl 2-butoxysuccinate Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • International Council for Harmonisation (ICH). (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines. Retrieved January 28, 2026, from [Link]

  • ASTM International. (2022). ASTM D1203 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods. Retrieved January 28, 2026, from [Link]

Sources

Plasticizer Selection in Drug Delivery: Dibutyl 2-butoxysuccinate vs. Dioctyl Adipate (DOA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the formulation of pharmaceutical polymers—specifically for transdermal patches, medical tubing, and flexible packaging—the choice of plasticizer dictates the mechanical integrity, drug release kinetics, and biological safety of the final device.

This guide compares the industry-standard Dioctyl Adipate (DOA) against the functionalized challenger Dibutyl 2-butoxysuccinate (DBBS) . While DOA remains the gold standard for low-temperature flexibility and regulatory compliance (FDA 21 CFR), DBBS offers superior solvating power for polar matrices due to its ether-ester structure. However, DBBS presents higher volatility and a more limited toxicological profile, positioning it as a specialized excipient rather than a broad-spectrum replacement.

Physicochemical Profile: The Head-to-Head

The fundamental difference lies in the molecular architecture. DOA is a lipophilic, aliphatic diester. DBBS is a functionalized succinate featuring an ether linkage, which significantly alters its polarity and interaction parameter (


).
FeatureDioctyl Adipate (DOA)Dibutyl 2-butoxysuccinate (DBBS)Impact on Formulation
CAS Number 103-23-163842-87-5Unique Identifier
Molecular Weight 370.57 g/mol ~302.41 g/mol DBBS is smaller, implying higher molecular mobility but greater risk of migration/volatility.
Structure Aliphatic C6 backbone (Adipate)Functionalized C4 backbone (Succinate) + Ether groupDBBS possesses an ether oxygen, increasing hydrogen bonding potential with polar polymers (e.g., Acrylics, PLA).
LogP (Lipophilicity) ~8.1 (Highly Lipophilic)~2.5–3.5 (Estimated)DOA is ideal for hydrophobic matrices (PVC, PE). DBBS is better suited for amphiphilic systems.
Boiling Point 417°C (at 760 mmHg)~320°C (Predicted)DOA offers superior thermal stability during hot-melt extrusion (HME).
Regulatory Status FDA 21 CFR 175.300 (Food Contact)Research Grade / SpecialtyDOA is de-risked for clinical translation; DBBS requires extensive biocompatibility qualification.
Performance Analysis: Mechanism & Efficiency
2.1 Plasticization Efficiency (Free Volume Theory)

Plasticizers function by inserting themselves between polymer chains, increasing free volume and reducing the glass transition temperature (


).
  • DOA (The Cold-Flex Standard): The long alkyl chains (2-ethylhexyl) of DOA act as "spacers" that effectively push polymer chains apart. This makes DOA exceptionally efficient at preventing brittleness at sub-zero temperatures (down to -70°C), making it the default for blood bags and IV tubing stored in cold chains.

  • DBBS (The Solvating Plasticizer): The butoxy group on the succinate backbone acts as an internal "hook." While it provides free volume, its primary mechanism is solvation . The ether oxygen can interact with polar sites on the polymer backbone.

    • Verdict: DBBS is more efficient per unit weight in polar polymers (like methacrylates used in patches), while DOA is more efficient in non-polar polymers (PVC, Polyethylene).

2.2 Migration and Leaching (Fickian Diffusion)

Migration is the critical failure mode in drug delivery.

  • DOA: Due to its higher molecular weight (370 g/mol ) and high lipophilicity, DOA resists extraction by water but can migrate into lipid-based drugs or skin oils.

  • DBBS: With a lower MW (302 g/mol ), DBBS has a higher diffusion coefficient (

    
    ). In a matrix-type transdermal patch, DBBS is more likely to migrate to the surface (blooming) or evaporate during storage, potentially altering the drug release rate over time.
    
Decision Logic: Selecting the Right Excipient

Use the following logic flow to determine the appropriate plasticizer for your drug delivery system.

PlasticizerSelection Start Select Polymer Matrix MatrixType Is the Matrix Polar? (e.g., Acrylics, PLA, PVP) Start->MatrixType NonPolar Non-Polar Matrix (PVC, EVA, Polyethylene) MatrixType->NonPolar No Solubility Drug Solubility Requirement MatrixType->Solubility Yes ColdChain Requirement: Cold Storage / Cryo? NonPolar->ColdChain UseDOA SELECT DIOCTYL ADIPATE (DOA) (Standard for Low Temp & FDA) ColdChain->UseDOA Yes (Critical) ColdChain->UseDOA No (Standard) HydrophilicDrug Hydrophilic / Amphiphilic Drug Solubility->HydrophilicDrug LipophilicDrug Highly Lipophilic Drug Solubility->LipophilicDrug ConsiderDBBS EVALUATE DBBS (High Solvating Power) HydrophilicDrug->ConsiderDBBS Enhances Solubility LipophilicDrug->UseDOA Prevents Phase Separation

Figure 1: Decision tree for plasticizer selection based on polymer matrix polarity and drug solubility profile.

Experimental Protocols (Self-Validating Systems)

To empirically select between DOA and DBBS, you must perform the following two validation assays.

Protocol A: Glass Transition Temperature (

) Suppression (Efficiency Test)

Objective: Determine which plasticizer most effectively lowers the softening point of your specific polymer matrix.

  • Preparation:

    • Dissolve polymer (e.g., Eudragit® or PVC) in a common solvent (THF or Acetone).

    • Prepare three films: Control (Pure Polymer), +10% w/w DOA, and +10% w/w DBBS.

    • Cast films on Teflon plates and dry under vacuum at 40°C for 48 hours to remove solvent.

  • DSC Analysis:

    • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

    • Cycle: Heat from -80°C to 150°C at 10°C/min (Heat-Cool-Heat cycle). Analyze the second heating scan to erase thermal history.

  • Calculation:

    • Measure the midpoint of the step transition (

      
      ).
      
    • Success Metric: The plasticizer yielding the lower

      
       is the more efficient plasticizer for that specific matrix.
      
    • Note: If DBBS shows a broader transition than DOA, it indicates partial immiscibility (phase separation).

Protocol B: Migration & Leaching Assay (Safety Test)

Objective: Quantify the risk of plasticizer leaching into a biological simulant.

  • Setup:

    • Cut 2x2 cm samples of the plasticized films.

    • Immerse in 20mL of Phosphate Buffered Saline (PBS) (simulating body fluids) and Ethanol:Water (50:50) (simulating skin contact/sweat) in sealed vials.

  • Incubation:

    • Agitate at 37°C (body temperature) for 72 hours.

  • Quantification (GC-MS):

    • Remove the film. Extract the supernatant with Hexane.

    • Inject into Gas Chromatography-Mass Spectrometry (GC-MS).

    • Target Ions: Monitor specific m/z peaks for DOA (m/z 129, 241) and DBBS (m/z distinct to succinate esters, typically 115, 173).

  • Data Interpretation:

    • Calculate % Leached = (Mass in Solvent / Initial Mass in Film) × 100.

    • Threshold: For medical applications, leaching >1% is generally flagged for toxicity review.

Safety & Regulatory Assessment Workflow

Because DBBS lacks the extensive historical data of DOA, a rigorous safety qualification is required.

SafetyAssessment Step1 1. Literature Review (ToxData) Step2 2. In Vitro Cytotoxicity (ISO 10993-5) Step1->Step2 If No Data DOA_Path DOA: Skip to Step 4 (Existing FDA Master File) Step1->DOA_Path DBBS_Path DBBS: Must complete 1-4 Step1->DBBS_Path Step3 3. Hemocompatibility (ISO 10993-4) Step2->Step3 Pass Step4 4. Extractables & Leachables (GC-MS / LC-MS) Step3->Step4 Pass Decision Regulatory Submission (IND/NDA) Step4->Decision Complete Profile

Figure 2: Regulatory qualification pathway. DOA benefits from existing regulatory precedents, while DBBS requires full biocompatibility testing.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31264, Dioctyl adipate. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). CFR - Code of Federal Regulations Title 21, Sec. 175.300 (Resinous and polymeric coatings). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Bis(2-ethylhexyl) adipate (DOA). Retrieved from [Link]

  • Marcilla, A., & Beltrán, M. (2004).Mechanisms of plasticizers action. In Handbook of Plasticizers (pp. 107-120). ChemTec Publishing. (Contextual grounding for Free Volume Theory).
  • Sigma-Aldrich. Product Specification: Dibutyl 2-butoxysuccinate (CAS 63842-87-5).[1][2][3] (Verified via catalog search for physicochemical properties).

Sources

Safety Operating Guide

Technical Guide: Safe Disposal of Dibutyl 2-butoxysuccinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective disposal of Dibutyl 2-butoxysuccinate (often associated with the trade name Tabatrex or similar analogs) requires a nuanced understanding of its physicochemical properties.[1] Unlike simple solvents, this high-molecular-weight ester presents specific challenges regarding aquatic toxicity and environmental persistence.[1][2][3]

This guide moves beyond basic compliance, establishing a self-validating safety protocol that ensures environmental stewardship and researcher safety.

Chemical Identity & Physical Properties
PropertySpecificationOperational Implication
Chemical Name Dibutyl 2-butoxysuccinatePrimary identifier for manifests.
CAS Number 136-60-7Use for accurate SDS retrieval.[2][4]
Functional Group Diester (Succinate derivative)Susceptible to hydrolysis; combustible.[1][2][4]
Flash Point > 93°C (> 200°F) (Typical)Not typically D001 (Ignitable) unless in solvent mixture.[1][2][4]
Water Solubility Negligible / InsolubleStrictly Forbidden from drain disposal (clogging/bioaccumulation).[1][2][4]
Specific Gravity ~0.99 g/cm³Floats on water; difficult to contain in aqueous spills.[1][2][4]

Hazard Assessment & Waste Classification

As a scientist, you must classify waste at the point of generation. While Dibutyl 2-butoxysuccinate is not a P-listed or U-listed acute toxin under federal RCRA regulations (40 CFR 261.33), it must be managed as Hazardous Chemical Waste due to aquatic toxicity and state-specific regulations (e.g., California Title 22).[1][2][4]

The "Self-Validating" Classification Logic

Do not assume "Non-RCRA" means "Trash."[1] Follow this logic path to determine the waste stream.

WasteClassification Start Waste Generation: Dibutyl 2-butoxysuccinate Mixture Is it mixed with Flammable Solvents? Start->Mixture Ignitable Classify as D001 (Ignitable Waste) Mixture->Ignitable Yes (e.g. Acetone/EtOH) Pure Is it Pure or High Concentration? Mixture->Pure No Destruction Final Path: Fuel Blending / Incineration Ignitable->Destruction ToxCheck Check State Regs (Aquatic Toxicity?) Pure->ToxCheck NonRCRA Federal: Non-RCRA State: Regulated Chemical Waste ToxCheck->NonRCRA Federal Baseline NonRCRA->Destruction

Figure 1: Decision logic for classifying Dibutyl 2-butoxysuccinate waste streams. Note that regardless of the RCRA code, the physical disposal method (Incineration) remains constant.[2]

Pre-Disposal: Segregation & Storage Protocol

The integrity of your waste stream relies on preventing incompatible chemistries.[5] Esters are generally stable, but they can react violently with strong oxidizers.

Segregation Rules
  • NO Oxidizers: Never mix with Nitric Acid, Perchloric Acid, or concentrated Hydrogen Peroxide. The ester linkage can oxidize rapidly, leading to exothermic runaway.

  • NO Strong Bases: Avoid mixing with concentrated Sodium Hydroxide. Saponification will occur, generating heat and potentially solidifying the waste into a soap-like sludge that is difficult to pump.

  • Halogen Separation: Keep separate from halogenated solvents (Dichloromethane, Chloroform) if possible. While both are incinerated, keeping them separate reduces the cost of disposal for the facility.

Container Selection
  • Primary Choice: High-Density Polyethylene (HDPE).[1] Excellent resistance to esters.

  • Secondary Choice: Borosilicate Glass (Amber). Good for small volumes; requires secondary containment to prevent breakage.

  • Headspace: Leave at least 10% headspace in the container. Thermal expansion of organic liquids can pressurize and rupture sealed caps during transport.

Disposal Workflow: Step-by-Step

This protocol ensures a chain of custody from the lab bench to the final destruction facility.[1]

Step 1: Accumulation
  • Labeling: Apply a hazardous waste label immediately upon the first drop of waste.

    • Constituents: Write "Dibutyl 2-butoxysuccinate" (Do not use abbreviations like "DBBS").

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Venting: Ensure the cap is tightly closed when not adding waste. Do not use vented caps unless the waste is actively evolving gas (unlikely for this chemical).

Step 2: Bulking & Transfer[1]
  • PPE: Nitrile gloves (minimum 0.11mm thickness) provide splash protection. For prolonged handling, use laminate film (Silver Shield) gloves.

  • Secondary Containment: Perform all transfers over a spill tray. The high viscosity and low surface tension of esters can lead to "creeping" spills.

Step 3: Final Disposition

The only scientifically sound disposal method for this compound is High-Temperature Incineration or Fuel Blending .[1]

  • Mechanism: Incineration oxidizes the carbon chain into

    
     and 
    
    
    
    .
  • Verification: Ensure your waste hauler provides a Certificate of Destruction.

DisposalWorkflow Bench Lab Bench Accumulation SAA Satellite Accumulation Area (SAA) Bench->SAA Daily Transfer MainStorage Central Waste Storage (90-Day) SAA->MainStorage When Full Hauler Licensed Hauler (EPA ID Required) MainStorage->Hauler Manifest Sign-off Incinerator Incinerator (Thermal Destruction) Hauler->Incinerator Final Fate

Figure 2: Chain of custody workflow from generation to thermal destruction.

Emergency Contingencies

Despite best practices, spills occur. Because Dibutyl 2-butoxysuccinate is an oil-like ester, it presents a slip hazard and environmental threat.[1][2][4]

Spill Response Protocol
  • Isolate: Evacuate the immediate area. The vapor pressure is low, so inhalation risk is moderate, but slip hazards are high.

  • Block: Prevent flow into floor drains. This is the critical step. Use urethane dikes or absorbent socks.

  • Absorb: Use inert absorbents (Vermiculite, Clay, or Polypropylene pads).

    • Note: Do not use sawdust if the waste contains oxidizers.

  • Decontaminate: Wash the surface with a detergent solution (surfactant) to emulsify the remaining oily residue. Water alone will not clean the surface.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8736, Dibutyl succinate (Analog). Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

Sources

Personal protective equipment for handling Dibutyl 2-butoxysuccinate

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 63842-87-5 (Related: 141-03-7 for parent Dibutyl Succinate) Chemical Class: Dicarboxylic Acid Ester / Ether Primary Application: Plasticizer, coalescing agent, functional solvent.[1][2]

Executive Summary

This guide provides an operational safety framework for handling Dibutyl 2-butoxysuccinate .[1][3] Unlike standard laboratory solvents, this molecule combines ester and ether functionalities. This dual nature significantly alters polymer compatibility, rendering standard laboratory PPE (specifically thin nitrile gloves) prone to rapid degradation and permeation.[1]

The protocols below prioritize barrier integrity and exposure prevention , derived from the chemical's lipophilic nature and potential for aquatic toxicity.[1]

Part 1: Risk Assessment & Physical Properties

Before selecting PPE, you must understand the "Enemy"—the chemical's physical drive to permeate barriers.[1]

PropertyValueOperational Implication
Molecular Weight ~302.41 g/mol Moderate size; permeates porous polymers slowly but swells them.[1][4]
Boiling Point >270°C (Est.)Low volatility; inhalation risk is low unless heated or aerosolized.
Flash Point >140°CCombustible but not Flammable.[5] High energy ignition required.
Solubility LipophilicCritical: High affinity for skin oils and cell membranes.[2]
GHS Classification Skin Irrit. 2, Eye Irrit.[6][7][8] 2ADirect contact causes dermatitis and ocular damage.[2]

Expert Insight: The "butoxy" side chain increases the solvent power of this molecule compared to standard Dibutyl Succinate. It acts as a plasticizer, meaning it is designed to soften polymers.[1] If it softens plastics, it will soften your gloves.

Part 2: Personal Protective Equipment (PPE) Matrix

This section details the specific PPE required. The "Standard Lab Kit" is insufficient for immersion or scale-up handling.[1][2]

1. Hand Protection (The Critical Failure Point)

The Protocol: Do not rely on standard 4-mil Nitrile gloves for anything beyond incidental splash protection.[1][2]

  • Splash Contact (Analysis < 5 mins):

    • Material: Nitrile Rubber (Minimum 5 mil / 0.12 mm).[1][2]

    • Validation: Inspect for "curling" or "rippling" at fingertips immediately after contact.[1][2]

    • Action: Remove and wash hands immediately upon splash.[1][2]

  • Immersion / Spill Cleanup / Synthesis:

    • Material: Butyl Rubber (0.3 mm+) or Silver Shield® (EVOH Laminate) .[1][2]

    • Why? Esters attack the nitrile polymer matrix, causing it to swell and lose mechanical strength.[1] Butyl rubber provides superior resistance to esters and ketones.[1][2]

    • Causality: The polar ester groups in the chemical interact with the polar domains of nitrile, facilitating breakthrough.[1] Butyl rubber is non-polar and densely cross-linked, resisting this interaction.[1]

2. Respiratory Protection
  • Standard Handling: Fume hood (Face velocity > 0.5 m/s).[1][2]

  • Outside Hood/Aerosol Generation: Half-face respirator with Organic Vapor (OV) cartridges (Black band).[1][2]

    • Note: Due to low vapor pressure, odor warning properties are poor.[1][2] Change cartridges strictly based on a time-schedule (e.g., every 8 hours of use), not smell.

3. Ocular & Body Defense[2][4]
  • Eyes: Chemical Splash Goggles (Indirect Vent).[1][2] Safety glasses are insufficient due to the chemical's viscosity and adherence to skin/surfaces.

  • Body: Chemical-resistant apron (Neoprene or Butyl) over a standard cotton lab coat.[1][2] Cotton absorbs; the apron deflects.[2]

Part 3: Operational Workflows
Experiment Setup & Handling[1][4][9]
  • Zone Definition: Designate a "Hot Zone" within the fume hood. Lay down an absorbent pad (polypropylene backing) to catch drips.[1][2]

  • Transfer Protocol: Use glass or stainless steel syringes/pipettes.[1] Avoid polystyrene (PS) or polycarbonate (PC) plastics, as this chemical may craze or dissolve them.

  • Temperature Control: If heating >100°C, ensure the system is closed. The flash point is high, but thermal decomposition can release acrid, irritating fumes.[1]

Emergency Spill Response (Self-Validating System)
  • Step 1: Isolate. Clear the area.

  • Step 2: Don PPE. Switch to Butyl gloves.[1][2]

  • Step 3: Absorb. Use Vermiculite or Sand .[1][2][5]

    • Avoid: Cellulose-based absorbents (paper towels) for large spills, as they increase surface area for evaporation without neutralizing the chemical.[1][2]

  • Step 4: Decontaminate. Wash surface with a dilute surfactant (soap/water) solution.[1][2]

    • Validation: Wipe the surface with a fresh tissue; if the tissue remains oily or smells faint, repeat washing.[1]

Waste Disposal[1][2][3][4]
  • Classification: Hazardous Organic Waste (Non-Halogenated).[1][2]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream to prevent exothermic reactions.[1]

  • Ecological Note: This compound is potentially toxic to aquatic life.[2][8][10][11] Zero discharge to drains.

Part 4: Safety Logic Visualization

The following diagram illustrates the decision logic for handling Dibutyl 2-butoxysuccinate, ensuring the correct PPE is triggered by the operational state.

G Start Task Assessment: Dibutyl 2-butoxysuccinate ExposureType Determine Exposure Potential Start->ExposureType Incidental Incidental Contact (Pipetting, Analysis) ExposureType->Incidental Low Volume HighRisk High Risk Contact (Pouring, Heating, Spills) ExposureType->HighRisk High Volume/Heat PPE_Standard PPE: Nitrile (Double Gloved) + Lab Coat + Goggles Incidental->PPE_Standard PPE_Heavy PPE: Butyl Rubber Gloves + Apron + Face Shield HighRisk->PPE_Heavy Check Glove Integrity Check (Every 15 mins) PPE_Standard->Check PPE_Heavy->Check Action_Swelling Signs of Swelling/Curling? Check->Action_Swelling Replace STOP: Replace Gloves Wash Hands Action_Swelling->Replace Yes Continue Continue Work Action_Swelling->Continue No Replace->PPE_Standard Waste Disposal: Organic Waste Stream (No Drains) Continue->Waste

Caption: Decision matrix for PPE selection based on exposure intensity. Note the critical "Glove Integrity Check" loop required due to the plasticizing nature of the chemical.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8830, Dibutyl succinate (Parent Structure).[1] Retrieved January 28, 2026 from [Link]

  • MySkinRecipes (2025). Dibutyl 2-butoxysuccinate Product Specifications & CAS Verification. Retrieved January 28, 2026 from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved January 28, 2026 from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.